molecular formula H3N B1220869 Nitrogen-13 CAS No. 13981-22-1

Nitrogen-13

カタログ番号: B1220869
CAS番号: 13981-22-1
分子量: 16.030 g/mol
InChIキー: QGZKDVFQNNGYKY-BJUDXGSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrogen-13 (13N) is a positron-emitting radioisotope of nitrogen with a half-life of 9.97 minutes, making it a crucial tool for dynamic imaging studies in preclinical research using Positron Emission Tomography (PET) . Its primary research application is in the form of [13N]Ammonia, which is widely used for quantifying myocardial perfusion and assessing regional blood flow in cardiology research models . The short half-life of this compound allows for repeated imaging sessions in a short time frame with a low radiation burden, facilitating longitudinal study designs . Beyond perfusion imaging, this compound presents a powerful label for authentic radiotracers, as nitrogen is a ubiquitous element in biological and pharmaceutical compounds . Recent methodological advances are expanding the pool of 13N-labeling strategies, enabling the synthesis of more complex molecules for novel research applications. These include the use of multicomponent reactions, such as the Hantzsch condensation, to efficiently create libraries of 13N-labelled compounds like 1,4-dihydropyridines for probing biological pathways . This radionuclide is typically produced on-site via a cyclotron by irradiating a water target with protons through the nuclear reaction 16O(p,α)13N . The specific chemical form (e.g., [13N]ammonia) can be controlled through targetry conditions, with cryogenic water targets demonstrating high yields of the desired product . This product is supplied for Research Use Only. It is strictly not for human diagnostic, therapeutic, or any other clinical use. All handling and procedures must be performed by trained personnel in compliance with applicable radiation safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium.

CAS番号

13981-22-1

分子式

H3N

分子量

16.030 g/mol

IUPAC名

azane

InChI

InChI=1S/H3N/h1H3/i1-1

InChIキー

QGZKDVFQNNGYKY-BJUDXGSMSA-N

SMILES

[N]

異性体SMILES

[13NH3]

正規SMILES

N

他のCAS番号

34819-78-8

製品の起源

United States

Foundational & Exploratory

Nitrogen-13: A Technical Guide to its Half-life and Decay Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear properties of Nitrogen-13 (¹³N), with a specific focus on its half-life and decay characteristics. The information is intended for researchers, scientists, and drug development professionals who utilize this radioisotope in their work, particularly in the field of Positron Emission Tomography (PET).

This compound is a radioisotope of nitrogen with a nucleus containing seven protons and six neutrons.[1][2] It is characterized by a short half-life, making it necessary to be produced on-site for its applications, typically using a cyclotron.[3][4] Its primary application is in nuclear medicine as a radiotracer, most notably in the form of [¹³N]ammonia for myocardial perfusion imaging.[3][5]

Core Decay Characteristics

This compound decays primarily through positron emission (β⁺ decay) to the stable isotope Carbon-13 (¹³C).[1] This process involves the conversion of a proton into a neutron within the nucleus, with the emission of a positron (e⁺) and an electron neutrino (νe).[2] A minor fraction of decays occur via electron capture.[1] The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detectable by PET scanners.[1][6]

Table 1: General Properties of this compound
PropertyValue
Symbol¹³N
Protons (Z)7
Neutrons (N)6
Atomic Mass13.00573861(29) u
Half-life9.965 ± 0.004 minutes
Decay ModePositron Emission (β⁺), Electron Capture (ε)
Daughter IsotopeCarbon-13 (¹³C)
Table 2: Decay Energy and Radiation
ParameterValue
Positron Emission (β⁺)
Branching Ratio99.803%[1]
Maximum Positron Energy1.198 MeV[1][4]
Average Positron Energy492 keV[1]
Electron Capture (ε)
Branching Ratio0.197%[1]
Annihilation Photons
Energy511 keV[1]
Q-value (Total Decay Energy) 2.220 MeV[1][4]

Production of this compound

This compound is most commonly produced in a medical cyclotron via the proton bombardment of an Oxygen-16 (¹⁶O) target, typically in the form of water (H₂¹⁶O).[3][4] The nuclear reaction is denoted as ¹⁶O(p,α)¹³N.[1] This reaction is endothermic, requiring the incident protons to have a minimum kinetic energy of 5.55 MeV to overcome the energy threshold.[2][7]

Table 3: Production Reaction Details
Reaction¹⁶O(p,α)¹³N
Target Oxygen-16 (in H₂O)
Projectile Proton (¹H)
Products This compound (¹³N), Alpha particle (⁴He)
Threshold Energy > 5.66 MeV[4]

Experimental Protocol: Determination of this compound Half-life

This section outlines a generalized methodology for the experimental determination of the half-life of this compound. The protocol is based on the principles of nuclear decay measurement and utilizes common radiation detection techniques.

Objective: To measure the decay rate of a this compound sample and calculate its half-life.

Materials:

  • This compound source (e.g., [¹³N]ammonia produced from a cyclotron)

  • Gamma-ray detector (e.g., NaI(Tl) scintillation detector or a High-Purity Germanium (HPGe) detector)[7]

  • Multichannel Analyzer (MCA)

  • Lead shielding for the detector

  • Data acquisition software

  • Timing device (stopwatch or computer-based timer)

Methodology:

  • Source Preparation and Placement:

    • Following production and purification, a sample of this compound is prepared.

    • The sample is placed at a fixed distance from the gamma-ray detector. The geometry of the setup should remain constant throughout the experiment to ensure consistent detection efficiency.

  • Detector Setup and Calibration:

    • The gamma-ray detector is appropriately shielded to minimize background radiation.

    • The detector and MCA are calibrated using standard gamma sources with known energies to establish an energy-to-channel conversion.

  • Data Acquisition:

    • Data acquisition is initiated, and the gamma-ray spectrum is recorded for a set period (e.g., 30-60 seconds). The 511 keV annihilation peak is the primary focus for measurement.[8]

    • The number of counts in the 511 keV photopeak is recorded, along with the precise start and end time of the acquisition period.

    • This measurement is repeated at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe a significant decrease in activity (typically 5-7 half-lives).

  • Data Analysis:

    • For each measurement, the net counts in the 511 keV photopeak are determined by subtracting the background counts.

    • The count rate (counts per second) is calculated for each time interval.

    • The natural logarithm of the count rate is plotted against the corresponding time.

    • A linear regression is performed on the data points. The resulting plot should be a straight line, confirming the exponential decay of the radioisotope.[9]

  • Half-life Calculation:

    • The slope of the regression line is equal to the negative of the decay constant (λ).

    • The half-life (T₁/₂) is calculated using the formula: T₁/₂ = ln(2) / λ = 0.693 / λ.[8]

Alternative Advanced Method: Coincidence Counting

For a more precise measurement that can distinguish the annihilation photons from other gamma rays, a coincidence counting setup can be employed.[10] This involves using two detectors placed at a 180-degree angle relative to the source to simultaneously detect the two 511 keV photons produced during positron-electron annihilation.[11] This method significantly reduces background noise and improves the accuracy of the activity measurement.[10]

Visualizations

DecayPathway 13N This compound (7p, 6n) 13C Carbon-13 (6p, 7n) (Stable) 13N->13C β⁺ Decay (99.8%) e+ Positron (β⁺) 13N->e+ νe Electron Neutrino (νe) 13N->νe gamma 2 x 511 keV Gamma Photons e+->gamma Annihilation e- Electron e-->gamma

Caption: Decay pathway of this compound to stable Carbon-13.

ExperimentalWorkflow cluster_production 1. N-13 Production cluster_measurement 2. Decay Measurement cluster_analysis 3. Data Analysis Cyclotron Cyclotron Target ¹⁶O Water Target N13_Production Produce ¹³N Target->N13_Production ¹⁶O(p,α)¹³N ProtonBeam Proton Beam ProtonBeam->Target Bombardment SamplePrep Prepare ¹³N Sample N13_Production->SamplePrep Detector Gamma Detector (e.g., NaI or HPGe) SamplePrep->Detector MCA Multichannel Analyzer Detector->MCA DataAcquisition Acquire Gamma Spectrum (511 keV peak) MCA->DataAcquisition Record Record Counts vs. Time DataAcquisition->Record PlotData Plot ln(Count Rate) vs. Time Record->PlotData LinearFit Perform Linear Regression PlotData->LinearFit CalculateSlope Determine Slope (λ) LinearFit->CalculateSlope CalculateHalfLife Calculate Half-life (T₁/₂ = 0.693 / λ) CalculateSlope->CalculateHalfLife

References

A Historical Overview of the Discovery of Nitrogen-13 in Radiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pivotal discovery of Nitrogen-13, tracing its origins from the initial synthesis of artificial radioisotopes to its modern production for applications in biomedical research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical workflows.

The Dawn of Artificial Radioactivity: The Joliot-Curie Experiment

The journey to discovering this compound began with the landmark discovery of artificial radioactivity in January 1934 by French scientists Irène and Frédéric Joliot-Curie.[1] This monumental achievement, which earned them the Nobel Prize in Chemistry in 1935, demonstrated for the first time that radioactive isotopes could be created in the laboratory.[2][3][4]

Their initial experiment involved bombarding a thin sheet of aluminum with alpha particles emitted from a polonium source. They observed that after the alpha particle bombardment ceased, the aluminum foil continued to emit positrons, with the emission rate decreasing exponentially over time.[5] They correctly concluded that they had created a new, radioactive isotope of phosphorus (Phosphorus-30) from the stable aluminum.[1] This discovery opened a new frontier in nuclear science, proving that new radioactive elements not found in nature could be synthesized.

The First Synthesis of this compound

Building on their discovery, the Joliot-Curies were the first to produce this compound.[6] They achieved this by bombarding boron nitride with alpha particles.[6][7] This reaction produced this compound and a neutron. The newly formed this compound was then identified by its characteristic radioactive decay. This early work laid the foundation for the production and study of a wide range of artificial radioisotopes.

Modern Production of this compound

While historically significant, the initial production method for this compound has been superseded by more efficient techniques. Today, this compound is most commonly produced for medical applications, particularly Positron Emission Tomography (PET), using a medical cyclotron.[8][9][10] The standard method involves the proton bombardment of an oxygen-16 target, typically in the form of pure water (H₂¹⁶O), via the ¹⁶O(p,α)¹³N nuclear reaction.[6][11][12][13]

This reaction is endothermic, requiring the bombarding protons to have a threshold energy greater than 5.66 MeV to induce the nuclear reaction.[8] In practice, medical cyclotrons accelerate protons to energies between 10 and 18 MeV to ensure efficient production.[7][11] Due to its very short half-life of just under 10 minutes, this compound must be produced on-site, immediately before its intended use.[8][9][11]

Quantitative Data Summary

The key physical and nuclear properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Symbol ¹³N[8]
Half-life (t½) 9.965 minutes[8][11][14]
Decay Mode Positron Emission (β⁺) (~99.8%)[11]
Decay Product Carbon-13 (¹³C) (Stable)[11]
Q-value for Decay 2.220 MeV[11]
Max. Positron Energy 1.198 MeV[11]
Mean Positron Energy 492 keV[12]
Primary Production Reaction ¹⁶O(p,α)¹³N[8][11][12]
Proton Energy Threshold 5.66 MeV[8]
Typical Production Energy 11 - 18 MeV[11]

Experimental Protocols

Protocol 1: Discovery of Artificial Radioactivity (Joliot-Curie, 1934)
  • Objective: To induce radioactivity in a stable element.

  • Materials:

    • Alpha Particle Source: A highly active preparation of Polonium.[5]

    • Target: Thin aluminum foil (Aluminum-27).[1]

    • Detector: A counter capable of detecting positron emissions.

  • Methodology:

    • The polonium alpha source was placed in close proximity to the aluminum foil target.

    • The aluminum was irradiated with alpha particles for a period of several minutes.

    • The alpha particle source was then removed.

    • The aluminum foil was quickly placed near the detector.

    • Positron emissions from the aluminum foil were measured as a function of time.

  • Observation: The detector registered positron counts that decreased exponentially with a characteristic half-life, confirming the production of a new radioactive substance (Phosphorus-30).[5]

Protocol 2: Modern Cyclotron Production of [¹³N]Ammonia
  • Objective: To produce this compound in the form of ammonia ([¹³N]NH₃) for PET imaging.

  • Apparatus:

    • Medical Cyclotron (capable of accelerating protons to >11 MeV).[7]

    • Liquid Target System: A target chamber, typically made of niobium or titanium, designed to hold water.[6][7]

    • Automated Synthesis Module.

  • Materials:

    • Target Material: Purified, natural abundance water (H₂¹⁶O).[8]

    • Scavenger (optional but common): A dilute solution of ethanol (~5 mM) in the target water.[7][8][10]

    • Purification System: An in-line anion-exchange purification cartridge.[7][15]

  • Methodology:

    • The liquid target chamber is filled with the water or water/ethanol solution.[7]

    • A proton beam, typically accelerated to 11-18 MeV, is directed onto the target.[11]

    • The proton bombardment induces the ¹⁶O(p,α)¹³N nuclear reaction, producing this compound atoms within the water.[8]

    • The presence of ethanol in the target solution acts as a radical scavenger, promoting the in-target formation of [¹³N]ammonia and inhibiting the formation of undesired nitrogen oxides ([¹³N]NO₃⁻ and [¹³N]NO₂⁻).[7][10]

    • Following a bombardment time of 8-20 minutes, the target solution containing [¹³N]ammonia is transferred from the cyclotron to a shielded "hot cell".[6][13]

    • The solution is passed through a purification cartridge to remove any contaminants.[7][15]

    • The final product, a sterile and isotonic solution of [¹³N]ammonia, is collected for quality control and subsequent administration.[6]

Visualizations

Discovery_Workflow Joliot-Curie Artificial Radioactivity Workflow A Polonium Source (Alpha Emitter) C Bombardment (α particle irradiation) A->C Alpha Particles B Aluminum Foil (Stable Target) B->C Target D Formation of Phosphorus-30 C->D Nuclear Reaction ²⁷Al(α,n)³⁰P E Removal of Alpha Source D->E F Detection of Positron Emission E->F G Observation: Exponential Decay F->G Data Analysis

Caption: Workflow of the Joliot-Curie experiment discovering artificial radioactivity.

N13_Production_Workflow Modern Cyclotron Production of [¹³N]Ammonia cluster_cyclotron Cyclotron System cluster_processing Radiochemistry Processing Proton_Source Proton Source Accelerator Particle Accelerator Proton_Source->Accelerator Bombardment Proton Bombardment (11-18 MeV) Accelerator->Bombardment Accelerated Protons Target H₂¹⁶O (+ Ethanol) Liquid Target Target->Bombardment Target Material Transfer Transfer to Hot Cell Bombardment->Transfer ¹⁶O(p,α)¹³N Reaction Purification Anion-Exchange Purification Transfer->Purification QC Quality Control Purification->QC Final_Product Final Product: [¹³N]NH₃ Solution QC->Final_Product Release for Use

Caption: Experimental workflow for modern production of [¹³N]Ammonia via a cyclotron.

References

The Biochemical Journey of Nitrogen-13: An In-depth Technical Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Nitrogen-13 (¹³N) and its application as a metabolic tracer, primarily in the form of [¹³N]ammonia, for Positron Emission Tomography (PET) imaging. This document delves into the isotope's physical characteristics, production methodologies, and its critical role in tracing nitrogen metabolism in both clinical and research settings.

Core Biochemical and Physical Properties of this compound

This compound is a positron-emitting radioisotope of nitrogen. Its short half-life necessitates on-site production, typically via a medical cyclotron.[1][2] The fundamental properties of ¹³N make it a valuable tool for dynamic metabolic imaging.

Table 1: Physical and Radiochemical Properties of this compound

PropertyValueReferences
Half-life (t½) 9.965 minutes[1][2][3]
Decay Mode Positron Emission (β+)[3]
Decay Product Carbon-13 (¹³C) (stable)[3]
Maximum Positron Energy (Eβ+max) 1.198 MeV[2]
Mean Positron Energy 0.492 MeV[4][5]
Resultant Gamma Ray Energy 511 keV (from positron-electron annihilation)[3]
Nuclear Reaction for Production ¹⁶O(p,α)¹³N[2]

Production of [¹³N]Ammonia: A Key Metabolic Tracer

The most common and clinically relevant form of this compound is [¹³N]ammonia ([¹³N]NH₃). It is typically produced in a cyclotron by bombarding an Oxygen-16 enriched water target with protons.[6] The addition of a small amount of ethanol to the target water acts as a radical scavenger, promoting the formation of [¹³N]ammonia directly within the target.[2][7]

Experimental Protocol: Automated Synthesis of [¹³N]Ammonia

Modern production of [¹³N]ammonia is a highly automated process to ensure speed, sterility, and radiation safety. The following protocol outlines a typical procedure using a commercial automated synthesis module.[7][8][9][10]

Materials and Equipment:

  • Medical cyclotron (e.g., 11-18 MeV)[9][11]

  • Automated radiochemistry synthesis module[8][10]

  • Oxygen-16 enriched water[10]

  • Ethanol (USP grade)[7]

  • Sterile water for injection (WFI)

  • 0.9% Sodium Chloride for injection (USP)[7]

  • Cation exchange cartridge (e.g., Sep-Pak CM)[7][8]

  • Anion exchange cartridge (e.g., QMA)[7]

  • Sterile vent filter (0.22 µm)

  • Sterile collection vial

Procedure:

  • Target Preparation: The cyclotron target is filled with ¹⁶O-enriched water containing a low concentration of ethanol (typically 5-10 mM).[7][9]

  • Proton Bombardment: The target is irradiated with a proton beam from the cyclotron. Typical parameters include a beam current of 30-55 µA for 10-40 minutes.[9][12] This induces the ¹⁶O(p,α)¹³N nuclear reaction.

  • Transfer to Synthesizer: Post-irradiation, the target solution containing [¹³N]ammonia is transferred from the cyclotron to the automated synthesis module.[12]

  • Purification: The solution is passed through an anion exchange cartridge to remove any potential anionic impurities.[7] Subsequently, it is passed through a cation exchange cartridge which traps the [¹³N]ammonium ion ([¹³N]NH₄⁺).[7][8]

  • Elution: The trapped [¹³N]ammonia is eluted from the cation exchange cartridge using sterile 0.9% sodium chloride solution.[7]

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.

  • Quality Control: A sample of the final product is taken for immediate quality control testing before release for clinical or research use.

Quality Control of [¹³N]Ammonia

Due to the short half-life of ¹³N, quality control (QC) procedures must be rapid and efficient.[7][13]

Table 2: Quality Control Specifications for [¹³N]Ammonia Injection

QC TestSpecificationMethodReferences
Radionuclidic Identity Confirmed as ¹³NGamma Ray Spectroscopy (peak at 511 keV)[11]
Radionuclidic Purity ≥ 99.5%Half-life measurement[11]
Radiochemical Purity ≥ 95% [¹³N]AmmoniaRadio-Thin Layer Chromatography (Radio-TLC) or High-Performance Liquid Chromatography (HPLC)[7][11][13]
pH 4.5 - 7.5pH meter or pH strips[11]
Visual Inspection Clear, colorless solution, free of particulatesVisual inspection
Sterility SterileDirect inoculation or membrane filtration[7]
Bacterial Endotoxins As per USP/Ph. Eur. limitsLimulus Amebocyte Lysate (LAL) test[7]

Metabolic Tracing with this compound in Clinical and Research Applications

Myocardial Perfusion Imaging (MPI)

The primary clinical application of [¹³N]ammonia is for PET imaging of myocardial perfusion to diagnose and manage coronary artery disease.[6]

Experimental Protocol: Rest/Stress Myocardial Perfusion PET Scan [14][15]

  • Patient Preparation: Patients are typically required to fast for at least 6 hours and avoid caffeine for 12 hours prior to the scan.[11]

  • Rest Imaging:

    • An intravenous line is established.

    • A baseline "rest" injection of [¹³N]ammonia is administered (typically 370-740 MBq or 10-20 mCi).[16]

    • PET image acquisition begins approximately 3-5 minutes post-injection and continues for 10-20 minutes.[14][17]

  • Stress Imaging:

    • After a sufficient decay period (at least 40 minutes), a pharmacological stress agent (e.g., adenosine, regadenoson) is administered to induce maximal coronary vasodilation.[14][17]

    • At peak stress, a second "stress" injection of [¹³N]ammonia is administered (typically 370-740 MBq).[17]

    • PET image acquisition is repeated as in the rest phase.

  • Image Analysis: The rest and stress images are compared to identify areas of reduced blood flow (perfusion defects), which may indicate ischemia or infarction.

Metabolic Fate of [¹³N]Ammonia in Cardiomyocytes:

Upon entering the myocardial cells, [¹³N]ammonia is rapidly trapped through its incorporation into [¹³N]glutamine. This reaction is catalyzed by the enzyme glutamine synthetase.[18][19][20] This metabolic trapping is proportional to blood flow, allowing for the visualization of myocardial perfusion.

metabolic_trapping cluster_blood Bloodstream cluster_myocyte Myocardial Cell N13_ammonia_blood [¹³N]Ammonia N13_ammonia_cell [¹³N]Ammonia N13_ammonia_blood->N13_ammonia_cell Diffusion & Transport N13_glutamine [¹³N]Glutamine (Trapped) N13_ammonia_cell->N13_glutamine Glutamine Synthetase glutamate Glutamate glutamate->N13_glutamine atp ATP adp ADP + Pi atp->adp

Metabolic trapping of [¹³N]ammonia in myocardial cells.
Oncology Research

[¹³N]ammonia and other ¹³N-labeled tracers, such as [¹³N]glutamine, are utilized in oncology research to study tumor metabolism.[21][22][23][24][25] Cancer cells often exhibit altered nitrogen metabolism, including increased glutamine uptake and utilization for biosynthesis and energy production.[22][25] Tracing these pathways with ¹³N can provide insights into tumor biology and response to therapy.

Metabolic Pathways in Cancer:

In many cancer cells, glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle. Glutamine is first converted to glutamate, which then enters the TCA cycle as α-ketoglutarate.

cancer_metabolism cluster_extracellular Extracellular cluster_cell Cancer Cell N13_glutamine_ext [¹³N]Glutamine N13_glutamine_int [¹³N]Glutamine N13_glutamine_ext->N13_glutamine_int Transporter N13_glutamate [¹³N]Glutamate N13_glutamine_int->N13_glutamate Glutaminase biosynthesis Biosynthesis (e.g., nucleotides, amino acids) N13_glutamine_int->biosynthesis N13_akg [¹³N]α-Ketoglutarate N13_glutamate->N13_akg Glutamate Dehydrogenase or Transaminase tca TCA Cycle N13_akg->tca N13_workflow cluster_production Radiopharmaceutical Production cluster_clinical Clinical/Research Application cluster_analysis Data Analysis cyclotron Cyclotron Production of ¹³N synthesis Automated Synthesis of [¹³N]Ammonia cyclotron->synthesis qc Quality Control synthesis->qc patient_prep Patient/Subject Preparation qc->patient_prep Release injection Tracer Administration patient_prep->injection pet_scan PET/CT Imaging injection->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction analysis Image Analysis & Quantification reconstruction->analysis report Interpretation & Reporting analysis->report

References

A Technical Guide to the Physical and Chemical Properties of Nitrogen-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Nitrogen-13 (¹³N) isotope, a key radionuclide in Positron Emission Tomography (PET). It details its fundamental physical and chemical characteristics, production methodologies, and the synthesis of ¹³N-labeled radiopharmaceuticals, with a focus on [¹³N]Ammonia.

Core Physical and Nuclear Properties

This compound is a radioactive isotope of nitrogen, characterized by a nucleus containing 7 protons and 6 neutrons.[1] Its short half-life makes it ideal for diagnostic procedures, minimizing the radiation dose to the patient.[2] Due to this short lifespan, it must be produced on-site using a cyclotron, typically located near the PET imaging facility.[1][3]

Quantitative Data Summary

The essential physical and decay characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Atomic Properties
Symbol¹³N[3]
Atomic Number (Z)7[4]
Mass Number (A)13[4]
Neutrons (N)6[4]
Isotopic Mass13.00573861 u[4]
Nuclear Spin1/2-[1][5]
Radiological Properties
Half-life (t½)9.965 minutes[1][3][4]
Decay ModePositron Emission (β⁺) (~99.8%), Electron Capture (EC) (~0.2%)[1][6]
Daughter IsotopeCarbon-13 (¹³C) (Stable)[1]
Decay Energies
Max. Positron Energy (Eβ+ max)1.198 MeV[1][3]
Average Positron Energy (Eβ+ avg)0.492 MeV[1][7]
Q-value (Total Decay Energy)2.220 MeV[1][3]
Annihilation Photon Energy0.511 MeV (from positron-electron annihilation)[1]
Radioactive Decay Scheme

This compound primarily decays into the stable isotope Carbon-13 through positron emission.[1] In this process, a proton within the nucleus is converted into a neutron, releasing a positron (e⁺) and an electron neutrino (νe). The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.[1]

G cluster_decay This compound Decay Pathway N13 This compound (¹³N) Half-life: 9.965 min C13 Carbon-13 (¹³C) (Stable) N13->C13 β⁺ (~99.8%) + e⁺ + νe

Decay scheme of this compound to Carbon-13.

Production of this compound

The production of ¹³N for medical use is exclusively performed in a cyclotron. The most common and efficient method involves the proton bombardment of an Oxygen-16 target, which is readily available in the form of water (H₂¹⁶O).[1][3]

Primary Nuclear Reaction

The standard nuclear reaction for producing this compound is:

¹⁶O(p,α)¹³N

This notation describes a proton (p) striking an Oxygen-16 (¹⁶O) nucleus, which then ejects an alpha particle (α, or a ⁴He nucleus), resulting in a this compound (¹³N) nucleus.[3][8] The full reaction is:

¹H + ¹⁶O → ¹³N + ⁴He

This reaction is endothermic, meaning it requires an input of energy.[3] Protons must be accelerated to an energy level exceeding the reaction's threshold of 5.55 MeV to proceed efficiently.[3][4] Medical cyclotrons typically use proton energies between 11 and 18 MeV for this purpose.[1]

Alternative Production Routes

While less common for clinical production, other reactions can produce ¹³N, such as the proton bombardment of Carbon-13 targets (¹³C(p,n)¹³N ). This method may be used in preclinical settings with lower-energy cyclotrons but generally results in lower yields.[1]

Chemical Properties and Radiopharmaceutical Synthesis

The chemistry of this compound is primarily focused on the rapid synthesis of injectable radiotracers. The most crucial of these is [¹³N]Ammonia ([¹³N]NH₃), the gold standard for PET myocardial perfusion imaging.[2][3][9]

Synthesis of [¹³N]Ammonia

Two main methods have been documented for the synthesis of [¹³N]Ammonia.

Method 1: In-Target Production with Ethanol (Current Standard)

This is the most widely used method due to its simplicity and high yield.[10]

  • Principle : A small amount of ethanol (~5-10 mM) is added to the O-16 water target before bombardment.[3][10][11] The ethanol acts as a radical scavenger, promoting the direct formation of [¹³N]Ammonia within the target during irradiation.[12] This greatly simplifies the subsequent purification process.

  • Advantages : High radiochemical yield, ease of automation, and reduced synthesis time.[10]

Method 2: Reduction using DeVarda's Alloy (Older Method)

  • Principle : When pure water is used as the target, the resulting ¹³N is primarily in the form of nitrates and nitrites (¹³NOx⁻).[10] These products are then chemically reduced to [¹³N]Ammonia after bombardment using a strong reducing agent like DeVarda's alloy (an alloy of aluminum, copper, and zinc).[10]

  • Disadvantages : More complex, requires additional chemical processing steps, and is less commonly used in modern automated systems.

Experimental Protocol: Automated Synthesis of [¹³N]Ammonia

The following protocol outlines a typical automated synthesis workflow for producing clinical-grade [¹³N]Ammonia using the in-target ethanol method.

  • Target Preparation : A sterile solution of 5-10 mM ethanol in USP-grade, [¹⁶O]-enriched water is prepared and loaded into the cyclotron's liquid target chamber.[11][12]

  • Cyclotron Irradiation : The target is bombarded with a proton beam (e.g., 11-18 MeV) for 8-20 minutes at a specified beam current (e.g., 30-50 µA).[1][10]

  • Transfer and Purification : Post-irradiation, the aqueous solution containing the newly formed [¹³N]Ammonia is automatically transferred from the target. It is passed through a cation-exchange solid-phase extraction (SPE) cartridge (e.g., a Sep-Pak CM cartridge).[10] The [¹³N]Ammonia is retained on the cartridge, while unreacted target water and other impurities are washed away.

  • Elution and Formulation : The purified [¹³N]Ammonia is eluted from the cartridge using a sterile saline solution (0.9% NaCl).[13] This results in the final drug product, ready for quality control testing. The entire automated process from the end of bombardment to the final product typically takes 7-15 minutes.[10][11]

G cluster_workflow [¹³N]Ammonia Production Workflow prep 1. Target Preparation ([¹⁶O]H₂O + Ethanol) cyclotron 2. Cyclotron Bombardment ¹⁶O(p,α)¹³N Reaction prep->cyclotron transfer 3. Automated Transfer of Target Solution cyclotron->transfer In-target [¹³N]NH₃ formed purify 4. Purification (Cation-Exchange Cartridge) transfer->purify elute 5. Elution & Formulation (Sterile Saline) purify->elute qc 6. Quality Control elute->qc

Automated production workflow for [¹³N]Ammonia.

Quality Control of [¹³N]Ammonia

Due to the short half-life, quality control (QC) tests for [¹³N]Ammonia must be performed rapidly.[14] Regulations often permit the release of the product for patient use before all tests are complete, with the remaining tests performed retrospectively.[13][14]

Key Quality Control Tests
TestMethod(s)Acceptance CriteriaReference(s)
Radionuclidic Identity Half-life determination via dose calibrator9.5 – 10.5 minutes[15]
Radiochemical Purity Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)≥ 95% of total activity is [¹³N]Ammonia[13][15]
pH pH meter or pH strips4.5 – 7.5[15]
Visual Inspection Direct observationClear, colorless solution, free of particulate matter[15]
Sterility Membrane filtration followed by incubationNo microbial growth (Test performed retrospectively)[16]
Endotoxin (Pyrogens) Limulus Amebocyte Lysate (LAL) testWithin specified limits (e.g., < 175 EU/V)[16]
Methodologies for Key QC Tests
  • Radiochemical Purity (TLC Method) : A simplified radio-TLC method has been developed and is now a USP standard.[13] A spot of the [¹³N]Ammonia solution is applied to a TLC plate, which is then developed in a suitable mobile phase. The distribution of radioactivity on the plate is measured with a radio-TLC scanner to quantify the percentage of activity corresponding to [¹³N]Ammonia versus potential impurities like [¹³N]NOx.[15] This method is fast and avoids the need for a dedicated HPLC system.[13]

  • Radionuclidic Identity : The activity of a sample is measured in a dose calibrator at several time points over a period (e.g., 10 minutes).[17] The resulting data are used to calculate the half-life, which must fall within the accepted range for ¹³N.

References

A Technical Guide to the Natural Abundance and Atmospheric Formation of Nitrogen-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-13 (¹³N) is a positron-emitting radioisotope of nitrogen with a half-life of approximately 10 minutes. Due to its short lifespan, it has no stable natural abundance in the Earth's crust and exists only as a transient species. Its presence in the terrestrial environment is primarily due to high-energy atmospheric events, namely photonuclear reactions initiated by lightning and spallation reactions caused by cosmic rays interacting with atmospheric nitrogen and oxygen. This guide provides a detailed overview of the physical properties of this compound, its atmospheric formation pathways, and the experimental methodologies used for its detection.

Physical and Nuclear Properties of this compound

This compound is characterized by its short half-life and decay via positron (β+) emission. This decay process is fundamental to its detection and its application in Positron Emission Tomography (PET), where the annihilation of the emitted positron with an electron produces two 511 keV gamma photons.[1] A summary of its key properties is presented in Table 1.

PropertyValue
Symbol ¹³N
Protons (Z) 7
Neutrons (N) 6
Isotopic Mass 13.00573861(29) u
Half-life (t½) 9.965(4) minutes
Decay Mode β+ (positron emission, ~100%)
Daughter Isotope Carbon-13 (¹³C, stable)
Decay Q-value 2.220 MeV
Max. Positron Energy 1.198 MeV
Mean Positron Energy 0.492 MeV
Annihilation Photon Energy 511 keV
Spin and Parity 1/2-

Table 1: Key Physical and Nuclear Properties of this compound.[2]

Natural Abundance and Occurrence

As an unstable radionuclide with a half-life of just under 10 minutes, this compound does not have a measurable stable natural abundance.[1][3] Its existence is fleeting, maintained by continuous or sporadic high-energy atmospheric processes. Outside of its atmospheric formation, this compound plays a significant role in stellar nucleosynthesis, specifically as an intermediate in the Carbon-Nitrogen-Oxygen (CNO) cycle, which is the dominant energy source in stars more massive than the Sun.[3][4]

Atmospheric Formation Mechanisms

The formation of this compound in Earth's atmosphere is driven by two primary natural phenomena: lightning and cosmic ray interactions.

Formation via Lightning

During powerful electrical storms, lightning discharges can produce intense bursts of gamma rays. These high-energy photons can induce photonuclear reactions with stable atmospheric nuclei. The primary reaction responsible for producing this compound is the (γ,n) reaction on Nitrogen-14, the most abundant isotope of nitrogen in the atmosphere.[5]

Formation via Cosmic Ray Spallation

Primary cosmic rays, consisting mainly of high-energy protons and alpha particles, continuously bombard the Earth's upper atmosphere.[6] These particles collide with atmospheric gas nuclei, creating a cascade of secondary particles, including energetic protons and neutrons.[3][6] These secondary particles can then induce spallation reactions, where they strike a target nucleus and cause the ejection of multiple nucleons, resulting in a lighter nuclide. The principal target nuclei for cosmogenic ¹³N production are Nitrogen-14 and Oxygen-16.[7][8]

A summary of the key atmospheric formation reactions is provided in Table 2.

Formation PathwayNuclear ReactionTarget IsotopeProjectileDescription
Lightning ¹⁴N(γ,n)¹³NNitrogen-14Gamma ray (γ)A high-energy photon from lightning strikes a ¹⁴N nucleus, ejecting a neutron.
Cosmic Ray Spallation ¹⁴N(p,pn)¹³NNitrogen-14Proton (p)A secondary cosmic ray proton knocks a neutron out of a ¹⁴N nucleus.
Cosmic Ray Spallation ¹⁴N(n,2n)¹³NNitrogen-14Neutron (n)A secondary cosmic ray neutron strikes a ¹⁴N nucleus, ejecting two neutrons.
Cosmic Ray Spallation ¹⁶O(p,α)¹³NOxygen-16Proton (p)A secondary cosmic ray proton strikes an ¹⁶O nucleus, ejecting an alpha particle (⁴He).[3]

Table 2: Primary Atmospheric Formation Reactions for this compound.

The following diagram illustrates the atmospheric production pathways of this compound.

Nitrogen13_Formation cluster_cosmic Cosmic Ray Spallation cluster_lightning Lightning Photonuclear Reaction PCR Primary Cosmic Rays (Protons, Alphas) Atmosphere Upper Atmosphere (N₂, O₂) PCR->Atmosphere Collision SCR Secondary Particles (Protons, Neutrons) Atmosphere->SCR Cascade N14_target_cosmic ¹⁴N Nucleus SCR->N14_target_cosmic Interaction O16_target ¹⁶O Nucleus SCR->O16_target Interaction N13 This compound (¹³N) (t½ ≈ 10 min) N14_target_cosmic->N13 ¹⁴N(p,pn)¹³N ¹⁴N(n,2n)¹³N O16_target->N13 ¹⁶O(p,α)¹³N Lightning Lightning Discharge Gamma Gamma Rays (γ) Lightning->Gamma N14_target_lightning ¹⁴N Nucleus Gamma->N14_target_lightning Interaction N14_target_lightning->N13 ¹⁴N(γ,n)¹³N

Atmospheric formation pathways of this compound.

Experimental Protocols for Detection and Quantification

Due to its short half-life and low atmospheric concentration, detecting naturally produced this compound requires sensitive instrumentation and precise timing. The experimental approach leverages the unique signature of its radioactive decay: the emission of two 511 keV gamma photons from positron-electron annihilation.

General Methodology: Gamma-Ray Spectroscopy

The primary method for detecting atmospheric ¹³N is gamma-ray spectroscopy. This involves placing high-sensitivity radiation detectors in locations where these events are likely to occur, such as near thunderstorms.

Key Experimental Steps:

  • Detector Deployment:

    • Instrumentation: High-purity germanium (HPGe) detectors or large-volume sodium iodide (NaI(Tl)) scintillation detectors are used due to their high efficiency for detecting 511 keV gamma rays.

    • Location: Detectors are placed in an array to provide spatial information and increase the probability of capturing a transient event, such as the ¹³N "cloud" produced by a lightning strike drifting with the wind.

    • Shielding: Detectors are shielded (e.g., with lead) to reduce background radiation from terrestrial and cosmic sources, improving the signal-to-noise ratio.

  • Data Acquisition:

    • Triggering: The data acquisition system is triggered by a high-energy event, such as a lightning strike detected by a parallel lightning mapping array or a sudden increase in the gamma-ray count rate.

    • Energy Spectrum Collection: Following a trigger, the system acquires gamma-ray energy spectra over successive short time intervals (e.g., 1-minute intervals).

  • Data Analysis:

    • Peak Identification: Spectra are analyzed for a distinct peak at 511 keV, the signature of positron-electron annihilation.

    • Decay Curve Analysis: The count rate of the 511 keV peak is plotted against time. A successful detection of ¹³N is confirmed if the decay of this peak follows a first-order exponential decay curve with a half-life of approximately 10 minutes. This temporal signature is crucial for distinguishing ¹³N from other short-lived positron emitters that might be present.

    • Quantification: The initial activity (A₀) of the ¹³N can be estimated by extrapolating the decay curve back to the time of the event (t=0). This, combined with detector efficiency calibrations and atmospheric transport models, can provide an estimate of the total amount of ¹³N produced.

The following diagram outlines a typical experimental workflow for the detection of atmospheric this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_process Detection & Analysis Detector Gamma-Ray Detector Array (HPGe or NaI) DAQ Data Acquisition System (DAQ) Detector->DAQ Shielding Lead Shielding Shielding->Detector Surrounds Spectra Collect Time-Binned Energy Spectra DAQ->Spectra Trigger Lightning Detection System Trigger->DAQ Initiates Acquisition Event Atmospheric Event (e.g., Lightning Strike) Gamma511 511 keV Annihilation Gamma Rays Event->Gamma511 Gamma511->Detector Analysis Identify 511 keV Peak Spectra->Analysis DecayCurve Plot Peak Intensity vs. Time Analysis->DecayCurve Result Confirm ~10 min Half-Life (Signature of ¹³N) DecayCurve->Result

Generalized workflow for atmospheric ¹³N detection.

Conclusion

This compound is a naturally occurring but transient radioisotope produced by some of the most energetic processes in Earth's atmosphere. While its fleeting existence precludes a stable natural abundance, its formation via lightning and cosmic ray spallation provides a unique window into high-energy atmospheric physics. The detection of its characteristic 511 keV annihilation radiation, confirmed by its ~10-minute half-life, serves as direct evidence of these powerful natural nuclear reactions. Understanding the production and properties of ¹³N is not only crucial for atmospheric and astrophysical sciences but also provides a natural analogue to the artificially produced isotopes that are foundational to modern nuclear medicine and drug development research.

References

The Pivotal Role of Nitrogen-13 in the CNO Cycle of Stellar Nucleosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the transient, yet critical, role of the Nitrogen-13 (¹³N) isotope in the Carbon-Nitrogen-Oxygen (CNO) cycle of stellar nucleosynthesis. The CNO cycle is a key process for hydrogen burning in stars more massive than our Sun, and a precise understanding of its constituent reactions is paramount for accurate stellar modeling and a deeper comprehension of galactic chemical evolution. This document summarizes the core reactions involving ¹³N, presents key quantitative data, outlines experimental methodologies for studying these reactions, and provides visual representations of the involved pathways and workflows.

This compound in the CNO-I Cycle: A Transient but Rate-Influencing Intermediate

The primary CNO cycle (CNO-I) is a sequence of nuclear reactions that fuses four protons (¹H) into a helium nucleus (⁴He), with carbon, nitrogen, and oxygen isotopes acting as catalysts.[1][2] this compound is an unstable intermediate product in this cycle.[3] Its formation and subsequent decay are crucial steps that influence the overall rate of the cycle.

The CNO-I cycle proceeds as follows:

  • A Carbon-12 (¹²C) nucleus captures a proton (¹H), producing this compound (¹³N) and emitting a gamma ray (γ).[4][5][6]

  • This compound (¹³N), being unstable, undergoes beta-plus (β+) decay, transforming into Carbon-13 (¹³C). This decay also releases a positron (e⁺) and an electron neutrino (νe).[3][4][5]

  • The newly formed Carbon-13 (¹³C) nucleus captures another proton, becoming Nitrogen-14 (¹¹N) and emitting a gamma ray.[5][7]

  • Nitrogen-14 (¹⁴N) captures a proton to form Oxygen-15 (¹⁵O), again with the emission of a gamma ray.[5][7]

  • Oxygen-15 (¹⁵O) undergoes beta-plus decay to become Nitrogen-15 (¹⁵N), releasing a positron and an electron neutrino.[4][5]

  • Finally, Nitrogen-15 (¹⁵N) captures a proton and emits an alpha particle (a ⁴He nucleus), returning to Carbon-12 and completing the cycle.[4][5]

The energy generation rate of the CNO cycle is highly sensitive to temperature.[8][9] In stars with masses greater than approximately 1.3 times that of the Sun, where core temperatures exceed 17 million Kelvin, the CNO cycle becomes the dominant source of energy production over the proton-proton chain.[1][10][11]

Quantitative Data for this compound in the CNO Cycle

The following tables summarize the key quantitative data related to the reactions involving this compound in the CNO-I cycle.

PropertyValue
Half-life of this compound9.965 minutes[12][13][14]
Decay ModeBeta-plus (β+) decay[15]
Decay Products¹³C + e⁺ + νe[3]
Maximum Positron Energy~1.19 MeV[14]
Annihilation Photon Energy511 keV[14]

Table 1: Decay Properties of this compound

ReactionQ-value (Energy Released)
¹²C + ¹H → ¹³N + γ1.95 MeV[2][3]
¹³N → ¹³C + e⁺ + νe1.37 MeV[3]

Table 2: Energy Release in CNO-I Reactions Involving this compound

Energy Range (Center of Mass)Astrophysical S-factor S(E)Reference
E = 0 keV (extrapolated)1.35 keV b[16]
E = 25 keV (Solar Gamow Peak)1.44 keV b[16]
E = 320-620 keVLower than previous literature by 25%[17][18]

Table 3: Astrophysical S-factor for the ¹²C(p,γ)¹³N Reaction (Note: The astrophysical S-factor is a function of energy that removes the strong energy dependence of the cross-section due to the Coulomb barrier, allowing for more reliable extrapolation to the low energies relevant for stellar nucleosynthesis.)

Experimental Protocols for Studying the ¹²C(p,γ)¹³N Reaction

The experimental determination of the cross-section for the ¹²C(p,γ)¹³N reaction at astrophysical energies is challenging due to the extremely low reaction rates. The Laboratory for Underground Nuclear Astrophysics (LUNA) is a key facility for such measurements, as its deep underground location significantly reduces the cosmic-ray induced background.[19][20][21]

Two primary experimental techniques are employed:

3.1. Prompt Gamma-ray Spectroscopy:

  • Principle: This method involves detecting the gamma rays emitted instantaneously during the ¹²C(p,γ)¹³N reaction.

  • Methodology:

    • A high-intensity proton beam from an accelerator (like the LUNA-400) is directed onto a Carbon-12 target.[20] Targets can be thin films of evaporated carbon on a backing or thick solid graphite.[20]

    • High-purity germanium (HPGe) detectors are placed around the target to detect the emitted gamma rays with high energy resolution.[19][21]

    • The number of detected gamma rays at the expected energy, corrected for detection efficiency and background, is used to determine the reaction cross-section.

3.2. Activation Method:

  • Principle: This technique measures the radioactivity of the ¹³N produced in the reaction after the proton beam has been turned off.[22][23]

  • Methodology:

    • A Carbon-12 target is irradiated with a proton beam for a duration comparable to the half-life of ¹³N.

    • The beam is then switched off, and the target is moved to a low-background counting station.

    • The characteristic 511 keV gamma rays from the positron-electron annihilation following the β+ decay of ¹³N are detected, typically with an HPGe detector.

    • The decay curve of the 511 keV gamma-ray intensity is measured, and from this, the initial number of ¹³N nuclei produced during the irradiation can be determined, which is directly related to the reaction cross-section.

Visualizing the CNO Cycle and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the CNO-I cycle and a generalized experimental workflow for measuring the ¹²C(p,γ)¹³N cross-section.

CNO_Cycle Figure 1: The CNO-I Cycle C12 ¹²C N13 ¹³N C12->N13 + p, - γ C13 ¹³C N13->C13 β⁺ decay (t½ ≈ 10 min) N14 ¹⁴N C13->N14 + p, - γ O15 ¹⁵O N14->O15 + p, - γ N15 ¹⁵N O15->N15 β⁺ decay N15->C12 + p, - α

Figure 1: The CNO-I Cycle

Experimental_Workflow Figure 2: Experimental Workflow for ¹²C(p,γ)¹³N Cross-Section Measurement cluster_accelerator Accelerator Facility (e.g., LUNA) cluster_target_chamber Target Chamber cluster_detection Detection System cluster_analysis Data Analysis Proton_Source Proton Source Accelerator Accelerator Proton_Source->Accelerator Target ¹²C Target Accelerator->Target Proton Beam Prompt_Gamma Prompt γ Detection (HPGe Detector) Target->Prompt_Gamma γ-rays Activation Activation Counting (HPGe Detector for 511 keV) Target->Activation ¹³N decay Cross_Section Cross-Section Calculation Prompt_Gamma->Cross_Section Activation->Cross_Section

Figure 2: Experimental Workflow for ¹²C(p,γ)¹³N Cross-Section Measurement

Conclusion

This compound, despite its fleeting existence, is a cornerstone of the CNO cycle. The rates of its production via the ¹²C(p,γ)¹³N reaction and its subsequent decay to ¹³C are fundamental parameters in models of stellar evolution for stars more massive than the Sun. Precise experimental determination of these reaction rates, particularly at the low energies found in stellar cores, remains a significant challenge in nuclear astrophysics. Continued efforts, such as those at underground laboratories, are crucial for refining our understanding of these processes and, by extension, our knowledge of the cosmos. The data and methodologies presented in this guide offer a comprehensive overview for researchers and scientists engaged in nuclear astrophysics and related fields.

References

Methodological & Application

Cyclotron Production of Nitrogen-13 Ammonia for PET Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-13 (¹³N) ammonia is a radiopharmaceutical agent widely used in Positron Emission Tomography (PET) for the quantitative evaluation of myocardial blood flow.[1][2] Its short half-life of approximately 10 minutes necessitates on-site production using a medical cyclotron.[3] This document provides detailed application notes and protocols for the cyclotron production, purification, and quality control of ¹³N-ammonia, intended for researchers, scientists, and drug development professionals. The primary production method discussed is the proton bombardment of an oxygen-16 target, a common and efficient approach.[3][4]

Production and Synthesis

The most prevalent method for producing ¹³N is the ¹⁶O(p,α)¹³N nuclear reaction, where protons bombard a water target.[3][4] An "in-target" synthesis approach using a dilute ethanol solution is frequently employed to directly produce ¹³N-ammonia.[4][5]

Nuclear Reaction and Target System

The production of ¹³N is achieved by irradiating a water target with protons from a cyclotron. The key nuclear reaction is:

¹⁶O + p → ¹³N + α

This reaction has a proton energy threshold of 5.66 MeV.[3] To prevent the production of Oxygen-15 via the ¹⁶O(p,pn)¹⁵O nuclear reaction, proton energies are often degraded to around 16 MeV.[6] The target chamber is typically made of materials like niobium.[4]

In-Target Synthesis of ¹³N-Ammonia

The addition of a small amount of ethanol (typically 5-10 mM) to the water target serves as a radical scavenger, facilitating the direct formation of ¹³N-ammonia during irradiation.[4][5] This "ethanol method" is favored for its simplicity, cost-effectiveness, and high yield.[4]

Experimental Protocols

Target Solution Preparation
  • Prepare a 5 mM to 10 mM ethanol solution in sterile, pyrogen-free water for injection (WFI).[6][7]

  • Use commercially available, high-purity ethanol and WFI.

  • Ensure all glassware and equipment are sterile and pyrogen-free.

Cyclotron Irradiation
  • Load the prepared target solution into the cyclotron's liquid target holder. The target volume can range from 2.5 mL to 3.5 mL.[4][6]

  • Irradiate the target with a proton beam. Typical beam currents range from 30 µA to 55 µA, with irradiation times between 8 and 40 minutes.[4][6]

  • Monitor target pressure during irradiation, which should typically rise to 300-350 psig.[8]

Automated Synthesis and Purification

Following irradiation, the target solution containing ¹³N-ammonia and potential radionuclidic and chemical impurities is transferred to an automated synthesis module for purification.[4][9] The "trap and release" method is a common purification strategy.[4]

  • The irradiated target solution is passed through an anion exchange cartridge (e.g., Sep-Pak Accell plus® QMA plus light) to trap anionic impurities like [¹⁸F]fluoride and ¹³N-labeled nitrates and nitrites.[5][6]

  • The solution then passes through a cation exchange cartridge (e.g., Waters Accell CM cartridge) which traps the [¹³N]ammonia.[7][10]

  • The cation exchange cartridge is washed with sterile water to remove any remaining impurities.[7]

  • The purified [¹³N]ammonia is eluted from the cartridge using a sterile 0.9% sodium chloride solution.[7][9]

  • The final product is passed through a 0.22 µm sterile filter into a sterile product vial.[4][7] The entire automated synthesis process typically takes around 5 to 7 minutes.[1][5]

Data Presentation

ParameterTypical ValueReference
Nuclear Reaction ¹⁶O(p,α)¹³N[4]
Proton Energy >5.66 MeV (often degraded to ~16 MeV)[3][6]
Target Material 5-10 mM Ethanol in Water for Injection[6][7]
Target Volume 1.7 - 3.5 mL[4][6]
Beam Current 30 - 55 µA[4][6]
Irradiation Time 8 - 40 min[4][6]
Production Yield (End of Bombardment) 8.0 - 30 GBq (216 - 811 mCi)[4][5]
Synthesis Time ~5 - 7 min[1][5]
Radiochemical Purity >95%[1][4]
Quality Control TestSpecificationReference
Half-life 9.965 ± 0.2 min[3]
Radionuclidic Identity Principal gamma photopeak at 511 keV[9] (Implied)
Radiochemical Purity ≥ 95% as [¹³N]Ammonia[4]
pH 4.5 - 7.5[9] (Implied)
Sterility Sterile[6]
Bacterial Endotoxins < 175/V EU/mL (V = max. recommended dose in mL)[9] (Implied)

Visualization of Workflows and Pathways

G Experimental Workflow for ¹³N-Ammonia Production cluster_0 Preparation cluster_1 Cyclotron Production cluster_2 Automated Purification cluster_3 Final Product prep Prepare 5-10 mM Ethanol in WFI load Load Target Solution prep->load irradiate Proton Irradiation (¹⁶O(p,α)¹³N) load->irradiate transfer Transfer to Synthesis Module irradiate->transfer anion Anion Exchange Cartridge (Trap Impurities) transfer->anion cation Cation Exchange Cartridge (Trap ¹³N-Ammonia) anion->cation elute Elute with 0.9% Saline cation->elute filter Sterile Filtration (0.22 µm) elute->filter product Sterile ¹³N-Ammonia for Injection filter->product

Caption: Workflow for ¹³N-Ammonia Production.

G Myocardial Uptake and Metabolism of ¹³N-Ammonia cluster_0 Bloodstream cluster_1 Myocyte nh3_blood ¹³N-Ammonia (¹³NH₃) nh4_blood ¹³N-Ammonium (¹³NH₄⁺) nh3_blood->nh4_blood pH dependent equilibrium nh3_cell ¹³N-Ammonia (¹³NH₃) nh3_blood->nh3_cell Passive Diffusion nh4_cell ¹³N-Ammonium (¹³NH₄⁺) nh4_blood->nh4_cell Na⁺/K⁺ ATPase nh3_cell->nh4_cell Intracellular pH glutamine_synthetase Glutamine Synthetase nh4_cell->glutamine_synthetase glutamate Glutamate glutamate->glutamine_synthetase glutamine ¹³N-Glutamine glutamine_synthetase->glutamine Metabolic Trapping

Caption: Myocardial Uptake of ¹³N-Ammonia.

Quality Control

Due to the short half-life of ¹³N, quality control (QC) tests must be performed rapidly.[9] Regulatory guidelines often allow for limited QC testing on sub-batches for patient use.[10]

Key QC Tests Include:

  • Half-life Determination: To confirm the identity of the radionuclide.

  • Radionuclidic Identity: Performed using a gamma-ray spectrometer to identify the characteristic 511 keV annihilation peak.

  • Radiochemical Purity and Identity: This can be determined using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).[9][11] A simplified radio-TLC method has been developed and is now a USP standard, which is advantageous as it uses the same equipment as for [¹⁸F]FDG quality control.[9][11]

  • pH: The final product should be within a physiologically acceptable range.

  • Sterility and Endotoxin Testing: To ensure the product is safe for intravenous injection.

Clinical Application: Myocardial Perfusion Imaging

¹³N-ammonia is a key radiotracer for PET imaging of myocardial perfusion.[2] After intravenous administration, it rapidly clears from the blood and is extracted by the myocardium.[12] In the myocardial cells, ¹³N-ammonia is metabolically trapped primarily through its conversion to ¹³N-glutamine, a reaction catalyzed by the enzyme glutamine synthetase.[2] The extent of its uptake is proportional to myocardial blood flow, allowing for the quantitative assessment of coronary artery disease.[13]

References

Application Notes and Protocols for the Synthesis of Nitrogen-13 Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-13 ([¹³N]), a positron-emitting radionuclide with a short half-life of 9.97 minutes, is a valuable tool in positron emission tomography (PET) for in vivo imaging and metabolic studies.[1][2] Its incorporation into biologically active molecules allows for the non-invasive assessment of various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the synthesis of commonly used ¹³N-labeled radiopharmaceuticals, including [¹³N]ammonia ([¹³N]NH₃) and ¹³N-labeled amino acids such as L-[¹³N]glutamate.

The primary production method for this compound is the proton bombardment of an oxygen-16 target, typically sterile water, via the ¹⁶O(p,α)¹³N nuclear reaction in a biomedical cyclotron.[3] Subsequent chemical processing is required to convert the produced ¹³N into the desired radiopharmaceutical.

Methods for the Synthesis of [¹³N]Ammonia

[¹³N]Ammonia is a widely used radiopharmaceutical for myocardial perfusion imaging.[1][2] Two primary methods are employed for its synthesis following the cyclotron production of ¹³N: the Ethanol Method and the DeVarda's Alloy Method.

Quantitative Comparison of [¹³N]Ammonia Synthesis Methods
ParameterEthanol MethodDeVarda's Alloy MethodReference(s)
Principle In-target production of [¹³N]NH₃ by adding ethanol to the target water to scavenge oxidizing radicals.Post-irradiation reduction of ¹³N-nitrates/nitrites ([¹³N]NOₓ⁻) to [¹³N]NH₃ using DeVarda's alloy.[3]
Starting Material [¹⁶O]H₂O with 5-10 mM ethanol[¹⁶O]H₂O[3][4]
Key Reagents EthanolDeVarda's alloy (Cu/Al/Zn), Sodium Hydroxide (NaOH)[3][5]
Radiochemical Yield 69 ± 3% (n.d.c) to 95-97% (EOB)~90%[1][4]
Synthesis Time (post-EOB) ~5-11 minutes~4-5 minutes for reduction[1][4][6]
Specific Activity High (exact values vary with production parameters)High (exact values vary with production parameters)[7]
Automation Easily automated using commercial synthesis modules.[1][2]Can be automated, but may be more complex.[6]
Advantages Simple, cost-effective, easily automated, higher production yield.[3]High reduction efficiency.[3]
Disadvantages Requires careful control of ethanol concentration.Higher cost, more complex handling of reagents.[3]

EOB: End of Bombardment; n.d.c: non-decay corrected

Experimental Protocols: [¹³N]Ammonia Synthesis

Protocol 1: Automated Synthesis of [¹³N]Ammonia via the Ethanol Method

This protocol describes a typical automated synthesis of [¹³N]ammonia using a commercial synthesis module.

1. Target Preparation and Irradiation:

  • Prepare a target solution of 5 mM ethanol in sterile [¹⁶O]water.[8]

  • Load the target solution into a high-pressure liquid target on a biomedical cyclotron.

  • Irradiate the target with a proton beam (e.g., 11-18 MeV) for 8-15 minutes with a beam current of 30-55 µA.[3][4]

2. Automated Synthesis:

  • At the end of bombardment (EOB), the irradiated target solution is automatically transferred from the cyclotron to the synthesis module.

  • The solution passes through an in-line cation exchange cartridge (e.g., Waters Accell Plus CM) which traps the [¹³N]ammonium ions.[1]

  • The cartridge is washed with sterile water to remove any unreacted target water and impurities.

  • The purified [¹³N]ammonia is eluted from the cartridge with sterile 0.9% saline.[1]

  • The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.

3. Quality Control:

  • Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).

  • pH: Measured using a calibrated pH meter.

  • Radionuclidic Identity: Confirmed by measuring the half-life of the final product.

  • Sterility and Endotoxin Testing: Performed according to pharmacopeial standards.

Protocol 2: Synthesis of [¹³N]Ammonia via the DeVarda's Alloy Method

This protocol outlines the post-irradiation reduction method for [¹³N]ammonia synthesis.

1. Target Irradiation:

  • Irradiate a target of sterile [¹⁶O]water with a proton beam (e.g., 16 MeV, 500 nA) to produce ¹³N primarily in the form of nitrates and nitrites ([¹³N]NOₓ⁻) via the ¹⁶O(p,α)¹³N reaction.[5]

2. Reduction to [¹³N]Ammonia:

  • Transfer the irradiated target water to a reaction vessel containing a mixture of DeVarda's alloy and sodium hydroxide (NaOH).[5]

  • The [¹³N]NOₓ⁻ is reduced to gaseous [¹³N]ammonia.

  • The gaseous [¹³N]ammonia is trapped in a sterile solution, typically 0.9% saline.

3. Purification and Formulation:

  • The resulting [¹³N]ammonia solution is passed through a sterile 0.22 µm filter into a sterile collection vial.

4. Quality Control:

  • Perform the same quality control tests as described in Protocol 1.

Methods for the Synthesis of ¹³N-Labeled Amino Acids

The synthesis of ¹³N-labeled amino acids is primarily achieved through enzymatic reactions, utilizing [¹³N]ammonia as the starting radiolabeled precursor.[9] This approach offers high stereospecificity, yielding the biologically active L-isomers.

Quantitative Comparison of Enzymatic Synthesis of ¹³N-Labeled Amino Acids
RadiopharmaceuticalEnzyme(s)PrecursorsRadiochemical Yield (EOB)Synthesis Time (post-EOB)Reference(s)
L-[¹³N]Glutamate Glutamate Dehydrogenase (GDH)[¹³N]NH₃, α-ketoglutarate, NADH>90%~5-10 minutes[10]
L-[¹³N]Alanine Alanine Transaminase (ALT), GDH[¹³N]NH₃, Pyruvate, α-ketoglutarate, NADHVariable~10-15 minutes[9]
L-[¹³N]Aspartate Aspartate Transaminase (AST), GDH[¹³N]NH₃, Oxaloacetate, α-ketoglutarate, NADHVariable~10-15 minutes[11]

Experimental Protocol: Enzymatic Synthesis of L-[¹³N]Glutamate

This protocol describes a general method for the synthesis of L-[¹³N]glutamate using immobilized glutamate dehydrogenase.

1. Preparation of Immobilized Enzyme Column:

  • Covalently bind glutamate dehydrogenase (GDH) to a solid support, such as porous glass beads or a CNBr-activated Sepharose support.

  • Pack the immobilized enzyme into a column.

2. Synthesis of L-[¹³N]Glutamate:

  • Prepare a reaction mixture containing α-ketoglutarate and NADH in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Pass the cyclotron-produced [¹³N]ammonia (purified as described in the [¹³N]ammonia synthesis protocols) through the immobilized GDH column along with the reaction mixture.[10]

  • The enzymatic reaction, [¹³N]NH₃ + α-ketoglutarate + NADH ⇌ L-[¹³N]glutamate + NAD⁺ + H₂O, occurs on the column.

3. Purification:

  • The eluate from the enzyme column, containing L-[¹³N]glutamate, unreacted [¹³N]ammonia, and other reactants, is passed through a series of ion-exchange columns.

  • A cation exchange column is used to trap unreacted [¹³N]ammonia.

  • An anion exchange column is then used to trap the L-[¹³N]glutamate, which is subsequently eluted with a suitable buffer or saline.

4. Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC to separate L-[¹³N]glutamate from other potential ¹³N-labeled compounds.

  • Enantiomeric Purity: Confirmed using chiral chromatography to ensure the exclusive presence of the L-isomer.

  • Sterility and Endotoxin Testing: Performed as per standard procedures.

Visualizations

Nitrogen_13_Production_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis Radiopharmaceutical Synthesis Proton_Beam Proton Beam Target [¹⁶O]H₂O Target Proton_Beam->Target Bombardment Irradiation ¹⁶O(p,α)¹³N Reaction Target->Irradiation N13_Ammonia [¹³N]Ammonia Synthesis Irradiation->N13_Ammonia [¹³N]NOₓ⁻ / [¹³N]NH₃ N13_Amino_Acids [¹³N]Amino Acid Synthesis (Enzymatic) N13_Ammonia->N13_Amino_Acids [¹³N]NH₃ Precursor Final_Product_NH3 Final Product: [¹³N]Ammonia N13_Ammonia->Final_Product_NH3 Final_Product_AA Final Product: [¹³N]Amino Acids N13_Amino_Acids->Final_Product_AA

Caption: Overall workflow for the production of this compound labeled radiopharmaceuticals.

N13_Ammonia_Synthesis_Pathways cluster_ethanol Ethanol Method cluster_devarda DeVarda's Alloy Method Start Irradiated [¹⁶O]H₂O containing ¹³N Ethanol_Target [¹⁶O]H₂O + Ethanol Target (In-target production) Start->Ethanol_Target N13_NOx [¹³N]NOₓ⁻ in Water Start->N13_NOx Trap_CM Trap on Cation Exchange Cartridge (CM) Ethanol_Target->Trap_CM Elute_Saline Elute with Saline Trap_CM->Elute_Saline Final_Product [¹³N]Ammonia Product Elute_Saline->Final_Product Reduction Reduction with DeVarda's Alloy + NaOH N13_NOx->Reduction Trap_Gas Trap Gaseous [¹³N]NH₃ in Saline Reduction->Trap_Gas Trap_Gas->Final_Product

Caption: Synthesis pathways for [¹³N]Ammonia production.

N13_Amino_Acid_Synthesis cluster_enzymatic Enzymatic Reaction N13_Ammonia [¹³N]Ammonia Reaction Reductive Amination or Transamination N13_Ammonia->Reaction Keto_Acid α-Keto Acid (e.g., α-ketoglutarate) Keto_Acid->Reaction Cofactor Cofactor (e.g., NADH) Cofactor->Reaction Enzyme Immobilized Enzyme (e.g., Glutamate Dehydrogenase) Purification Ion Exchange Chromatography Enzyme->Purification Crude Product Reaction->Enzyme Final_Product L-[¹³N]Amino Acid Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of ¹³N-labeled amino acids.

References

Application of Nitrogen-13 in Myocardial Perfusion Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-13 (¹³N) ammonia is a widely utilized radiotracer in Positron Emission Tomography (PET) for the non-invasive assessment of myocardial perfusion.[1][2] Its short half-life of approximately 10 minutes necessitates an on-site cyclotron for production.[1][2] ¹³N-ammonia allows for the quantitative measurement of myocardial blood flow (MBF) and myocardial flow reserve (MFR), providing valuable diagnostic and prognostic information in the context of coronary artery disease (CAD).[3][4] This document provides detailed application notes and protocols for the use of ¹³N-ammonia in myocardial perfusion imaging.

Principle of the Method

Following intravenous injection, ¹³N-ammonia is extracted from the blood and rapidly accumulates in the myocardium.[5] At physiological pH, it primarily exists as the ammonium ion (¹³NH₄⁺), which is thought to cross the myocyte membrane via active transport mechanisms like the Na⁺/K⁺-ATPase pump.[1] Once inside the myocardial cell, ¹³N-ammonia is metabolically trapped through its conversion into ¹³N-glutamine, a reaction catalyzed by the enzyme glutamine synthetase.[5][6][7] This metabolic trapping allows for high-quality PET imaging. The initial uptake of ¹³N-ammonia is proportional to myocardial blood flow, enabling the quantification of perfusion.[8]

Quantitative Data Summary

The following tables summarize key quantitative data associated with ¹³N-ammonia myocardial perfusion imaging.

Table 1: Radiotracer and Dosimetry

ParameterValueReference
RadiotracerThis compound (¹³N) Ammonia[1]
Half-life9.97 minutes[2]
Typical Adult Dose (Rest)10-20 mCi (370-740 MBq)[1][7]
Typical Adult Dose (Stress)10-20 mCi (370-740 MBq)[7]
Total Dose (Rest & Stress)Up to 40 mCi (1480 MBq)[9]
Effective Dose (20 mCi)~2.96 mSv (0.148 rad total effective dose)[2]
Critical OrganUrinary Bladder[2]

Table 2: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) Reference Values

ConditionMBF at Rest (mL/min/g)MBF at Stress (mL/min/g)Myocardial Flow Reserve (MFR)Reference
Healthy Volunteers0.75 ± 0.431.50 ± 0.742.2 (average increase)
Patients without CAD1.02 ± 0.222.54 ± 0.412.60 ± 0.61[4]

Experimental Protocols

I. Production of ¹³N-Ammonia

The production of ¹³N-ammonia for clinical use requires a cyclotron and a dedicated radiochemistry synthesis module.

Protocol for ¹³N-Ammonia Production:

  • Target Preparation: Prepare a target of high-purity water (H₂¹⁶O).

  • Proton Bombardment: Irradiate the water target with protons in a cyclotron. The nuclear reaction is ¹⁶O(p,α)¹³N.[1]

  • Online Purification: The irradiated target solution containing ¹³N-nitrate and ¹³N-nitrite is passed through a reduction column (e.g., containing Devarda's alloy) to convert these species to ¹³N-ammonia.

  • Purification and Formulation: The resulting ¹³N-ammonia is purified using an ion-exchange column to remove any unreacted components or impurities. It is then formulated in a sterile, pyrogen-free saline solution for intravenous injection.

  • Quality Control: Perform quality control tests to ensure the final product meets pharmacopeial standards for radiochemical purity, pH, sterility, and endotoxin levels. The entire process from end of bombardment to batch release can be completed in approximately 11 minutes.[10]

II. Patient Preparation

Proper patient preparation is crucial for accurate and reliable myocardial perfusion imaging.

Protocol for Patient Preparation:

  • Fasting: Patients should fast for at least 4 hours prior to the study to minimize physiological variations in myocardial metabolism.

  • Medication Review: Review the patient's current medications. Certain medications, such as caffeine-containing drugs and dipyridamole, should be withheld for at least 24 hours before the study as they can interfere with pharmacologic stress agents.

  • Informed Consent: Obtain informed consent from the patient after explaining the procedure, including the risks and benefits.

  • Intravenous Access: Establish intravenous access for the administration of the radiotracer and any pharmacologic stress agents.

III. Myocardial Perfusion Imaging Protocol (Rest/Stress Study)

A typical ¹³N-ammonia PET study involves imaging at rest followed by imaging under stress conditions.

Protocol for Rest Imaging:

  • Patient Positioning: Position the patient comfortably on the PET scanner bed.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Administration: Administer a bolus injection of 10-20 mCi (370-740 MBq) of ¹³N-ammonia intravenously.[7]

  • Image Acquisition: Start dynamic PET image acquisition simultaneously with the injection and continue for 10-20 minutes.[7] Static images are typically acquired for 10-15 minutes, commencing 4-5 minutes after injection.[9]

Protocol for Stress Imaging:

  • Waiting Period: Allow for a waiting period of at least 40 minutes after the rest injection for sufficient decay of the ¹³N radioactivity.[7]

  • Pharmacologic Stress: Administer a pharmacologic stress agent such as adenosine, dipyridamole, or regadenoson according to standard clinical protocols.

  • Radiotracer Administration: At peak stress, administer a second bolus injection of 10-20 mCi (370-740 MBq) of ¹³N-ammonia intravenously.[7]

  • Image Acquisition: Begin dynamic PET image acquisition concurrently with the stress injection and continue for 10-20 minutes.

IV. Image Processing and Data Analysis

Quantitative analysis of dynamic PET data is performed to calculate MBF and MFR.

Protocol for Data Analysis:

  • Image Reconstruction: Reconstruct the acquired PET data using appropriate algorithms (e.g., filtered backprojection or iterative reconstruction), incorporating corrections for attenuation, scatter, and random coincidences.[9]

  • Region of Interest (ROI) Definition: Draw regions of interest over the left ventricular myocardium and the left ventricular blood pool on the reconstructed images.

  • Time-Activity Curve Generation: Generate time-activity curves for the myocardial and blood pool ROIs.

  • Kinetic Modeling: Apply a validated tracer kinetic model (e.g., a two-compartment model) to the time-activity curves to estimate myocardial blood flow (MBF) in mL/min/g.[11]

  • Myocardial Flow Reserve (MFR) Calculation: Calculate the MFR as the ratio of MBF at stress to MBF at rest.

Visualizations

Myocardial Uptake and Trapping of ¹³N-Ammonia

Myocardial_Uptake cluster_blood Bloodstream cluster_myocyte Myocardial Cell Blood ¹³N-Ammonia (¹³NH₃) ¹³N-Ammonium (¹³NH₄⁺) Intracellular ¹³N-Ammonia (¹³NH₃) Blood->Intracellular Diffusion & Active Transport Myocyte_Membrane Glutamine ¹³N-Glutamine Intracellular->Glutamine Glutamine Synthetase

Caption: Cellular uptake and metabolic trapping of ¹³N-Ammonia in the myocardium.

Experimental Workflow for ¹³N-Ammonia PET Myocardial Perfusion Imaging

Experimental_Workflow cluster_prep Preparation cluster_rest Rest Study cluster_stress Stress Study cluster_analysis Data Analysis arrow arrow Patient_Prep Patient Preparation (Fasting, Medication Review) IV_Access Establish IV Access Patient_Prep->IV_Access Rest_Inject Inject ¹³N-Ammonia (10-20 mCi) IV_Access->Rest_Inject Rest_Scan Dynamic PET Scan (10-20 min) Rest_Inject->Rest_Scan Wait Wait >40 min Rest_Scan->Wait Reconstruction Image Reconstruction Rest_Scan->Reconstruction Pharm_Stress Pharmacologic Stress Wait->Pharm_Stress Stress_Inject Inject ¹³N-Ammonia (10-20 mCi) Pharm_Stress->Stress_Inject Stress_Scan Dynamic PET Scan (10-20 min) Stress_Inject->Stress_Scan Stress_Scan->Reconstruction Kinetic_Modeling Kinetic Modeling Reconstruction->Kinetic_Modeling MBF_MFR Calculate MBF & MFR Kinetic_Modeling->MBF_MFR

Caption: Workflow for a rest/stress ¹³N-Ammonia myocardial perfusion PET study.

References

Unlocking the Dynamics of Nitrogen: Using Nitrogen-13 as a Tracer in Plant Biology and Nitrogen Fixation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is an essential macronutrient for plant growth and development, forming the backbone of amino acids, proteins, nucleic acids, and chlorophyll. Understanding the intricate processes of nitrogen uptake, assimilation, and translocation within plants, as well as the symbiotic fixation of atmospheric nitrogen, is paramount for improving crop yields, developing sustainable agricultural practices, and enhancing our fundamental knowledge of plant physiology. Nitrogen-13 (¹³N), a short-lived positron-emitting radioisotope with a half-life of 9.97 minutes, offers a powerful and dynamic tool for in-vivo, non-invasive visualization and quantification of nitrogen fluxes in plants.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ¹³N as a tracer in plant biology and nitrogen fixation research, targeted towards researchers, scientists, and professionals in drug development seeking to understand nutrient dynamics.

Principle of this compound Tracing

This compound decays by positron emission. When a positron emitted from ¹³N annihilates with an electron in the surrounding tissue, it produces two 511 keV gamma photons that travel in opposite directions.[3] These gamma photons can be detected by a Positron Emission Tomography (PET) scanner, allowing for the three-dimensional reconstruction of the radiotracer's distribution within the living plant over time. This technique provides real-time, quantitative data on the movement and accumulation of nitrogen compounds.[4]

Applications in Plant Biology and Nitrogen Fixation Research

The short half-life of ¹³N necessitates its on-site production using a cyclotron, but this also allows for repeated experiments on the same plant to study dynamic responses to environmental changes. Key applications include:

  • Real-time visualization of nitrogen uptake: Tracing the movement of ¹³N-labeled nitrate (¹³NO₃⁻) and ammonium (¹³NH₄⁺) from the growth medium into the roots and throughout the plant.

  • Quantification of translocation rates: Measuring the speed and efficiency of nitrogen transport from roots to shoots and other sink tissues.

  • Investigating nitrogen assimilation: Studying the initial steps of nitrogen incorporation into amino acids and other organic molecules.

  • In-vivo studies of symbiotic nitrogen fixation: Directly observing and quantifying the fixation of atmospheric nitrogen (¹³N₂) by rhizobia in the root nodules of legumes.[1][4]

  • Evaluating the effects of genetic modifications and environmental stressors: Assessing how changes in plant genetics or environmental conditions impact nitrogen uptake, transport, and fixation.

Data Presentation

Quantitative Data from this compound Tracer Studies

The following tables summarize key quantitative data obtained from various studies utilizing ¹³N as a tracer in different plant species.

Plant SpeciesLabeled CompoundParameterValueReference
Soybean (Glycine max)[¹³N]N₂Translocation Velocity of Fixed Nitrogen~1.63 cm/min[1]
Soybean (Glycine max)[¹³N]N₂Nitrogen Fixation Rate (estimated)0.17 ± 0.10 µmol N₂ h⁻¹[5]
Soybean (Glycine max)[¹³N]N₂Basal Stem Radioactivity (Dundas genotype)28.1 MBq/mm³[4]
Soybean (Glycine max)[¹³N]N₂Estimated Fixation Rate (Dundas genotype)41.4 µmol N₂ h⁻¹[4]
Rice (Oryza sativa)¹³NH₄⁺Time to Detect Signal in Shoot BaseWithin 2 minutes[6]
Rice (Oryza sativa)¹³NH₄⁺Translocation Velocity (to Discrimination Center)Not explicitly quantified[6]
Maize (Zea mays)¹³NO₃⁻Half-time of Exchange from Root Symplasm2–5 minutes[1]
Plant OrganNitrogen Content (mg g⁻¹)Reference
Leaves19.21[7]
Roots10.86[7]
Branches4.11[7]
Trunks1.14[7]

Experimental Protocols

Protocol 1: In-vivo Analysis of ¹³N-Ammonium Uptake and Translocation in Hydroponically Grown Plants

This protocol describes the general procedure for studying the uptake and translocation of ¹³N-labeled ammonium in plants grown in a hydroponic system, adapted from studies on rice and maize.[1][6]

1. Plant Material and Growth Conditions:

  • Grow seedlings (e.g., rice, maize) hydroponically in a nutrient solution (e.g., Hoagland solution) in a controlled environment (growth chamber or greenhouse).
  • Ensure proper aeration of the nutrient solution.
  • For specific experiments, plants can be subjected to different pre-treatments, such as nitrogen deficiency or hormonal application.[6]

2. Production of ¹³N-labeled Ammonium ([¹³N]NH₄⁺):

  • This compound is produced in a medical cyclotron via the ¹⁶O(p,α)¹³N nuclear reaction using a water target.[8]
  • The resulting ¹³N is typically in the form of nitrate ([¹³N]NO₃⁻) and nitrite ([¹³N]NO₂⁻).
  • These are chemically reduced to [¹³N]ammonia ([¹³N]NH₃) using a reducing agent like DeVarda's alloy or titanium(III) chloride.[8]
  • The [¹³N]NH₃ is then trapped and dissolved in an appropriate buffer or the hydroponic solution to form [¹³N]NH₄⁺.

3. Labeling Procedure:

  • Carefully transfer the intact plant from its growth solution to the labeling solution containing [¹³N]NH₄⁺. The roots should be fully submerged.
  • The concentration of [¹³N]NH₄⁺ and the labeling duration will depend on the specific experimental goals. Due to the short half-life of ¹³N, labeling times are typically in the range of a few minutes.

4. PET Imaging and Data Acquisition:

  • Position the plant within the field of view of a PET scanner. The scanner can be a dedicated plant PET system or a small animal PET scanner.[4]
  • Begin PET data acquisition immediately upon introducing the [¹³N]NH₄⁺ to the roots.
  • Acquire dynamic scan data over a period of time (e.g., 30-60 minutes) to track the movement of the tracer.

5. Data Analysis:

  • Reconstruct the PET data to generate 3D images of the ¹³N distribution within the plant at different time points.
  • Define regions of interest (ROIs) corresponding to different plant organs (roots, stem, leaves) to generate time-activity curves.
  • From the time-activity curves, quantitative parameters such as uptake rates and translocation velocities can be calculated.

Protocol 2: In-vivo Analysis of Symbiotic Nitrogen Fixation in Legumes using Gaseous [¹³N]N₂

This protocol outlines the methodology for studying symbiotic nitrogen fixation in nodulated legumes, such as soybean, using gaseous ¹³N-labeled nitrogen.[1][4][5]

1. Plant Material and Growth Conditions:

  • Grow legume plants (e.g., soybean) in a suitable growth medium (e.g., soil-like media, vermiculite) that allows for root nodulation.
  • Inoculate the plants with a compatible rhizobium strain to induce nodule formation.
  • Grow the plants until they have well-developed root nodules.

2. Production of Gaseous [¹³N]N₂:

  • Produce ¹³N via the ¹⁶O(p,α)¹³N nuclear reaction in a cyclotron.
  • The initial product, [¹³N]NO₃⁻, is reduced to [¹³N]NH₃.
  • The [¹³N]NH₃ is then oxidized to gaseous [¹³N]N₂ using an oxidizing agent like hypobromite.[5]
  • The produced [¹³N]N₂ gas is purified to remove any contaminants.

3. Labeling Setup and Procedure:

  • Design a gas-tight chamber that encloses the root system of the intact plant while the shoot remains in the ambient atmosphere.
  • Introduce the gaseous [¹³N]N₂ into the root chamber for a defined period (e.g., 10 minutes).[1]
  • After the labeling period, flush the chamber with air to remove the remaining [¹³N]N₂ gas.

4. PET Imaging and Data Acquisition:

  • Position the plant, with its root system in the labeling chamber, within the PET scanner's field of view.
  • Start PET data acquisition simultaneously with the introduction of the [¹³N]N₂ gas.
  • Continue dynamic scanning for an extended period (e.g., 60 minutes) to observe both the fixation in the nodules and the subsequent translocation of the fixed nitrogen to the shoot.[1]

5. Data Analysis:

  • Reconstruct the dynamic PET data to visualize the accumulation of ¹³N in the root nodules and its transport through the stem.
  • Use ROIs to quantify the radioactivity in the nodules, stem, and other parts of the plant over time.
  • Calculate the rate of nitrogen fixation based on the accumulation of ¹³N in the plant.
  • Determine the translocation velocity of the fixed nitrogen by tracking the movement of the radioactive signal along the stem.

Mandatory Visualizations

Experimental Workflow for ¹³N-Ammonium Uptake Study

experimental_workflow_ammonium cluster_prep Plant Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis plant_growth Hydroponic Plant Growth (e.g., Rice, Maize) pretreatment Optional Pre-treatment (e.g., N-deficiency) plant_growth->pretreatment labeling Root Labeling with [¹³N]NH₄⁺ pretreatment->labeling n13_production ¹³N Production (Cyclotron) nh4_synthesis [¹³N]NH₄⁺ Synthesis n13_production->nh4_synthesis nh4_synthesis->labeling pet_scan Dynamic PET Scan labeling->pet_scan data_acq Data Acquisition pet_scan->data_acq data_analysis Data Analysis (ROI, Time-Activity Curves) data_acq->data_analysis

Caption: Workflow for studying ¹³N-ammonium uptake and translocation in plants.

Experimental Workflow for ¹³N₂ Fixation Study in Legumes

experimental_workflow_fixation cluster_prep Plant Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis legume_growth Legume Growth with Rhizobium Inoculation nodulation Nodule Development legume_growth->nodulation root_labeling Root Nodule Labeling with [¹³N]N₂ Gas nodulation->root_labeling n13_production ¹³N Production (Cyclotron) n2_synthesis Gaseous [¹³N]N₂ Synthesis n13_production->n2_synthesis n2_synthesis->root_labeling pet_scan Dynamic PET Scan root_labeling->pet_scan data_acq Data Acquisition pet_scan->data_acq data_analysis Data Analysis (Fixation & Translocation Rates) data_acq->data_analysis

Caption: Workflow for studying symbiotic ¹³N₂ fixation in legumes.

Signaling Pathway of Nitrogen Uptake and Assimilation

nitrogen_pathway cluster_environment External Environment cluster_root Root Cell cluster_shoot Shoot NO3_ext Nitrate (¹³NO₃⁻) NO3_int Intracellular Nitrate NO3_ext->NO3_int Transporters NH4_ext Ammonium (¹³NH₄⁺) NH4_int Intracellular Ammonium NH4_ext->NH4_int Transporters N2_ext Dinitrogen (¹³N₂) nodule Root Nodule (Rhizobia) N2_ext->nodule Symbiotic Fixation NO3_int->NH4_int Nitrate Reductase Nitrite Reductase amino_acids Amino Acids (e.g., Glutamine) NH4_int->amino_acids GS/GOGAT Pathway xylem Xylem Transport amino_acids->xylem nodule->NH4_int phloem Phloem Transport xylem->phloem Xylem-Phloem Transfer leaves Leaves xylem->leaves sinks Sinks (Fruits, Meristems) phloem->sinks leaves->phloem

Caption: Simplified pathway of nitrogen uptake, assimilation, and transport in plants.

References

Standard Operating Procedures for Nitrogen-13 Ammonia Synthesis for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the synthesis of Nitrogen-13 ([¹³N]) ammonia, a critical radiopharmaceutical for Positron Emission Tomography (PET) imaging, particularly in myocardial perfusion studies.

Introduction

This compound is a positron-emitting radionuclide with a short half-life of 9.97 minutes. [¹³N]Ammonia is a widely used PET tracer for assessing myocardial blood flow due to its rapid clearance from the blood and efficient extraction by myocardial tissue.[1][2] The synthesis of [¹³N]ammonia is typically performed on-site using a medical cyclotron due to its short half-life.[1] The most common production method involves the proton bombardment of an oxygen-16 containing target, typically water, via the ¹⁶O(p,α)¹³N nuclear reaction.[1][3] This document outlines the prevalent synthesis methodologies, quality control procedures, and provides detailed experimental protocols.

Synthesis Methodologies

Two primary methods are employed for the synthesis of [¹³N]ammonia following the cyclotron production of the ¹³N isotope:

  • In-Target Production with Ethanol: This is currently the most widely adopted method due to its simplicity and high yield.[4] It involves the addition of a small concentration of ethanol (typically 5-10 mM) to the target water, which acts as a radical scavenger.[3][5] This promotes the direct formation of [¹³N]ammonia within the target during proton irradiation, minimizing the production of radiolabeled nitrates and nitrites (¹³NO₃⁻ and ¹³NO₂⁻).[1][3]

  • Post-Irradiation Reduction: In this method, the proton irradiation of water produces ¹³N primarily in the form of nitrates and nitrites.[1][3] These oxidized species are subsequently reduced to [¹³N]ammonia in a secondary step. Common reducing agents include Devarda's alloy in a sodium hydroxide solution or titanium (III) chloride.[1][3] While effective, this method often involves more complex and automated synthesis modules compared to the in-target approach.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported [¹³N]ammonia synthesis protocols.

ParameterIn-Target Production (Ethanol Method)Post-Irradiation Reduction
Target Material 10 mM Ethanol in Water for Injection (WFI)[5]Natural Water[3]
Proton Beam Energy >10 MeV[2]11 MeV[3]
Beam Current 30 µA - 50 µA[2][4]Not Specified
Irradiation Time 5 - 40 min[2][5]Not Specified
Radiochemical Yield 69 ± 3% (non-decay corrected)[5], 87-91%[3]>95% (decay corrected)[6]
Radiochemical Purity >99%[2][6]>99.9%[3]
Total Synthesis Time ~7 - 13.5 min (from End of Bombardment)[2][4]~10 min (from End of Bombardment)[3]

Experimental Protocols

Protocol 1: In-Target Production of [¹³N]Ammonia using an Automated Synthesizer

This protocol describes a common method for the routine production of [¹³N]ammonia for clinical use.

Materials and Equipment:

  • Medical cyclotron (≥11 MeV proton beam)

  • Automated radiochemistry synthesis module

  • Target solution: 10 mM ethanol in Water for Injection (WFI)

  • Cation-exchange cartridge (e.g., Sep-Pak CM)

  • Sterile 0.9% sodium chloride for injection

  • Sterile vent filter (0.22 µm)

  • Sterile product collection vial

  • Radio-Thin Layer Chromatography (Radio-TLC) system for quality control

Procedure:

  • System Preparation:

    • Prior to synthesis, rinse the transfer line from the cyclotron to the hot cell with a fresh batch of the target solution.[5]

    • Pre-condition the cation-exchange cartridge according to the manufacturer's instructions, typically with sterile water followed by sterile saline.[4]

  • Cyclotron Bombardment:

    • Load the cyclotron target with the 10 mM ethanol in WFI solution.

    • Irradiate the target with protons at a beam current of approximately 30-50 µA for 10-20 minutes.

  • Purification:

    • At the End of Bombardment (EOB), the irradiated target solution containing [¹³N]ammonia is automatically transferred from the cyclotron to the synthesis module.

    • The solution is passed through the pre-conditioned cation-exchange cartridge. The [¹³N]ammonium ions are trapped on the cartridge, while any unreacted target water and anionic impurities are directed to a waste container.[4]

  • Elution and Formulation:

    • The trapped [¹³N]ammonia is eluted from the cartridge with sterile 0.9% sodium chloride into a sterile product vial.

    • The final product is passed through a 0.22 µm sterile filter to ensure sterility.

  • Quality Control:

    • Perform radiochemical purity analysis using Radio-TLC to confirm the absence of ¹³NO₃⁻ and ¹³NO₂⁻.

    • Measure the pH of the final product.

    • Conduct a filter integrity test.

    • Perform sterility and endotoxin testing on a representative sample.[5]

Protocol 2: Post-Irradiation Reduction using Devarda's Alloy

This protocol outlines the reduction method for producing [¹³N]ammonia.

Materials and Equipment:

  • Medical cyclotron

  • Automated synthesis module with a reaction vessel

  • Target: Natural Water

  • Devarda's alloy

  • Sodium hydroxide (NaOH) solution

  • Ion-exchange columns

  • Sterile 0.9% sodium chloride for injection

  • Sterile product collection vial

  • Quality control instrumentation as listed in Protocol 1

Procedure:

  • Cyclotron Bombardment:

    • Irradiate the natural water target with protons to produce ¹³N-labeled nitrates and nitrites.

  • Trapping of ¹³N Species:

    • The irradiated target water is passed through a mixed-bed ion-exchange column to trap the ¹³NO₃⁻ and ¹³NO₂⁻ ions.[7]

  • Reduction:

    • The trapped nitrates and nitrites are eluted into a reaction vessel.

    • A solution of Devarda's alloy in NaOH is added to the reaction vessel to reduce the ¹³N-species to [¹³N]ammonia.[7]

  • Purification and Formulation:

    • The resulting [¹³N]ammonia is distilled and trapped in a sterile, acidic solution or passed through a cation-exchange cartridge for purification and formulation in sterile saline, similar to the in-target method.

  • Quality Control:

    • Perform the same quality control checks as described in Protocol 1 to ensure the final product meets all specifications for human injection.

Visualizations

Experimental Workflow for In-Target [¹³N]Ammonia Synthesis

experimental_workflow cluster_0 Cyclotron Operations cluster_1 Automated Synthesis Module cluster_2 Quality Control & Final Product target_prep Target Preparation (10 mM Ethanol in WFI) irradiation Proton Irradiation (16O(p,α)13N) target_prep->irradiation transfer Transfer to Hot Cell irradiation->transfer purification Purification (Cation-Exchange Cartridge) transfer->purification elution Elution & Formulation (0.9% NaCl) purification->elution filtration Sterile Filtration (0.22 µm filter) elution->filtration final_product Final Product ([13N]Ammonia Injection) filtration->final_product qc Quality Control (Radio-TLC, pH, Sterility) final_product->qc

Caption: Workflow for the in-target synthesis of [¹³N]Ammonia.

Logical Relationship of Synthesis Methods

synthesis_methods cluster_0 In-Target Method cluster_1 Post-Irradiation Method start 16O(p,α)13N Reaction (in Water Target) in_target Direct formation of [13N]Ammonia (with Ethanol) start->in_target post_irradiation Formation of 13NOx- start->post_irradiation final_product [13N]Ammonia in_target->final_product reduction Chemical Reduction (e.g., Devarda's Alloy) post_irradiation->reduction reduction->final_product

Caption: Comparison of [¹³N]Ammonia synthesis pathways.

References

Application Notes and Protocols for Quantitative Measurement of Myocardial Blood Flow with Nitrogen-13 PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) utilizing Nitrogen-13 (¹³N) ammonia is a powerful non-invasive imaging technique for the quantitative measurement of myocardial blood flow (MBF).[1] This method provides crucial information for the diagnosis and risk stratification of coronary artery disease (CAD), assessment of microvascular function, and monitoring therapeutic interventions in drug development.[2][3][4] ¹³N-ammonia acts as a tracer that is extracted by the myocardium in proportion to blood flow, allowing for the quantification of regional perfusion in absolute terms (mL/min/g).[5][6] Dynamic imaging protocols coupled with tracer kinetic modeling enable the calculation of MBF at rest and during pharmacological stress, providing a comprehensive assessment of coronary circulatory function.[7][8]

Principle of the Method

The quantification of MBF with ¹³N-ammonia PET is based on the principle of tracer kinetics. Following intravenous injection, ¹³N-ammonia is delivered to the myocardium via the coronary arteries. A significant fraction of the tracer is extracted by myocardial cells during its first pass and becomes metabolically trapped, primarily through its incorporation into glutamine.[5] The rate of this uptake is nearly linearly proportional to myocardial blood flow, especially under hyperemic conditions.[4]

Dynamic PET imaging captures the temporal changes in tracer concentration in both the arterial blood pool and the myocardial tissue. By applying mathematical models to these time-activity curves, the rate of tracer delivery and uptake can be calculated, which in turn provides a quantitative measure of MBF.[7][9]

Experimental Protocols

Several protocols have been established for the quantitative measurement of MBF using ¹³N-ammonia PET. The choice of protocol may depend on the specific research question, patient population, and available resources.

Standard Rest-Stress Protocol

This is the most common protocol and involves two separate ¹³N-ammonia injections, one at rest and one during pharmacological stress.

Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the scan.

  • Caffeine, theophylline-containing products, and dipyridamole should be withheld for at least 24 hours.

  • A detailed medical history, including current medications, should be obtained.

Protocol Steps:

  • Patient Positioning: The patient is positioned supine in the PET/CT scanner.

  • Transmission Scan: A low-dose CT scan is performed for attenuation correction.

  • Rest Scan:

    • An intravenous bolus of ¹³N-ammonia (typically 370-740 MBq or 10-20 mCi) is administered.[10]

    • Dynamic PET imaging is initiated simultaneously with the injection and continues for 10-20 minutes.[11]

  • Waiting Period: A waiting period of approximately 40-60 minutes is required to allow for the radioactive decay of the first dose.[12]

  • Stress Scan:

    • Pharmacological stress is induced using a vasodilator agent such as adenosine (infused at 0.14 mg/kg/min over 6 minutes) or regadenoson (a single bolus of 400 µg).[4]

    • A second intravenous bolus of ¹³N-ammonia (typically 370-740 MBq) is administered at peak stress.[10]

    • Dynamic PET imaging is performed for 10-20 minutes.

Time-Efficient Dual-Injection Single-Scan Protocol

To reduce the total scan time, a rapid dual-injection protocol has been developed.[12][13]

Protocol Steps:

  • Patient Positioning and Transmission Scan: Same as the standard protocol.

  • Combined Rest-Stress Scan:

    • A continuous dynamic PET acquisition is initiated.

    • The first ¹³N-ammonia injection (rest dose) is administered at the beginning of the scan.

    • After approximately 10 minutes, pharmacological stress is induced.

    • The second ¹³N-ammonia injection (stress dose) is administered during peak stress.[12]

    • Dynamic imaging continues for a total of approximately 20 minutes.

    • This method requires a specialized algorithm to correct for the residual activity from the rest injection when calculating stress MBF.[13]

Data Analysis and Quantification

The analysis of dynamic ¹³N-ammonia PET data involves several key steps to derive quantitative MBF values.

1. Image Reconstruction and Reorientation:

  • Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.

  • The transaxial images are often reoriented into short-axis, vertical long-axis, and horizontal long-axis views, similar to standard cardiac imaging displays.[1][14]

2. Generation of Time-Activity Curves (TACs):

  • Regions of interest (ROIs) are drawn on the dynamic images to generate TACs for:

    • Arterial Input Function: Typically derived from an ROI placed in the left ventricular blood pool.[9]

    • Myocardial Tissue: ROIs are placed over different myocardial segments (e.g., corresponding to the territories of the left anterior descending, left circumflex, and right coronary arteries).[7]

3. Tracer Kinetic Modeling:

  • The generated TACs are then fitted to a tracer kinetic model to estimate MBF. Several models are commonly used:

    • Two-Compartment Model: This model describes the exchange of ¹³N-ammonia between the blood and the myocardial tissue, as well as its metabolic trapping.[7][14] It is one of the most widely used and validated models.[15]

    • Three-Compartment Model: A more complex model that further divides the tissue compartment.[7]

    • Patlak Graphical Analysis: A simplified method that can be used to generate parametric images of MBF.[16]

Below is a diagram illustrating the general workflow for quantitative MBF analysis.

G PatientPrep Patient Preparation TracerAdmin ¹³N-Ammonia Administration (Rest and Stress) PatientPrep->TracerAdmin DynamicPET Dynamic PET/CT Imaging TracerAdmin->DynamicPET Recon Image Reconstruction (Attenuation & Scatter Correction) DynamicPET->Recon Reorient Image Reorientation (Short-axis, Long-axis) Recon->Reorient ROIs ROI Definition (LV Blood Pool, Myocardium) Reorient->ROIs TACs Time-Activity Curve Generation ROIs->TACs Modeling Tracer Kinetic Modeling TACs->Modeling MBF Quantitative MBF (mL/min/g) Modeling->MBF

Caption: Workflow for Quantitative Myocardial Blood Flow Measurement.

This diagram outlines the major steps from patient preparation and data acquisition to the final quantification of myocardial blood flow.

Quantitative Data Presentation

The following tables summarize typical quantitative MBF and Myocardial Flow Reserve (MFR) values obtained with ¹³N-ammonia PET in different populations. MFR is calculated as the ratio of stress MBF to rest MBF and is a key indicator of coronary vasodilator capacity.

Table 1: Myocardial Blood Flow and Flow Reserve in Healthy Volunteers

ParameterRest MBF (mL/min/g)Stress MBF (mL/min/g)Myocardial Flow Reserve (MFR)
Mean ± SD 1.02 ± 0.222.54 ± 0.412.60 ± 0.61
Reference[13][13][13]

Table 2: Comparison of MBF in Patients with and without Coronary Artery Disease (CAD)

GroupRest MBF (mL/min/g)Stress MBF (mL/min/g)Myocardial Flow Reserve (MFR)
Normal 0.95 ± 0.232.44 ± 0.81> 2.0 - 2.5 (typical cutoff)
CAD Often similar to normalSignificantly reduced in stenotic territories< 2.0
Reference[17][17][2]

Table 3: Comparison of Tracer Kinetic Models for MBF Quantification

ModelRest MBF (mL/min/g) (Mean ± SD)Stress MBF (mL/min/g) (Mean ± SD)Coronary Flow Reserve (CFR) (Mean ± SD)
Two-Compartment (2C) 0.98 ± 0.312.79 ± 1.183.02 ± 1.31
Three-Compartment (3C) 1.11 ± 0.372.46 ± 1.022.39 ± 1.15
Reference[7][7][7]

Note: There can be significant differences in absolute values between different kinetic models, which should be considered when comparing studies.[7]

Signaling Pathways and Tracer Uptake

The uptake of ¹³N-ammonia into myocardial cells is an active process. The following diagram illustrates the key steps involved.

G NH3_blood ¹³NH₃ (Ammonia) NH3_inter ¹³NH₃ NH3_blood->NH3_inter NH4_inter ¹³NH₄⁺ (Ammonium) NH3_inter->NH4_inter Equilibrium NH4_intra ¹³NH₄⁺ NH4_inter->NH4_intra Active Transport Glutamine ¹³N-Glutamine NH4_intra->Glutamine Metabolic Trapping GS Glutamine Synthetase NH4_intra->GS GS->Glutamine

Caption: Cellular Uptake and Trapping of ¹³N-Ammonia.

This diagram shows the diffusion of ¹³N-ammonia from the blood into the interstitial space, its conversion to ammonium, active transport into the myocyte, and subsequent metabolic trapping as ¹³N-glutamine.

Applications in Research and Drug Development

Quantitative ¹³N-ammonia PET has numerous applications in both basic and clinical research, as well as in the development of new cardiovascular therapies.

  • Diagnosis and Staging of Coronary Artery Disease: It allows for the detection of hemodynamically significant coronary stenoses and can identify patients with balanced, multi-vessel disease that may be missed by relative perfusion imaging.[18][19]

  • Assessment of Coronary Microvascular Dysfunction: By measuring absolute MBF and MFR, it is possible to identify impaired coronary function in the absence of obstructive epicardial disease.[3]

  • Evaluating Therapeutic Efficacy: It can be used to objectively measure changes in myocardial perfusion in response to pharmacological interventions, revascularization procedures (e.g., stenting or bypass surgery), or lifestyle modifications.

  • Cardiotoxicity Studies: In drug development, it can be employed to assess the potential cardiotoxic effects of new compounds by detecting changes in myocardial blood flow.

Conclusion

The quantitative measurement of myocardial blood flow with ¹³N-ammonia PET is a robust and well-validated technique that provides valuable insights into coronary physiology and pathophysiology. The detailed protocols and data analysis methods described in these application notes provide a framework for researchers, scientists, and drug development professionals to effectively utilize this powerful imaging modality in their work. The ability to obtain absolute, quantitative data on myocardial perfusion makes ¹³N-ammonia PET an indispensable tool in cardiovascular research and the development of novel cardiac therapies.

References

Application Notes and Protocols for In Vivo Kinetic Modeling of Nitrogen-13 Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-13 (¹³N) is a positron-emitting radionuclide with a short half-life of 9.97 minutes, making it suitable for in vivo metabolic and perfusion imaging with Positron Emission Tomography (PET). The short half-life necessitates an on-site cyclotron for production.[1] ¹³N-labeled tracers, such as ¹³N-ammonia (¹³NH₃) and ¹³N-labeled amino acids, provide valuable insights into physiological and pathological processes, including blood flow, and metabolic pathway activity. This document provides detailed application notes and protocols for the in vivo kinetic modeling of these tracers.

Section 1: In Vivo Kinetic Modeling of ¹³N-Ammonia

¹³N-Ammonia is the most widely used ¹³N-labeled tracer, primarily for the quantification of myocardial blood flow (MBF).[2][3] Its high first-pass extraction by the myocardium makes it an excellent perfusion agent.[4]

Signaling Pathway and Metabolic Fate of ¹³N-Ammonia

Upon entering the bloodstream, ¹³N-ammonia rapidly distributes throughout the body. In tissues like the heart, brain, and liver, it readily diffuses across cell membranes. Intracellularly, ¹³N-ammonia is metabolically trapped primarily through its incorporation into ¹³N-glutamine, a reaction catalyzed by the enzyme glutamine synthetase.[4] This metabolic trapping is the basis for its use in perfusion imaging, as the rate of accumulation is proportional to blood flow at physiological ranges.

ammonia_metabolism blood ¹³N-Ammonia in Blood tissue Interstitial Space blood->tissue K1 (Perfusion & Extraction) tissue->blood k2 (Washout) cell Myocyte / Astrocyte tissue->cell Diffusion metabolism Metabolic Trapping (¹³N-Glutamine) cell->metabolism k3 (Glutamine Synthetase)

Caption: Metabolic pathway of ¹³N-Ammonia.

Experimental Protocol for Myocardial Perfusion Imaging with ¹³N-Ammonia PET

This protocol outlines the key steps for a dynamic rest-stress myocardial perfusion study in humans.

1.2.1. Patient Preparation

  • Patients should fast for at least 6 hours prior to the scan.[5]

  • A peripheral intravenous line should be established for tracer injection.

  • For stress studies, a second intravenous line may be needed for the pharmacological stress agent.

1.2.2. Radiotracer Administration

  • A bolus injection of 370-740 MBq (10-20 mCi) of ¹³N-ammonia is administered intravenously.

  • The injection should be followed by a saline flush to ensure complete delivery of the tracer.

1.2.3. PET Data Acquisition

  • Dynamic PET imaging is initiated simultaneously with the tracer injection.

  • A typical acquisition protocol consists of a series of timed frames over 10-20 minutes (e.g., 12 x 10s, 6 x 30s, 4 x 60s, 1 x 180s).[6][7]

  • For rest-stress studies, the rest scan is performed first, followed by a waiting period of at least 40-50 minutes (approximately 4-5 half-lives of ¹³N) to allow for radioactive decay.[8]

  • The stress study is then performed following the administration of a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson).[8]

1.2.4. Image Reconstruction and Analysis

  • Dynamic images are reconstructed with corrections for attenuation, scatter, and random coincidences.

  • Regions of interest (ROIs) are drawn on the reconstructed images to define the myocardial tissue and the left ventricular blood pool for generating time-activity curves (TACs).[9]

Kinetic Modeling of ¹³N-Ammonia Data

The most common model for quantifying MBF from dynamic ¹³N-ammonia PET data is the two-tissue compartment model.[4]

1.3.1. Two-Tissue Compartment Model This model describes the exchange of ¹³N-ammonia between three compartments: the blood plasma, the free ¹³N-ammonia space in the tissue, and the metabolically trapped ¹³N-glutamine space in the tissue.

  • K1 (mL/min/g): Represents the rate of tracer delivery from the blood to the tissue, reflecting myocardial blood flow and extraction.

  • k2 (min⁻¹): Represents the rate of tracer washout from the tissue back to the blood.

  • k3 (min⁻¹): Represents the rate of metabolic trapping of ¹³N-ammonia into ¹³N-glutamine.

two_compartment_model Cp Plasma (Cp) Cfree Free ¹³N-Ammonia in Tissue (Cfree) Cp->Cfree K1 Cfree->Cp k2 Cmet Metabolically Trapped ¹³N-Glutamine (Cmet) Cfree->Cmet k3

Caption: Two-tissue compartment model for ¹³N-Ammonia.

1.3.2. Data Analysis Workflow

data_analysis_workflow cluster_0 Data Acquisition cluster_1 Image Processing cluster_2 Kinetic Modeling cluster_3 Quantification Dynamic_PET Dynamic PET Scan Reconstruction Image Reconstruction Dynamic_PET->Reconstruction ROI_drawing ROI Definition (Myocardium, Blood Pool) Reconstruction->ROI_drawing TAC_generation Time-Activity Curve Generation ROI_drawing->TAC_generation Model_fitting Two-Compartment Model Fitting TAC_generation->Model_fitting Parameter_estimation Estimation of K1, k2, k3 Model_fitting->Parameter_estimation MBF_calculation Myocardial Blood Flow (MBF) Quantification (MBF = K1) Parameter_estimation->MBF_calculation

Caption: ¹³N-Ammonia PET data analysis workflow.

Quantitative Data for ¹³N-Ammonia Kinetics

The following table summarizes kinetic parameters for ¹³N-ammonia in various human organs, derived from a study using an irreversible two-tissue compartment model.[3]

OrganK1 (mL/cm³/min)k2 (min⁻¹)k3 (min⁻¹)Ki (mL/cm³/min)
Myocardium0.817 ± 0.2890.165 ± 0.1410.354 ± 0.3200.601 ± 0.259
Liver0.638 ± 0.1340.001 ± 0.0010.800 ± 0.4570.531 ± 0.126
Kidney2.936 ± 0.8710.587 ± 0.2310.211 ± 0.1130.521 ± 0.237
Spleen1.151 ± 0.3470.443 ± 0.1780.198 ± 0.1250.316 ± 0.150
Pancreas1.056 ± 0.3480.435 ± 0.1550.199 ± 0.0890.311 ± 0.116
Lung1.018 ± 0.2870.485 ± 0.1800.205 ± 0.1180.297 ± 0.115
Thyroid0.763 ± 0.2540.419 ± 0.1780.213 ± 0.1240.244 ± 0.108
Cortex0.479 ± 0.1190.199 ± 0.0890.102 ± 0.0570.149 ± 0.048
Cerebellum0.505 ± 0.1300.234 ± 0.0910.103 ± 0.0490.147 ± 0.046
White Matter0.258 ± 0.0630.141 ± 0.0540.071 ± 0.0430.081 ± 0.024
Muscle0.049 ± 0.0210.038 ± 0.0270.031 ± 0.0250.028 ± 0.015
Bone Marrow0.079 ± 0.0450.055 ± 0.0350.043 ± 0.0310.028 ± 0.022

Section 2: In Vivo Kinetic Modeling of ¹³N-Labeled Amino Acids

While ¹³N-ammonia is well-established, the use of ¹³N-labeled amino acids for in vivo kinetic modeling is less common, with more research focusing on tracers labeled with Carbon-11 or Fluorine-18.[10] However, ¹³N-labeled amino acids, such as ¹³N-glutamine, hold promise for studying amino acid metabolism in vivo.

Metabolic Fate of ¹³N-Glutamine

¹³N-Glutamine is taken up by cells via amino acid transporters. Once inside the cell, it can be incorporated into proteins or enter various metabolic pathways. A key pathway is the conversion of glutamine to glutamate, catalyzed by glutaminase. The nitrogen from ¹³N-glutamine can then be transferred to other amino acids through transamination reactions or enter the urea cycle. The carbon skeleton can enter the TCA cycle.

glutamine_metabolism blood ¹³N-Glutamine in Blood cell Tumor Cell blood->cell Amino Acid Transporters glutamate ¹³N-Glutamate cell->glutamate Glutaminase protein Protein Synthesis cell->protein tca TCA Cycle glutamate->tca Transamination other_aa Other Amino Acids glutamate->other_aa Transamination

Caption: Metabolic pathway of ¹³N-Glutamine.

Experimental Protocol for ¹³N-Labeled Amino Acid PET (General Considerations)

Due to the limited availability of established protocols for kinetic modeling of ¹³N-amino acids, the following is a generalized protocol based on principles from other amino acid PET studies.

2.2.1. Subject Preparation

  • Fasting for 4-6 hours is generally recommended to reduce endogenous amino acid levels.

2.2.2. Radiotracer Administration

  • An intravenous bolus of the ¹³N-labeled amino acid is administered. The exact dose would need to be optimized for the specific tracer and application.

2.2.3. PET Data Acquisition

  • Dynamic PET imaging should be performed for at least 60 minutes to capture the uptake and metabolic fate of the tracer.

  • Arterial blood sampling is highly recommended to obtain an accurate input function, with analysis of radiolabeled metabolites.

2.2.4. Kinetic Modeling

  • Compartmental models, similar to those used for other amino acid tracers (e.g., ¹¹C-methionine), would likely be applicable. These models typically include compartments for the tracer in plasma, in the tissue in a free state, and in a metabolized/protein-incorporated state.

  • The key parameters to be estimated would include the transport rates across the cell membrane (K1 and k2) and the rate of metabolic incorporation (k3).

Quantitative Data for ¹³N-Labeled Amino Acids

Quantitative in vivo kinetic data for ¹³N-labeled amino acids is sparse in the literature. Studies have shown increased uptake of ¹³N-labeled L-glutamate and L-alanine in ischemic myocardium compared to normal tissue.[11] However, specific rate constants from compartmental modeling are not widely reported. Further research is needed to establish robust kinetic models and generate quantitative data for these tracers.

Conclusion

In vivo kinetic modeling of ¹³N-labeled tracers is a powerful tool for quantitative assessment of physiological processes. For ¹³N-ammonia, well-validated protocols and kinetic models exist, enabling accurate measurement of myocardial blood flow. The application of ¹³N-labeled amino acids for quantitative kinetic modeling is an emerging field with the potential to provide unique insights into amino acid metabolism in various diseases, including cancer and neurological disorders. The development of standardized protocols and further validation of kinetic models will be crucial for the broader application of these promising tracers in research and clinical settings.

References

Application Notes & Protocols for Automated Synthesis of Nitrogen-13 Labeled Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of Nitrogen-13 (¹³N) labeled ammonia, a critical radiopharmaceutical for Positron Emission Tomography (PET) imaging, particularly in myocardial perfusion studies.

Introduction

This compound labeled ammonia ([¹³N]NH₃) is a widely used PET tracer for assessing myocardial blood flow.[1][2][3] Its short half-life of approximately 10 minutes necessitates on-site production, typically via a cyclotron, and rapid, efficient synthesis.[4][5][6] Automated synthesis modules are crucial for ensuring consistent, high-yield production of [¹³N]NH₃ that meets stringent cGMP (current Good Manufacturing Practices) and regulatory standards for clinical use.[5][7][8] These automated systems offer significant advantages over manual methods by enhancing reproducibility, reducing radiation exposure to personnel, and streamlining the entire production process from cyclotron target to final product.[9]

Principle of Production

The most common and efficient method for producing [¹³N]NH₃ is the ethanol method .[1][2][7] This process involves the proton bombardment of an oxygen-16 (¹⁶O) water target containing a small amount of ethanol (typically 5-10 mM) in a cyclotron. The nuclear reaction is represented as ¹⁶O(p,α)¹³N .[4][7] The ethanol acts as a scavenger for oxidizing radicals, promoting the formation of ¹³N-ammonia directly within the target.[2][7]

Following production, the crude [¹³N]NH₃ solution is transferred to an automated synthesis module for purification. The standard purification technique is a "trap and release" method utilizing a cation exchange cartridge, such as a Sep-Pak CM cartridge.[7][10] The positively charged [¹³N]NH₄⁺ ions are trapped on the cartridge, while anionic impurities are washed away.[4][10] The purified [¹³N]NH₃ is then eluted from the cartridge with sterile saline, passed through a sterile filter, and collected in a sterile vial for quality control and subsequent patient administration.[7][10]

Automated Synthesis Workflow

The general workflow for the automated synthesis of [¹³N]ammonia is depicted below. This process is typically managed by a computer interface that controls the valves, pumps, and sensors within the synthesis module.

Automated_N13_Ammonia_Synthesis cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module cluster_final_product Final Product Cyclotron Proton Beam on ¹⁶O-Water + Ethanol Target Transfer Transfer of Target Solution Cyclotron->Transfer ¹⁶O(p,α)¹³N Purification Cation Exchange Cartridge (Trap) Transfer->Purification Elution Elution with Sterile Saline (Release) Purification->Elution Waste Waste Collection Purification->Waste Impurities Sterilization Sterile Filtration (0.22 µm filter) Elution->Sterilization FinalVial Sterile [¹³N]Ammonia in Saline Sterilization->FinalVial QC Quality Control Testing FinalVial->QC

Caption: Automated synthesis workflow for [¹³N]Ammonia production.

Performance of Automated Synthesis Modules

Various commercially available automated synthesis modules, such as the GE TRACERlab MX, IBA Synthera, and Sumitomo MPS-100, are designed for the GMP-compliant production of [¹³N]ammonia.[7] The performance of these systems is typically characterized by the radiochemical yield, synthesis time, and the specific activity of the final product.

ParameterTypical RangeReference
Radiochemical Yield (EOB) >90%[4]
Radiochemical Purity >95%[1][7]
Synthesis Time 5 - 15 minutes[4][7][11]
Activity at End of Synthesis (EOS) 2.5 - 30 GBq (70 - 800 mCi)[4][11][12]
Final Product Volume 7 - 8 mL[5]
pH of Final Product 4.5 - 7.5[5]

EOB: End of Bombardment

Experimental Protocol: Automated Synthesis of [¹³N]Ammonia

This protocol outlines the general steps for the production of [¹³N]ammonia using a generic automated synthesis module. Specific parameters may need to be adjusted based on the cyclotron, synthesis module, and institutional standard operating procedures.

Materials and Reagents:

  • Sterile, pyrogen-free water for injection (WFI)

  • Anhydrous ethanol (USP grade)

  • Sterile 0.9% sodium chloride for injection (USP grade)

  • Cation exchange cartridge (e.g., Waters Accell Plus CM Sep-Pak)

  • Sterile 0.22 µm vent filter

  • Sterile collection vial

  • Automated synthesis module and associated consumables (cassette, tubing, etc.)

Procedure:

  • Preparation of the Target Solution: Prepare a 5-10 mM solution of ethanol in WFI.

  • System Preparation:

    • Install a new sterile, single-use cassette and tubing set into the automated synthesis module.

    • Aseptically connect the cation exchange cartridge, sterile filter, and final product vial.

    • Prime the system and perform any pre-synthesis checks as prompted by the module's software.

  • Cyclotron Bombardment:

    • Load the prepared ethanol-water solution into the cyclotron target.

    • Irradiate the target with a proton beam (e.g., 18 MeV) at a specified beam current (e.g., 30-55 µA) for a predetermined duration (e.g., 10-40 minutes) to achieve the desired activity.[4][7]

  • Automated Synthesis Sequence:

    • At the end of bombardment (EOB), initiate the automated synthesis sequence via the control software.

    • The irradiated target solution is automatically transferred from the cyclotron to the synthesis module.

    • The solution passes through the cation exchange cartridge, where the [¹³N]NH₄⁺ is trapped.

    • The cartridge is washed with sterile water to remove any anionic impurities, which are directed to a waste container.

    • The trapped [¹³N]NH₄⁺ is eluted from the cartridge with sterile 0.9% sodium chloride.

    • The eluted solution passes through a 0.22 µm sterile filter into the final collection vial.

  • Quality Control:

    • Aseptically draw a sample from the final product vial for quality control testing.

    • Perform tests for radiochemical purity, pH, radionuclide identity, and sterility as per USP and FDA guidelines.[5][8]

Quality Control Protocol

Due to the short half-life of ¹³N, quality control (QC) tests must be performed rapidly.[5]

QC Tests and Specifications:

TestSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH 4.5 - 7.5pH meter or pH strips
Radionuclidic Identity Principal photopeak at 0.511 MeVMultichannel Analyzer
Half-life 9.5 - 10.5 minutesDose Calibrator
Radiochemical Purity ≥ 95% [¹³N]AmmoniaRadio-TLC or HPLC
Sterility SterileUSP <71>
Bacterial Endotoxins As per USP/FDA limitsLAL Test
Filter Integrity PassPressure test

This is a summary of common QC tests. Refer to relevant pharmacopeias for detailed procedures.

Logical Relationship for Quality Control Approval

The following diagram illustrates the decision-making process for the release of a batch of [¹³N]ammonia for clinical use.

QC_Logic Start [¹³N]Ammonia Synthesis Complete PerformQC Perform Quality Control Tests (pH, Purity, Identity, etc.) Start->PerformQC CheckSpecs Do all tests meet predefined specifications? PerformQC->CheckSpecs Release Release Batch for Clinical Use CheckSpecs->Release Yes Reject Reject Batch CheckSpecs->Reject No

Caption: Quality control decision workflow for [¹³N]Ammonia release.

Conclusion

Automated synthesis modules provide a reliable, efficient, and safe method for the routine production of high-purity [¹³N]ammonia for clinical PET imaging. By adhering to the outlined protocols and rigorous quality control standards, researchers and clinicians can ensure the consistent availability of this vital diagnostic agent. The use of these automated systems is indispensable for any modern PET facility aiming to perform myocardial perfusion studies.

References

Application Notes and Protocols: The Clinical Utility of Nitrogen-13 in Cardiovascular Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-13 (¹³N) ammonia positron emission tomography (PET) is a non-invasive imaging modality that has demonstrated significant clinical utility in the diagnosis and management of cardiovascular diseases, particularly coronary artery disease (CAD).[1][2] This technique allows for the quantitative assessment of myocardial blood flow (MBF) and myocardial flow reserve (MFR), providing valuable diagnostic and prognostic information.[3][4] ¹³N-ammonia offers several advantages, including high-resolution images, superior diagnostic accuracy compared to other nuclear imaging modalities, and the ability to quantify myocardial perfusion.[4][5] These application notes provide a comprehensive overview of the clinical applications of ¹³N-ammonia in cardiovascular disease, detailed experimental protocols, and quantitative data to support its use in research and clinical settings.

Principle of ¹³N-Ammonia PET in Myocardial Perfusion Imaging

Following intravenous injection, ¹³N-ammonia is extracted from the blood and rapidly taken up by myocardial cells.[6] Its retention within the myocardium is proportional to blood flow. The mechanism of cellular localization involves the metabolic trapping of ¹³N-ammonia through its conversion into ¹³N-glutamine, a process catalyzed by the enzyme glutamine synthetase.[5][6] This metabolic process ensures that the tracer is retained within the heart muscle, allowing for high-quality imaging of myocardial perfusion.[6]

Quantitative Data Summary

The diagnostic performance of ¹³N-ammonia PET for the detection of significant CAD (≥50% stenosis) is summarized in the table below. The addition of MFR quantification has been shown to significantly improve diagnostic accuracy.[3]

Study/AnalysisSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Diagnostic Accuracy
Fathala et al. (2019) [1][2]90%90%96%76%80%
Meta-analysis by Di Calri et al. (2007) (summarized data) [1]90%89%94%73%Not Reported
Husmann et al. (referenced in Fathala et al., 2019) [1]97%91%Not ReportedNot ReportedNot Reported
Fiechter et al. (2012) - MPI alone [3]79%80%91%59%79%
Fiechter et al. (2012) - MPI with MFR <2.0 [3]96%80%93%89%92%

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reliable ¹³N-ammonia PET imaging results.

  • Fasting: Patients should fast for at least 4 hours prior to the exam.[7]

  • Caffeine and Decaffeinated Products: Avoid all caffeine and decaffeinated products (coffee, tea, soda, chocolate) for at least 24 hours before the test.[7]

  • Alcohol and Nicotine: Patients should refrain from consuming alcohol for 24 hours and tobacco or nicotine products for 12 hours before the scan.[7]

  • Medications: Specific medications may need to be withheld. For example, dipyridamole should be stopped 48 hours prior, and nitrates and PDE 5 inhibitors should be held for 24 hours. Always consult with the referring physician regarding medication adjustments.[7]

  • Clothing: Patients should wear loose, comfortable clothing. Metal objects, such as underwire bras, should be avoided.[7]

  • Hydration: Patients are encouraged to drink plenty of water to ensure they are well-hydrated.[7]

¹³N-Ammonia PET Imaging Protocol (Rest and Stress)

The following protocol outlines a typical rest-stress ¹³N-ammonia PET scan.

  • Patient Setup: Place the patient on the PET scanner table. Place small electrode pads on the chest to monitor the heart's electrical activity throughout the study.[8]

  • Rest Imaging:

    • Administer 10-20 mCi (370–740 MBq) of ¹³N-ammonia as an intravenous bolus injection.[9] Some protocols may use a lower dose for the rest scan to shorten the overall study time.[10]

    • Begin image acquisition 3 minutes after the injection and acquire images for a total of 10-20 minutes.[9]

  • Interval between Scans: A waiting period of at least 40 minutes is required after the rest scan to allow for sufficient radioactive decay of the ¹³N isotope before proceeding to the stress study.[9]

  • Stress Imaging:

    • Induce pharmacological stress using an agent such as adenosine or dipyridamole, administered according to its labeling.[9] Treadmill stress testing is also a possibility with ¹³N-ammonia due to its 10-minute half-life.[8]

    • At peak stress, administer another 10-20 mCi (370–740 MBq) of ¹³N-ammonia as an intravenous bolus.[9]

    • Start image acquisition 3 minutes after the ¹³N-ammonia injection and acquire images for 10-20 minutes.[9]

  • Image Acquisition: Dynamic imaging in list mode is often performed to allow for the quantification of myocardial blood flow.[11]

Image Analysis and Quantification
  • Image Reconstruction: Reconstruct the acquired PET data to generate images of ¹³N-ammonia distribution in the myocardium.

  • Qualitative Analysis: Visually assess the myocardial perfusion images from the rest and stress scans to identify areas of reduced tracer uptake, which indicate perfusion defects.

  • Quantitative Analysis (Myocardial Blood Flow):

    • Draw regions of interest (ROIs) over the myocardial tissue and in the left ventricular blood pool to derive time-activity curves.[12]

    • Apply a tracer kinetic model (e.g., a two-pool compartmental model) to the time-activity curves to calculate myocardial blood flow (MBF) in ml/min/g.[3]

    • Calculate the Myocardial Flow Reserve (MFR) as the ratio of MBF at stress to MBF at rest. An MFR value below 2.0 is generally considered abnormal.[3]

Visualizations

Myocardial Uptake and Trapping of ¹³N-Ammonia

cluster_blood Bloodstream cluster_myocyte Myocardial Cell N13_Blood ¹³N-Ammonia (¹³NH₃) N13_Myocyte ¹³N-Ammonia (¹³NH₃) N13_Blood->N13_Myocyte Perfusion-dependent uptake Glutamine ¹³N-Glutamine N13_Myocyte->Glutamine Metabolic Trapping Glutamine_Synthetase Glutamine Synthetase

Caption: Metabolic trapping of ¹³N-ammonia in myocardial cells.

Experimental Workflow for ¹³N-Ammonia PET

Patient_Prep Patient Preparation (Fasting, Medication Hold) Rest_Injection Rest: Inject ¹³N-Ammonia Patient_Prep->Rest_Injection Rest_Scan Rest PET Scan Rest_Injection->Rest_Scan Decay_Wait Wait for Decay (approx. 40 min) Rest_Scan->Decay_Wait Stress_Induction Pharmacological Stress Decay_Wait->Stress_Induction Stress_Injection Stress: Inject ¹³N-Ammonia Stress_Induction->Stress_Injection Stress_Scan Stress PET Scan Stress_Injection->Stress_Scan Data_Analysis Image Reconstruction & Quantitative Analysis (MBF, MFR) Stress_Scan->Data_Analysis Report Diagnostic Report Data_Analysis->Report

Caption: Standard workflow for a rest-stress ¹³N-ammonia PET scan.

Logical Relationships in ¹³N-Ammonia PET Diagnostics

cluster_inputs Inputs cluster_process PET Imaging and Analysis cluster_outputs Diagnostic Outputs Patient Patient with Suspected CAD PET_Scan Rest/Stress PET Imaging Patient->PET_Scan N13 ¹³N-Ammonia Radiotracer N13->PET_Scan MBF_MFR Quantification of MBF and MFR PET_Scan->MBF_MFR Diagnosis Diagnosis of CAD MBF_MFR->Diagnosis Prognosis Risk Stratification & Prognosis MBF_MFR->Prognosis Therapy Guidance for Therapy MBF_MFR->Therapy

Caption: Diagnostic pathway using ¹³N-ammonia PET for cardiovascular disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Radiolabeling of Compounds with Nitrogen-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the radiolabeling of compounds with Nitrogen-13 (¹³N).

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in working with this compound?

The most significant challenge is its short half-life of approximately 9.97 minutes.[1][2][3] This necessitates rapid and highly efficient radiolabeling procedures, purification methods, and quality control analyses, all of which must be performed in close proximity to a cyclotron, the primary source of ¹³N.[1]

Q2: What are the common chemical forms of this compound produced from a cyclotron?

The primary chemical form of this compound produced from the proton bombardment of a water target is typically [¹³N]ammonia ([¹³N]NH₃).[1][4] However, depending on the target material and irradiation conditions, other species like nitrates ([¹³N]NO₃⁻) and nitrites ([¹³N]NO₂⁻) can also be formed.[5]

Q3: What are the main radiochemical impurities in the production of [¹³N]ammonia?

The most common radiochemical impurities are oxoanions of nitrogen, such as [¹³N]nitrate and [¹³N]nitrite.[5] These are formed from the radiolytic oxidation of the target water. Another potential impurity is [¹⁸F]fluoride, which can be produced if the target water is enriched with Oxygen-18.[6]

Q4: How can I minimize the formation of [¹³N]oxoanion impurities during [¹³N]ammonia production?

The "in-target" production method is widely used to minimize these impurities. This involves adding a small amount of ethanol (typically 5-10 mM) to the target water, which acts as a radical scavenger, preventing the formation of oxoanions.[4]

Q5: What are the key quality control tests for [¹³N]ammonia?

Key quality control tests include:

  • Radiochemical Purity: To determine the percentage of ¹³N in the form of ammonia. This is often assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[7][8]

  • Radionuclide Purity: To identify and quantify any other radioactive isotopes present. This is typically done by measuring the half-life of the product and using gamma-ray spectroscopy.

  • pH: To ensure the final product is within a physiologically acceptable range.

  • Sterility and Endotoxin Testing: To ensure the product is safe for parenteral administration.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield of [¹³N]Ammonia
Possible Causes Troubleshooting Steps & Solutions
Inefficient Target Irradiation - Verify cyclotron beam parameters (proton energy and current). Protons need sufficient energy to induce the ¹⁶O(p,α)¹³N nuclear reaction.[1] - Check for leaks in the target system.[5] - Ensure proper positioning of the target in the beam path.
Suboptimal Target Water Chemistry - Confirm the concentration of the ethanol scavenger in the target water. Insufficient ethanol can lead to the formation of undesired ¹³N-oxoanions.[4] - Use high-purity water to avoid competing reactions from impurities.
Inefficient Trapping or Elution from Purification Cartridges - Ensure the ion-exchange cartridges are properly conditioned before use. - Check the flow rate during loading and elution; a flow rate that is too fast can lead to incomplete trapping or elution. - Verify the composition and pH of the elution solvent.
Decay During Synthesis and Purification - Streamline the entire process from end-of-bombardment (EOB) to final product collection to minimize decay losses. Automated synthesis modules can significantly reduce synthesis time.[4][9]
Issue 2: Poor Radiochemical Purity of [¹³N]Ammonia
Possible Causes Troubleshooting Steps & Solutions
Presence of [¹³N]Nitrates and [¹³N]Nitrites - Increase the concentration of the ethanol scavenger in the target water. - Employ a robust purification method using an anion-exchange cartridge to effectively remove these anionic impurities.[6]
[¹⁸F]Fluoride Contamination - Use target water with low Oxygen-18 content. - Utilize an anion-exchange cartridge in the purification setup, as it will also retain [¹⁸F]fluoride.[6]
Breakthrough from Purification Cartridges - Do not exceed the recommended capacity of the ion-exchange cartridges. - Test the retention capacity of new batches of cartridges.
Inaccurate Radio-TLC or Radio-HPLC Analysis - Ensure the chosen mobile and stationary phases are appropriate for separating [¹³N]ammonia from its potential impurities.[10][11] - Run standards for all expected radiochemical species to confirm their retention factors (Rf) or retention times. - Be aware of potential artifacts in radio-TLC, such as streaking or spot broadening, which can affect quantification.
Issue 3: Low Yield in Enzymatic Synthesis of ¹³N-Labeled Amino Acids
Possible Causes Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions - Optimize the pH of the reaction mixture, as enzyme activity is highly pH-dependent. For example, the optimal pH for the synthesis of ¹³N-labeled branched-chain L-amino acids using glutamate dehydrogenase is 7.5-8.0.[12] - Control the reaction temperature to ensure optimal enzyme activity and stability.
Enzyme Inactivation - Use immobilized enzymes on a solid support (e.g., CNBr-activated Sepharose) to enhance stability and facilitate purification.[10][12] - Avoid harsh chemical conditions that could denature the enzyme.
Low Precursor Concentration - Ensure an adequate concentration of the corresponding α-keto acid precursor is available for the enzymatic amination.
Cofactor Limitation - For reactions requiring cofactors like NADH, ensure a sufficient concentration is present. Consider implementing a cofactor regeneration system to maintain its availability throughout the reaction.[13]
Issue 4: Challenges in the Synthesis of ¹³N-Labeled Azo Compounds
Possible Causes Troubleshooting Steps & Solutions
Decomposition of the Diazonium Salt - Strictly maintain low temperatures (typically 0-5 °C) during the diazotization and coupling reactions, as diazonium salts are unstable at higher temperatures.[11] - Use the diazonium salt immediately after its formation in the subsequent coupling reaction.
Incomplete Diazotization - Ensure a slight excess of nitrous acid is used to drive the reaction to completion. This can be tested using starch-iodide paper.[14] - Maintain a strongly acidic environment during the diazotization step.
Side Product Formation (e.g., Phenols) - In addition to temperature control, ensure the pH for the coupling reaction is optimized. The coupling of diazonium salts with phenols is typically faster at high pH.[3]
Low Coupling Reaction Yield - The coupling partner (e.g., phenol or aniline) should have a strong activating group to facilitate the electrophilic aromatic substitution.[6] - Ensure efficient mixing of the reactants.
Issue 5: Difficulties in Radiolabeling and Purifying ¹³N-Labeled Peptides
Possible Causes Troubleshooting Steps & Solutions
Low Labeling Efficiency - Due to the short half-life of ¹³N, direct labeling strategies are often challenging. Consider using prosthetic groups that can be rapidly labeled with ¹³N and then conjugated to the peptide. - Optimize reaction conditions such as pH, temperature, and precursor concentration to maximize the labeling rate.
Peptide Degradation - Peptides can be sensitive to harsh reaction conditions. Use mild labeling conditions to avoid degradation. - Minimize the reaction time to reduce exposure to potentially damaging reagents.
Complex Purification - Given the time constraint, rapid purification methods are essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for peptide purification.[15] - Mass-directed flash chromatography can also be an efficient method for purifying peptides.[14] - Develop the purification method using non-radioactive standards to optimize separation before working with the radiolabeled compound.
Co-elution of Impurities - If impurities co-elute with the desired product in RP-HPLC, consider using an orthogonal purification method, such as ion-exchange or size-exclusion chromatography.[16]

Data Presentation

Table 1: Typical Production Parameters for [¹³N]Ammonia

ParameterValueReference
Nuclear Reaction ¹⁶O(p,α)¹³N[4]
Target Material High-purity water with 5-10 mM ethanol[4]
Proton Energy > 5.66 MeV[1]
Typical Irradiation Time 8 - 15 minutes[4]
Purification Method Ion-exchange chromatography[6]
Radiochemical Yield 95-97% (End of Bombardment)[9]
Synthesis Time ~7 minutes[9]

Table 2: Quality Control Specifications for [¹³N]Ammonia

TestSpecificationTypical MethodReference
Radiochemical Purity ≥ 95% as [¹³N]NH₃Radio-TLC, Radio-HPLC[7]
Radionuclide Purity ≥ 99.5% as ¹³NHalf-life measurement, Gamma spectroscopy
pH 4.5 - 7.5pH strip or meter
Appearance Clear, colorless solutionVisual inspection
Sterility SterileMembrane filtration
Bacterial Endotoxins < 175/V EU/mL (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹³N-Labeled L-Alanine
  • Preparation: Prepare a solution containing L-alanine dehydrogenase, NADH, and pyruvate in a suitable buffer (e.g., phosphate buffer, pH ~7.8).

  • Radiolabeling: Add cyclotron-produced [¹³N]ammonia to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a short period (e.g., 5-10 minutes).

  • Purification: Quickly purify the ¹³N-L-alanine from the reaction mixture using a cation-exchange solid-phase extraction (SPE) cartridge.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Protocol 2: General Procedure for ¹³N-Azo Compound Synthesis
  • Diazotization: Dissolve the primary aromatic amine in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature and stirring.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., phenol) in an alkaline solution and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the formation of the colored azo compound.

  • Purification: Due to the extremely short half-life of ¹³N, purification must be rapid. Solid-phase extraction (SPE) or flash chromatography are potential options.

  • Analysis: Immediately analyze the product for radiochemical purity.

Mandatory Visualizations

experimental_workflow General Workflow for ¹³N-Radiolabeling cluster_cyclotron Cyclotron Production cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control cyclotron Proton Beam target ¹⁶O-Water Target cyclotron->target Irradiation nh3 [¹³N]Ammonia target->nh3 ¹⁶O(p,α)¹³N reaction Labeling Reaction nh3->reaction precursor Precursor Molecule precursor->reaction purification SPE / HPLC reaction->purification Crude Product qc Radio-TLC / Radio-HPLC purification->qc Purified Product final_product Final ¹³N-Labeled Compound qc->final_product Release

Caption: A generalized workflow for the production and quality control of ¹³N-labeled compounds.

troubleshooting_low_yield Troubleshooting Logic for Low Radiochemical Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Radiochemical Yield check_cyclotron Check Cyclotron Parameters start->check_cyclotron check_target Verify Target Chemistry check_cyclotron->check_target Parameters OK solution_cyclotron Adjust Beam Energy/Current check_cyclotron->solution_cyclotron Issue Found check_synthesis Review Synthesis Conditions check_target->check_synthesis Chemistry OK solution_target Optimize Scavenger Concentration check_target->solution_target Issue Found check_purification Evaluate Purification Efficiency check_synthesis->check_purification Conditions OK solution_synthesis Optimize pH, Temp., Precursor Amount check_synthesis->solution_synthesis Issue Found solution_purification Condition/Replace Cartridges, Optimize Flow Rate check_purification->solution_purification Issue Found end Yield Improved solution_cyclotron->end solution_target->end solution_synthesis->end solution_purification->end

Caption: A logical flowchart for troubleshooting low radiochemical yield in ¹³N-labeling experiments.

References

Strategies to improve the yield and purity of Nitrogen-13 radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nitrogen-13 ([¹³N]) radiotracer production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of their [¹³N]-labeled compounds, with a primary focus on [¹³N]ammonia.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing this compound?

A1: The most prevalent method for producing this compound is via the ¹⁶O(p,α)¹³N nuclear reaction in a medical cyclotron.[1][2][3][4] This process involves bombarding a natural water ([¹⁶O]H₂O) target with protons.[1][2][4] The proton beam must have sufficient energy, typically greater than 10 MeV, to overcome the reaction's energy threshold.[1][2]

Q2: What are the primary chemical forms of this compound produced in the target, and how are they converted to [¹³N]ammonia?

A2: During the proton irradiation of water, this compound atoms are initially formed. These can react with the water matrix to produce [¹³N]ammonia ([¹³N]NH₃) directly. However, radiolytic oxidation can also lead to the formation of undesired oxo anions, such as [¹³N]nitrate (¹³NO₃⁻) and [¹³N]nitrite (¹³NO₂⁻).[1][2] To maximize the [¹³N]ammonia yield, these oxo anions can be chemically reduced. Common reducing agents include DeVarda's alloy in a sodium hydroxide solution or titanium (III) chloride.[1][2]

Q3: What is the "in-target" production method for [¹³N]ammonia?

A3: The "in-target" production method aims to maximize the direct synthesis of [¹³N]ammonia within the target itself, minimizing the formation of oxidized impurities. This is achieved by adding radical scavengers to the target water.[1][2] A dilute solution of ethanol (e.g., 5 mM) is widely used for this purpose.[4][5] The ethanol inhibits the formation of other nitrogen compounds, leading to a higher initial yield of [¹³N]ammonia.[1] Hydrogen gas has also been used in combination with ethanol for improved results at high beam doses.[1][2]

Q4: What are the common impurities in [¹³N]ammonia preparations and how are they removed?

A4: Common impurities include:

  • Radiochemical impurities: Unconverted [¹³N]nitrates and [¹³N]nitrites (collectively referred to as [¹³N]NOx).[2][6]

  • Radionuclidic impurities: Long-lived radioisotopes originating from the cyclotron target body or windows, such as [¹⁸F]fluoride.[6][7]

Purification is typically achieved using solid-phase extraction (SPE) with ion-exchange cartridges. An anion exchange cartridge (e.g., QMA) is used to remove anionic impurities like [¹³N]NOx and [¹⁸F]fluoride, while a cation exchange cartridge (e.g., CM) is used to trap the desired [¹³N]ammonia (as [¹³N]NH₄⁺).[6][7][8]

Q5: What quality control (QC) tests are essential for [¹³N]ammonia?

A5: Due to its short half-life of approximately 10 minutes, QC testing for [¹³N]ammonia must be performed rapidly.[8][9] Key QC tests include:

  • Radiochemical Purity: To determine the percentage of the total radioactivity that is in the form of [¹³N]ammonia. This is often measured using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).[6][8]

  • pH: The final product should be within a physiologically acceptable pH range, typically between 4.5 and 7.5.[10]

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using gamma-ray spectroscopy.[11]

  • Sterility and Endotoxins: Ensuring the final product is sterile and free of bacterial endotoxins.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield 1. Suboptimal Proton Beam Energy: Insufficient energy to efficiently induce the ¹⁶O(p,α)¹³N reaction.[1][2] 2. Target Pressure Issues: Leaks in the target system can lead to inconsistent production.[1] 3. Oxidation of ¹³N: Excessive formation of ¹³NOx⁻ due to high radiation dose or insufficient radical scavenging.[1][2] 4. Inefficient Reduction (if applicable): Incomplete conversion of ¹³NOx⁻ to [¹³N]NH₃ with reducing agents.1. Optimize Cyclotron Parameters: Ensure the proton beam energy is consistently above the ~5.66 MeV threshold, with optimal production occurring at higher energies (>11 MeV).[1][4] 2. Perform Leak Checks: The target system should be automatically checked for leaks before each run.[1] Monitor target pressure during irradiation; it should typically be in the range of 300-350 psig.[1] 3. Optimize Radical Scavenger Concentration: For in-target production, ensure the correct concentration of ethanol (e.g., 5 mM) or other scavengers in the target water.[5][8] 4. Verify Reducing Agent Activity: Ensure the freshness and proper concentration of reducing agents like DeVarda's alloy or TiCl₃.[1][2]
Low Radiochemical Purity 1. Inefficient Purification: Breakthrough of anionic impurities ([¹³N]NOx⁻, [¹⁸F]F⁻) from the anion exchange cartridge. 2. Channeling in SPE Cartridges: Improper packing or conditioning of cartridges can lead to inefficient trapping.1. Use Sequential Cartridges: Employ an in-line anion exchange cartridge (e.g., QMA) before the cation exchange cartridge (CM) to effectively remove anionic impurities.[6][7] 2. Proper Cartridge Preparation: Ensure SPE cartridges are properly conditioned according to the manufacturer's instructions before use.
Inconsistent Yields Between Runs 1. Target Water Variability: Inconsistent quality or scavenger concentration in the target water. 2. Beam Instability: Fluctuations in the proton beam current or position on the target.1. Standardize Target Preparation: Use a consistent and validated procedure for preparing the target water solution for each run. 2. Monitor Beam Parameters: Periodically examine beam current and other cyclotron parameters for stability during irradiation.[1]
Final Product Fails pH Test 1. Incomplete Elution/Neutralization: Residual acidic or basic reagents from the synthesis or purification process.1. Optimize Elution and Formulation: Ensure the volume and pH of the saline solution used to elute [¹³N]ammonia from the CM cartridge are appropriate to yield a final product within the acceptable pH range. The final product is typically formulated in 0.9% sodium chloride.[8]

Quantitative Data Summary

Table 1: Comparison of [¹³N]Ammonia Production & Purification Methods

Method Reducing Agent / Additive Radiochemical Yield (EOB) Radiochemical Purity Synthesis/Purification Time Reference
Automated ReductionTitanium (III) Chloride87% - 91%>99.9%~10 min[1][2]
In-Target Production (Ethanol Method)5 mM Ethanol95% - 97%>99%~7 min[5][12]
Automated Purification & Formulation5 mM Ethanol (in-target)->99%~5 min[8]

EOB: End of Bombardment

Experimental Protocols

Protocol 1: In-Target Production of [¹³N]Ammonia using the Ethanol Method

This protocol is adapted from the widely used method of irradiating a dilute ethanol solution.[5][8]

  • Target Preparation:

    • Prepare a 5 mM solution of ethanol in sterile, pyrogen-free water ([¹⁶O]H₂O).

    • Ensure all chemicals are of high purity (e.g., USP grade).

    • Fill the cyclotron liquid target (e.g., 1.7-2.5 mL volume) with the prepared ethanol solution.[5]

  • Irradiation:

    • Bombard the target with protons at an appropriate energy (e.g., 11-18 MeV) and beam current (e.g., 30 µA).[1][5]

    • Irradiation time is typically between 8 and 15 minutes.[5]

    • Monitor target pressure, beam current, and helium pressure throughout the irradiation.[1]

  • Transfer and Purification:

    • After bombardment, transfer the target solution from the cyclotron to a shielded "hot cell" using helium overpressure (e.g., 65 psi).[6][8]

    • Pass the solution through an in-line anion exchange cartridge (e.g., Waters QMA, chloride form) to remove anionic impurities.[6]

    • Trap the [¹³N]ammonia from the aqueous solution onto a cation exchange cartridge (e.g., Waters Accell Plus CM).[6][8]

  • Formulation:

    • Elute the trapped [¹³N]ammonia from the CM cartridge with a sterile 0.9% sodium chloride for injection, USP solution (e.g., 8 mL).[8]

    • Pass the final product through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

Protocol 2: Quality Control using Radio-TLC

This is a simplified method for determining radiochemical purity, validated to separate [¹³N]ammonia from key impurities.[6][8]

  • Materials:

    • TLC Plate: Aluminum-backed silica gel 60 F254.[5][12]

    • Mobile Phase: A suitable solvent system capable of separating ammonia from nitrate/nitrite.

    • Radio-TLC Scanner: To measure the distribution of radioactivity on the plate.

  • Procedure:

    • Spot a small amount of the final [¹³N]ammonia product onto the baseline of the TLC plate.

    • Develop the plate in a chamber containing the mobile phase until the solvent front reaches the desired height.

    • Dry the plate and scan it using a radio-TLC scanner.

  • Analysis:

    • Identify the retention factor (Rf) for [¹³N]ammonia and potential impurities ([¹³N]NOx).

    • Calculate the radiochemical purity by integrating the area of the [¹³N]ammonia peak as a percentage of the total radioactivity on the plate. The acceptance criterion is typically >95%.[10]

Visualizations

Production_Workflow Diagram 1: [¹³N]Ammonia Production and Purification Workflow cluster_cyclotron Cyclotron Operations cluster_hotcell Hot Cell Synthesis Module Target_Prep Target Preparation (5mM Ethanol in H₂O) Irradiation Proton Irradiation ¹⁶O(p,α)¹³N Target_Prep->Irradiation Fill Target Transfer Transfer Irradiated Water Irradiation->Transfer Helium Pressure Anion_Exchange Anion Exchange (QMA) (Removes ¹³NOx⁻, ¹⁸F⁻) Transfer->Anion_Exchange Cation_Exchange Cation Exchange (CM) (Traps ¹³NH₄⁺) Anion_Exchange->Cation_Exchange Elution Elute with Saline Cation_Exchange->Elution Sterile_Filtration Sterile Filtration (0.22 µm) Elution->Sterile_Filtration Final_Product Final Product ([¹³N]Ammonia Injection) Sterile_Filtration->Final_Product

Caption: Automated workflow for the production and purification of [¹³N]Ammonia.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Low [¹³N]Ammonia Yield Start Low Yield Detected Check_Beam Check Cyclotron Parameters (Beam Energy & Current) Start->Check_Beam Check_Target Check Target Integrity (Pressure & Leaks) Check_Beam->Check_Target OK Adjust_Beam Adjust Cyclotron Settings Check_Beam->Adjust_Beam Not OK Check_Purity Analyze Radiochemical Purity (High ¹³NOx⁻ levels?) Check_Target->Check_Purity OK Service_Target Service Target System Check_Target->Service_Target Not OK Check_Purification Review Purification Step (Cartridge Integrity) Check_Purity->Check_Purification No Optimize_Scavenger Optimize Scavenger Concentration Check_Purity->Optimize_Scavenger Yes Replace_Cartridges Replace/Recondition Cartridges Check_Purification->Replace_Cartridges Not OK End Yield Improved Check_Purification->End OK Adjust_Beam->End Service_Target->End Optimize_Scavenger->End Replace_Cartridges->End

Caption: A logical workflow for troubleshooting low yield in [¹³N]Ammonia production.

References

Radiation safety protocols for handling Nitrogen-13 in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Nitrogen-13 in a Laboratory Setting

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (N-13).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound (¹³N) is a radioisotope of nitrogen used in applications such as Positron Emission Tomography (PET) imaging.[1] It is characterized by a short half-life and decays primarily through positron emission.[2][3]

Key Properties of this compound

PropertyValue
Half-Life9.965 minutes[3][4]
Decay ModePositron Emission (β+) (99.8%) and Electron Capture (ε) (0.2%)[2]
Decay ProductCarbon-13 (¹³C) (stable)[2][3]
Emitted RadiationsPositrons (β+) with a maximum energy of 1.19 MeV[2]
Annihilation PhotonsTwo 511 keV gamma photons[2][3]

Q2: What are the primary radiation hazards associated with this compound?

The primary radiation hazards from this compound are:

  • External Hazard: High-energy gamma rays (511 keV) produced from positron-electron annihilation. These photons are highly penetrating and require appropriate shielding.

  • Internal Hazard: While less common in a laboratory setting with proper handling, ingestion or inhalation of N-13 labeled compounds can lead to internal radiation exposure.

Q3: What personal protective equipment (PPE) is required when handling this compound?

At a minimum, the following PPE should be worn when handling this compound:

  • Disposable gloves[5]

  • Lab coat[5]

  • Safety glasses[5]

  • Body and ring dosimeters to monitor radiation exposure[5]

Troubleshooting Guides

Issue 1: Higher than expected radiation dose readings on personal dosimeter.

Possible Causes:

  • Inadequate Shielding: The shielding used may not be sufficient for the amount of N-13 being handled.

  • Increased Exposure Time: Spending more time in close proximity to the radioactive source.

  • Improper Handling Techniques: Handling sources directly instead of using remote handling tools.

Troubleshooting Steps:

  • Verify Shielding: Ensure that the lead or tungsten shielding is of the appropriate thickness for 511 keV gamma photons.

  • Review Procedures: Analyze the experimental workflow to identify steps where distance from the source can be increased or handling time can be reduced.

  • Use Remote Handling Tools: Employ tongs or forceps to handle vials and other equipment containing N-13.[5]

  • Perform "Dry Runs": Practice the experimental procedure without the radioactive material to improve efficiency and reduce handling time.[6]

Issue 2: Contamination of work area or equipment.

Possible Causes:

  • Spills or Splashes: Accidental release of liquid containing N-13.

  • Improper Waste Disposal: Not segregating and shielding radioactive waste correctly.

  • Inadequate Decontamination: Not thoroughly cleaning surfaces after an experiment.

Troubleshooting Steps:

  • Monitor Regularly: Use a survey meter (e.g., GM probe) to monitor the work area, equipment, and yourself during and after each use of N-13.[5]

  • Contain Spills Immediately: Follow the emergency spill procedures outlined below.

  • Proper Waste Management: Use designated, shielded containers for N-13 waste.[5]

  • Thorough Decontamination: Clean all potentially contaminated surfaces with an appropriate decontamination solution. Perform wipe tests to confirm the absence of residual contamination.

Experimental Protocols

General Protocol for Handling this compound

  • Preparation:

    • Ensure all necessary PPE, shielding, and handling tools are readily available.

    • Cover the work area with absorbent, plastic-backed paper.[5]

    • Have a calibrated radiation survey meter turned on and accessible.[5]

  • Handling:

    • Use remote handling tools (tongs, forceps) to manipulate sources.[5]

    • Work behind appropriate shielding (e.g., lead bricks).

    • Minimize the time spent handling the radioactive material.

  • Post-Experiment:

    • Monitor yourself, your PPE, and the work area for contamination.

    • Dispose of radioactive waste in designated, shielded containers.

    • Decontaminate the work area and any equipment used.

Mandatory Visualizations

Nitrogen13_Decay_Pathway N13 This compound (¹³N) Half-life: 9.965 min C13 Carbon-13 (¹³C) (Stable) N13->C13 β+ Decay (99.8%) positron Positron (β+) N13->positron gamma Two 511 keV Gamma Photons positron->gamma electron Electron (e-) electron->gamma N13_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_ppe Don PPE prep_shield Set up Shielding prep_ppe->prep_shield prep_survey Turn on Survey Meter prep_shield->prep_survey prep_area Prepare Work Area prep_survey->prep_area handle_source Handle N-13 Source prep_area->handle_source perform_exp Perform Experiment handle_source->perform_exp monitor_self Monitor Self & Area perform_exp->monitor_self dispose_waste Dispose of Waste monitor_self->dispose_waste decontaminate Decontaminate Area dispose_waste->decontaminate Spill_Response_Logic start Spill Occurs alert Alert Personnel in Area start->alert evacuate Evacuate Immediate Area alert->evacuate confine Confine Spill evacuate->confine report Report to Radiation Safety Officer confine->report cleanup Cleanup by Qualified Personnel report->cleanup survey Survey Area for Decontamination cleanup->survey end Area Cleared for Use survey->end

References

Identifying and mitigating imaging artifacts in Nitrogen-13 PET scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate imaging artifacts in Nitrogen-13 (¹³N) Positron Emission Tomography (PET) scans.

Frequently Asked Questions (FAQs)

Q1: What are the most common imaging artifacts encountered in ¹³N PET scans?

A1: The most common artifacts in ¹³N PET imaging, particularly in cardiac studies, are due to patient motion, respiratory motion, and attenuation correction. These can manifest as misregistration between the PET and CT scans, blurring of anatomical structures, or artificial defects in the reconstructed images.[1]

Q2: How does the short half-life of this compound affect image quality and artifacts?

A2: The short 10-minute half-life of ¹³N requires rapid imaging protocols.[2][3] This can be advantageous in reducing the likelihood of patient motion during the scan compared to tracers with longer half-lives. However, it also means that any motion that does occur can have a significant impact on the limited data acquisition time.

Q3: Can patient preparation influence the quality of a ¹³N PET scan?

A3: Yes, patient comfort is crucial. An uncomfortable patient is more likely to move during the scan, leading to motion artifacts.[1] It is important to make the patient comfortable before image acquisition and instruct them to remain still and avoid talking during the scan.[1] For cardiac scans, patients are typically advised to fast for a certain period before the scan to optimize tracer uptake in the myocardium.

Q4: What is attenuation correction and why can it cause artifacts?

A4: Attenuation correction is a process that accounts for the absorption and scattering of photons within the patient's body, which would otherwise lead to an underestimation of tracer concentration in deeper tissues.[4] In PET/CT scanners, a CT scan is used to create an attenuation map.[5][6] Artifacts can arise if there is a mismatch (misregistration) between the patient's position during the CT scan and the PET scan, or from high-density objects like metal implants or CT contrast agents which can lead to overcorrection.[5][7]

Q5: Are there specific quality control procedures for ¹³N-ammonia?

A5: Yes, due to its short half-life, quality control (QC) for ¹³N-ammonia is performed on sub-batches.[8] Standard QC tests include checking for radionuclide purity, radiochemical purity, pH, residual solvents, endotoxins, and sterility to ensure the radiopharmaceutical is safe for intravenous administration.[9]

Troubleshooting Guides

Issue 1: Suspected Motion Artifacts

Motion during a ¹³N PET scan can be broadly categorized into two types: intra-scan motion (movement during the PET data acquisition) and misregistration (movement between the CT and PET scans).

Symptoms:

  • Blurry images.

  • Abnormal size or shape of the left ventricle in cardiac scans.[1]

  • A "smear" artifact from multiple small movements or a "180⁰ artifact" from a single movement.[1]

  • Misalignment of the PET emission data and the CT transmission data upon review of fused images.[1]

Troubleshooting Workflow:

start Suspected Motion Artifact review_fused Review Fused PET/CT Images for Misalignment start->review_fused misalignment_present Misalignment Present? review_fused->misalignment_present intra_scan_motion Intra-scan Motion Suspected (Blurring, Smearing) misalignment_present->intra_scan_motion No reregister Attempt Post-Acquisition Re-registration of PET & CT Data misalignment_present->reregister Yes (Misregistration) no_correction No Commercially Available Post-Acquisition Correction intra_scan_motion->no_correction reconstruction Reconstruct PET Data with Corrected Alignment reregister->reconstruction resolved Artifact Mitigated reconstruction->resolved unresolved Artifact Persists reconstruction->unresolved rescan Rescan Patient no_correction->rescan rescan->resolved

Troubleshooting workflow for motion artifacts.

Mitigation and Correction Strategies:

Artifact TypeIdentificationPreventionCorrection
Misregistration Review overlay images for a mismatch between emission (PET) and transmission (CT) data.[1]Instruct the patient not to move between the CT and PET scans. Ensure the patient is comfortable.[1]Re-register emission and transmission data using post-acquisition software before reconstruction.[1]
Intra-scan Motion Blurry images, abnormal left ventricle shape, or specific patterns like "smear" or "180⁰" artifacts.[1]Make the patient comfortable, and instruct them to remain still and not to talk or sleep during the scan.[1]Currently, there are no commercially available post-acquisition solutions. Rescanning the patient is the only viable option.[1]
Issue 2: Suspected Respiratory Motion Artifacts

Respiratory motion is a significant challenge in thoracic and abdominal PET imaging, including cardiac ¹³N scans. It can cause both blurring and misregistration between the PET and CT scans.

Symptoms:

  • Sharp, artificial defects, particularly in the infero-apical wall of the heart in cardiac scans.[1]

  • Mismatch between the position of the diaphragm or heart on the CT (often a snapshot in time) and the PET image (averaged over many breathing cycles).[4]

Troubleshooting Workflow:

start Suspected Respiratory Artifact review_images Review Short-Axis Cuts for Infero-apical Defects start->review_images defect_present Defect Present? review_images->defect_present check_ct_protocol Check CT Breathing Protocol (e.g., Deep Breath-Hold) defect_present->check_ct_protocol Yes resolved Artifact Mitigated defect_present->resolved No breathing_correction Apply Respiratory Motion Correction Algorithms (if available) check_ct_protocol->breathing_correction replace_ct Replace CT with an Alternate CT Scan (e.g., stress CT for rest PET) check_ct_protocol->replace_ct Deep Breath-Hold Artifact rescan_shallow Rescan with Shallow Breathing Instructions for CT breathing_correction->rescan_shallow If unavailable/ineffective breathing_correction->resolved rescan_shallow->resolved unresolved Artifact Persists rescan_shallow->unresolved replace_ct->resolved replace_ct->unresolved

Troubleshooting workflow for respiratory artifacts.

Mitigation and Correction Strategies:

Artifact TypeIdentificationPreventionCorrection
Breathing Artifact Sharp infero-apical defect on short-axis cuts of cardiac scans.[1]Instruct patients to use shallow breathing during the CT scan.[1] Avoid deep breath-holds for the CT acquisition.[1]Rescanning is an option. Some systems have breathing motion correction software. For deep breath-hold artifacts, it may be possible to replace the CT with an alternate CT for attenuation correction.[1]
LV-Diaphragm Mismatch Apparent increased uptake in the inferior wall due to the diaphragm being in a different position on the CT versus the PET scan.[4]Consistent breathing instructions for both CT and PET acquisitions. Using an averaged CT from multiple respiratory phases can help.[10]Re-acquisition of the CT scan with appropriate breathing instructions.
Issue 3: Suspected Attenuation Correction Artifacts

These artifacts arise from errors in the attenuation map generated from the CT scan.

Symptoms:

  • Areas of artificially high or low tracer uptake that do not correspond to physiological distribution.

  • "Hot" spots or streaks near high-density objects like metallic implants or in regions with residual CT contrast agent.[5]

  • A rim of high activity at the edge of the field of view if the patient's arms are not correctly positioned.[6]

Experimental Protocol: Verifying Impact of IV Contrast

  • Objective: To determine if residual intravenous (IV) contrast from a prior diagnostic CT is causing artifacts in the ¹³N PET scan.

  • Methodology:

    • Acquire a low-dose, non-contrast CT scan for attenuation correction purposes immediately before the PET acquisition.

    • Perform the standard ¹³N PET scan.

    • If a contrast-enhanced CT is required for diagnostic purposes, perform it after the PET scan is complete.

    • Reconstruct the PET data using the attenuation map from the non-contrast CT.

    • For comparison, if institutional protocols allow, reconstruct the PET data again using the contrast-enhanced CT's attenuation map.

    • Compare the standardized uptake values (SUVs) in regions of interest with and without the influence of the contrast agent. A significant difference may indicate a contrast-induced artifact.[7]

Mitigation and Correction Strategies:

Cause of ArtifactIdentificationPreventionCorrection
CT Contrast Media Areas of overcorrection (artificially high uptake) corresponding to contrast-filled vessels or organs on the CT.[5]Perform a low-dose, non-contrast CT for attenuation correction before the PET scan.[5]Some advanced software can identify and correct for high-attenuation areas from contrast agents.[7]
Metallic Implants Streaking artifacts on the CT and corresponding "hot" or "cold" spots on the corrected PET image.[5]Ensure the CT protocol is optimized to minimize metal artifacts.Advanced reconstruction algorithms can help reduce metal-induced artifacts.[7]
Truncation A rim of artificially high activity at the edges of the PET image.[6]Position the patient carefully in the center of the field of view. For whole-body scans, position the arms above the head.[6]Re-scanning with proper positioning is the most effective solution.

Myocardial Perfusion Pathway with ¹³N-Ammonia

This compound ammonia is used as a tracer to assess myocardial perfusion (blood flow to the heart muscle). The following diagram illustrates its pathway and mechanism of action.

cluster_blood Bloodstream cluster_myocardium Myocardial Cell cluster_pet PET Detection N13_injected ¹³N-Ammonia (NH₃) Injected IV N13_circulates Circulates as NH₃ and Ammonium (NH₄⁺) N13_injected->N13_circulates N13_uptake ¹³N-Ammonia Diffuses Across Cell Membrane N13_circulates->N13_uptake Proportional to Myocardial Blood Flow N13_trapped Metabolically Trapped as ¹³N-Glutamine N13_uptake->N13_trapped Glutamine Synthetase positron_emission ¹³N Decays, Emits Positron (β⁺) N13_trapped->positron_emission annihilation Positron Annihilates with Electron positron_emission->annihilation gamma_rays Two 511 keV Gamma Rays Detected annihilation->gamma_rays

Pathway of ¹³N-Ammonia for myocardial perfusion imaging.

References

Technical Support Center: Optimizing Nitrogen-13 Cardiac PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitrogen-13 (¹³N) ammonia for cardiac Positron Emission Tomography (PET) studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Image Quality and Artifacts

Q1: What are the most common artifacts encountered in ¹³N cardiac PET imaging and how can they be identified?

A1: The most prevalent artifacts in cardiac PET imaging are related to patient motion, respiratory motion, and misalignment between PET and CT scans (misregistration).[1][2][3] These artifacts can lead to false-positive results, so their identification is crucial.[1]

  • Misregistration Artifacts: These occur when the patient moves between the CT scan (for attenuation correction) and the PET emission scan.[1] This misalignment can create artificial perfusion defects, often appearing in the anterior or anterolateral walls.[3] Identification is achieved by reviewing the overlay of the CT and PET images to check for mismatches.[1]

  • Intrascan Motion Artifacts: Patient movement during the PET emission scan can cause blurring or "smearing" of the images, or a "180⁰ artifact" in the case of a single movement, leading to an abnormal left ventricle cavity shape and size.[1]

  • Breathing (Respiratory Motion) Artifacts: Rapid or inconsistent breathing, especially during the stress portion of the study, can cause sharp, infero-apical defects.[1] A deep breath-hold during the CT scan can lead to an uncorrectable misregistration.[1]

Q2: How can we prevent or correct for these common artifacts?

A2: A combination of careful patient preparation and post-acquisition processing can mitigate most artifacts.

Artifact TypePreventionCorrection
Misregistration Instruct the patient to remain still between the CT and PET scans. Ensure the patient is comfortable before starting the acquisition.[1]Manually or automatically re-register the emission and transmission data using post-acquisition software before reconstruction.[1][3]
Intrascan Motion Make the patient comfortable and clearly explain the importance of remaining still during the scan. Avoid allowing the patient to talk or sleep during the emission scan.[1]Currently, there are no commercially available post-acquisition solutions for correcting intrascan motion. Rescanning the patient is the only viable option.[1]
Breathing Motion Instruct the patient to use shallow, consistent breathing during the CT and PET scans.[1]For infero-apical defects, rescanning or using breathing motion correction software may be effective. For deep breath-hold artifacts, rescanning or replacing the CT with an alternate CT may be necessary.[1]

Q3: My images show a perfusion defect that doesn't correlate with a specific coronary artery territory. What could be the cause?

A3: This is a classic sign of a misregistration artifact.[4] When the attenuation (CT) and emission (PET) scans are misaligned, it can create artificial defects.[4] These defects often disappear when the scans are correctly realigned and the images are reconstructed.[4]

Protocol Optimization

Q4: What is a standard injected dose for a rest/stress ¹³N-ammonia cardiac PET study?

A4: The injected dose can vary depending on the imaging protocol (2D vs. 3D) and institutional preferences. However, typical doses are in the range of 10-20 mCi (370-740 MBq) for adults.[5] For a rest-stress study, a common approach is to inject a lower dose for the rest scan and a higher dose for the stress scan. For example, one study used 9.3 ± 1.1 mCi for the rest scan and 18.8 ± 0.9 mCi for the stress scan.[6]

Q5: How can we reduce the overall scan time for a ¹³N-ammonia rest/stress study?

A5: The 10-minute half-life of ¹³N necessitates a waiting period between rest and stress scans for the initial dose to decay.[7] However, time-efficient protocols have been developed. One such protocol involves performing the stress acquisition shortly after the rest scan and using a residual activity correction algorithm to account for the remaining radioactivity from the rest injection.[8] Another approach is to use a low-dose rest study, which can shorten the interval between scans.[8]

Q6: When should dynamic imaging be performed for quantitative analysis?

A6: For the measurement of absolute myocardial blood flow (MBF), dynamic acquisition from the time of injection is required.[7] This allows for the fitting of the data to physiological models to quantify blood flow in ml/min/g.[9]

Quantitative Data Summary

Table 1: Recommended Injected Activities and Resulting Radiation Doses for ¹³N-Ammonia PET Studies

Study TypeImaging ModeInjected Activity (Rest/Stress)Effective Dose Estimate (mSv)
Rest/Stress2D20 mCi / 20 mCi3.98
Rest/Stress3D10 mCi / 10 mCi1.99
Stress-Only2D20 mCi1.99
Stress-Only3D10 mCi0.99
Rest-Only (example)N/A9.3 ± 1.1 mCi0.7 ± 0.1
Rest/Stress (example)N/A9.3 ± 1.1 mCi / 18.8 ± 0.9 mCi1.4 ± 0.1

Data synthesized from multiple sources.[6]

Table 2: Normal Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) Values in Healthy Subjects with ¹³N-Ammonia PET

ParameterWeighted Mean ValueRange
Resting MBF0.71 mL/min/g0.61–1.1 mL/min/g
Stress MBF2.58 mL/min/g1.86–4.33 mL/min/g
Myocardial Flow Reserve (MFR)3.543.16–4.8

Based on a review of 23 studies with a total of 363 healthy subjects.[9]

Experimental Protocols

Protocol 1: Standard ¹³N-Ammonia Rest/Stress Myocardial Perfusion Imaging

1. Patient Preparation:

  • Patients should fast for at least 4-6 hours before the study.[10]
  • Caffeine-containing products must be avoided for at least 12 hours prior to the procedure.[11]
  • A list of the patient's current medications should be available.[10]

2. Rest Imaging:

  • Position the patient on the scanner table.
  • Acquire a transmission scan (CT-based) for attenuation correction.
  • Administer a bolus injection of 10-20 mCi (370-740 MBq) of ¹³N-ammonia intravenously.[5]
  • Begin PET emission scan acquisition. For qualitative imaging, data acquisition may start 4 minutes after injection to allow for blood-pool clearance.[4]

3. Stress Imaging:

  • Wait for a sufficient period (approximately 40-50 minutes) for the decay of the rest dose.
  • Induce pharmacological stress using a standard agent (e.g., dipyridamole or regadenoson).
  • At peak stress, administer a second bolus injection of 10-20 mCi (370-740 MBq) of ¹³N-ammonia.
  • Acquire a second PET emission scan.

4. Image Reconstruction and Analysis:

  • Reconstruct the emission data with attenuation correction.
  • Generate tomographic slices (short-axis, vertical long-axis, and horizontal long-axis) for visual and quantitative analysis of myocardial perfusion.

Protocol 2: Quantitative Myocardial Blood Flow (MBF) Analysis

1. Patient Preparation and Radiotracer Injection:

  • Follow the same patient preparation guidelines as for standard perfusion imaging.
  • Ensure a good, free-flowing intravenous line is in place.

2. Dynamic Image Acquisition:

  • Start the PET scanner in list mode or dynamic framing mode before the injection of ¹³N-ammonia for both rest and stress scans.
  • Administer the ¹³N-ammonia as a compact bolus.
  • Acquire dynamic images for a period sufficient to capture the first pass of the tracer and its myocardial uptake (typically 10-20 minutes).

3. Data Analysis and Modeling:

  • Generate time-activity curves for the myocardial tissue and the arterial input function (derived from the left ventricular blood pool).
  • Fit the time-activity curves to a validated kinetic model (e.g., a two-compartment model) to estimate MBF in ml/min/g.[12]
  • Calculate the Myocardial Flow Reserve (MFR) as the ratio of stress MBF to rest MBF.

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_rest Rest Study cluster_wait Decay Period cluster_stress Stress Study cluster_analysis Image Analysis prep Fasting & No Caffeine ct_rest CT Scan (Attenuation Correction) prep->ct_rest inject_rest Inject N-13 Ammonia (Rest Dose) ct_rest->inject_rest pet_rest PET Emission Scan (Rest) inject_rest->pet_rest wait ~40-50 minutes pet_rest->wait stress_agent Administer Stress Agent wait->stress_agent inject_stress Inject N-13 Ammonia (Stress Dose) stress_agent->inject_stress pet_stress PET Emission Scan (Stress) inject_stress->pet_stress reconstruction Image Reconstruction pet_stress->reconstruction quantification Perfusion Quantification reconstruction->quantification artifact_troubleshooting cluster_artifacts Potential Artifacts cluster_solutions Corrective Actions start Image Acquisition Complete check_quality Review Image Quality start->check_quality misregistration Misregistration? check_quality->misregistration Defects present final_report Final Report check_quality->final_report No defects motion Motion Artifact? misregistration->motion No realign Realign PET/CT Data misregistration->realign Yes breathing Breathing Artifact? motion->breathing No rescan Rescan Patient motion->rescan Yes (Intrascan) motion_correction Apply Motion Correction breathing->motion_correction Yes breathing->final_report No realign->final_report motion_correction->final_report

References

Technical Support Center: Quality Control of Clinical-Grade Nitrogen-13 Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical-grade Nitrogen-13 (N-13) ammonia.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for clinical-grade N-13 ammonia?

A1: The primary quality control tests for clinical-grade N-13 ammonia injection, as mandated by regulatory bodies like the FDA and described in pharmacopeias (e.g., USP), include tests for pH, radiochemical purity, radionuclidic identity, sterility, and bacterial endotoxins.[1][2][3][4] A visual inspection for clarity and absence of particulate matter is also required.[3]

Q2: What are the acceptance criteria for each quality control test?

A2: The typical acceptance criteria are summarized in the table below. These values are based on United States Pharmacopeia (USP) monographs and other regulatory guidelines.[2][3][5][6]

Test Acceptance Criteria
pH 4.5–7.5[3][7]
Radiochemical Purity ≥ 95.0% as [¹³N]Ammonia[8]
Radionuclidic Identity Half-life between 9.5 and 10.5 minutes[3]
Radionuclidic Purity ≥ 99.5% at expiration time[5]
Bacterial Endotoxins ≤ 175/V EU/mL (where V is the max dose in mL)[3]
Sterility No microbial growth observed[9][10]
Visual Inspection Clear, colorless solution, free of particulates[3]

Q3: Due to the short half-life of N-13, how is sterility testing managed?

A3: Given the 9.96-minute half-life of this compound, sterility testing is typically performed retrospectively.[9][11] The product is released for clinical use before the completion of the sterility test. This necessitates robust validation of the aseptic manufacturing process to ensure product sterility.[11] Samples for sterility testing should be stored for sufficient radioactive decay before being sent to a qualified laboratory.[12]

Q4: What are the common methods for determining radiochemical purity?

A4: The two primary methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][13][14] While HPLC with a conductivity detector has been a traditional method, TLC is now widely accepted by regulatory bodies like the US FDA and has been adopted by the USP.[2][13] TLC is often preferred in busy PET production facilities as it is faster and does not require a dedicated HPLC system free of salt-containing buffers.[2][8]

Troubleshooting Guides

Radiochemical Purity Failures

Problem: The radiochemical purity of the N-13 ammonia injection is below the acceptance criterion of 95%.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate Purification The in-target production of [¹³N]ammonia can produce radiochemical impurities like [¹³N]nitrates and [¹³N]nitrites.[13][15] Ensure that the purification system, which often uses a cation exchange cartridge to trap [¹³N]ammonia while allowing anionic impurities to pass through, is functioning correctly.[16] Check the integrity and expiration date of the purification cartridges.
Incorrect TLC/HPLC Method Verify the stationary phase (e.g., DEAE-cellulose for TLC), mobile phase composition (e.g., methanol:water 75:25 for TLC), and proper execution of the chromatographic method.[13] For HPLC, ensure the correct column (e.g., cation exchange) and mobile phase are used, and that the system is properly flushed if used for other radiopharmaceuticals.[2][14]
Sample Handling Error Ensure accurate spotting of the sample on the TLC plate or correct injection into the HPLC system. Contamination of the sample can also lead to inaccurate results.

Experimental Protocol: TLC for Radiochemical Purity

This protocol is based on a validated method that is an alternative to the traditional HPLC method.[2][13]

  • Stationary Phase: Diethylaminoethyl (DEAE) cellulose TLC plate.

  • Mobile Phase: A mixture of methanol and water in a 75:25 ratio.

  • Procedure:

    • Spot the N-13 ammonia sample onto the DEAE-cellulose TLC plate alongside an ammonium chloride USP reference standard.

    • Develop the TLC plate in a chamber containing the mobile phase.

    • After development, analyze the TLC plate using a radioactivity scanner.

    • The [¹³N]ammonia will have an Rf value of approximately 0.7-0.9, while impurities like [¹³N]nitrates, [¹³N]nitrites, and [¹⁸F]fluoride will remain at the origin (Rf=0).[13]

    • To confirm radiochemical identity, the radioactive spot from the sample should align with the ammonium chloride standard, which can be visualized using an iodoplatinate spray reagent.[13][16]

Diagram: Radiochemical Purity QC Workflow

cluster_0 N-13 Ammonia Production cluster_1 Quality Control Testing cluster_2 Decision Cyclotron_Production In-Target Production of N-13 Ammonia Purification Purification using Cation Exchange Cartridge Cyclotron_Production->Purification Final_Product Sterile N-13 Ammonia Injection Purification->Final_Product Sampling Sample Final Product Final_Product->Sampling TLC_Analysis TLC Analysis (DEAE-Cellulose) Sampling->TLC_Analysis Data_Analysis Analyze Radiochromatogram TLC_Analysis->Data_Analysis Result Radiochemical Purity ≥ 95%? Data_Analysis->Result Pass Pass - Release Batch Result->Pass Yes Fail Fail - Investigate Result->Fail No

Caption: Workflow for N-13 Ammonia Radiochemical Purity QC.

pH Out of Specification

Problem: The pH of the N-13 ammonia injection is outside the acceptable range of 4.5 to 7.5.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect Formulation The final product is typically formulated in 0.9% sodium chloride.[2] Verify the pH of the saline solution used for formulation. Ensure that no acidic or basic contaminants are introduced during the process.
Purification Cartridge Issues Some purification cartridges may alter the pH of the final product. Check the manufacturer's specifications for the cartridges and consider pre-washing them according to a validated procedure.
pH Meter Malfunction Calibrate the pH meter using standard buffer solutions before measuring the sample's pH. Ensure the pH probe is clean and functioning correctly.

Diagram: pH Troubleshooting Logic

Start pH Out of Specification (4.5-7.5) Check_Meter Calibrate and Verify pH Meter Start->Check_Meter Remeasure Remeasure pH Check_Meter->Remeasure Still_Fails Still Out of Spec? Remeasure->Still_Fails Check_Saline Check pH of Saline Stock Still_Fails->Check_Saline Yes Pass pH Within Specification Still_Fails->Pass No Saline_OK Saline pH Correct? Check_Saline->Saline_OK Investigate_Process Investigate Purification and Formulation Process Saline_OK->Investigate_Process Yes Replace_Saline Replace Saline Stock Saline_OK->Replace_Saline No Isolate_Cause Isolate and Correct Cause Investigate_Process->Isolate_Cause

Caption: Troubleshooting logic for out-of-specification pH results.

Bacterial Endotoxin Test (BET) Failure

Problem: The bacterial endotoxin level exceeds the limit of 175/V EU/mL.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Contaminated Reagents/Consumables Ensure all reagents, solvents, vials, and equipment used in the production and testing process are sterile and pyrogen-free.[9] Use USP Endotoxin Reference Standard for all tests.[3]
Aseptic Technique Breach Review and reinforce aseptic techniques during the entire manufacturing process, from target preparation to final product dispensing.[1] The process should occur under aseptic conditions, often in a controlled environment like a hot cell.[1]
LAL Test Inhibition/Enhancement The Limulus Amebocyte Lysate (LAL) test can be affected by the product formulation. Perform a test for interfering factors to ensure the product does not inhibit or enhance the gel formation.[11]

Experimental Protocol: Bacterial Endotoxin Test (Gel-Clot Method)

This is a simplified overview of the gel-clot method as described in the USP.[11]

  • Materials: Limulus Amebocyte Lysate (LAL) reagent, depyrogenated glass test tubes, heating block or water bath at 37°C.

  • Procedure:

    • Reconstitute the LAL reagent as per the manufacturer's instructions.

    • In separate depyrogenated tubes, mix 0.1 mL of the N-13 ammonia sample (or a dilution of it) with 0.1 mL of the LAL reagent.

    • Prepare positive and negative controls in parallel. The positive control contains a known amount of endotoxin.

    • Incubate all tubes at 37°C for 60 minutes, avoiding vibration.

    • After incubation, carefully invert each tube 180 degrees.

    • A positive result is indicated by the formation of a firm gel that remains intact upon inversion. The sample passes the test if no such gel is formed.

This technical support guide is intended to provide general guidance. All procedures should be performed in accordance with your institution's standard operating procedures (SOPs), Good Manufacturing Practices (GMP), and relevant regulatory guidelines.[17][18]

References

Technical Support Center: Enhancing Target Design for Efficient Nitrogen-13 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production of Nitrogen-13 (N-13).

Troubleshooting Guides

This section addresses common problems that may arise during N-13 production, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of [¹³N]Ammonia

Q: My [¹³N]ammonia yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low [¹³N]ammonia yield is a frequent issue that can stem from several factors related to the target chemistry and beam parameters.

  • Potential Causes:

    • Formation of undesired nitrogen species: During the irradiation of water, radiolytic oxidation can lead to the formation of [¹³N]nitrates (¹³NO₃⁻) and [¹³N]nitrites (¹³NO₂⁻) instead of the desired [¹³N]ammonia (¹³NH₃). This is a primary cause of reduced ammonia yield, especially at high radiation doses.[1][2]

    • Inadequate radical scavenging: The presence of radical scavengers, such as ethanol, is crucial to inhibit the formation of nitrogen oxides.[1] An incorrect concentration or absence of these scavengers will result in lower ammonia yields.

    • Suboptimal beam energy: The nuclear reaction for producing N-13 from Oxygen-16, ¹⁶O(p,α)¹³N, has a threshold energy. Protons must be accelerated to an energy greater than 5.66 MeV to induce the reaction.[3] Operating too close to the threshold or with degraded energy can reduce the production cross-section and, consequently, the yield.

    • Beam misalignment or instability: If the proton beam is not accurately hitting the target or if the beam current is unstable, the overall production of N-13 will be compromised.

    • Target pressure fluctuations: In pressurized water targets, maintaining the correct pressure is important for consistent production.[1][4][5]

  • Troubleshooting Steps:

    • Verify Additive Concentration: Ensure the correct concentration of ethanol (typically around 5-10 mM) is present in the target water.[3][6][7] The combination of hydrogen and ethanol can be more effective at high beam doses.[1][4][5]

    • Optimize Proton Beam Energy: Confirm that the proton energy delivered to the target is optimal for the ¹⁶O(p,α)¹³N reaction. For many cyclotrons, this is in the range of 11-18 MeV.[1][8] Energy degraders may be used to achieve the optimal energy on target.[6][8]

    • Check Beam Alignment and Current: Verify the beam's position on the target and ensure the beam current is stable throughout the irradiation period.

    • Monitor Target Pressure: For pressurized targets, ensure the system maintains the target pressure within the specified range (e.g., 300-350 psig).[1]

    • Implement Purification: If significant nitrate and nitrite production is unavoidable, the target solution can be passed through a purification cartridge to isolate the [¹³N]ammonia.[1][7][9]

Issue 2: Poor Radiochemical Purity

Q: I am observing significant radiochemical impurities in my final product. What are the likely contaminants and how can I improve the purity?

A: The primary radiochemical impurities in N-13 production are typically [¹³N]nitrates and [¹³N]nitrites.[1] Other radionuclidic contaminants can also be introduced from the target materials.

  • Potential Causes:

    • Radiolytic Oxidation: As mentioned, irradiation of the water target can produce oxidized nitrogen species.

    • Target Window and Body Contamination: The materials of the target window (e.g., Havar®, titanium) and the target body itself (e.g., aluminum, niobium) can be activated by the proton beam, introducing metallic radioisotopes into the product.[10][11] For example, using Havar® foils can introduce various radiometallic contaminants.[11]

    • Presence of ¹⁸O in Target Water: Small amounts of ¹⁸O in the target water can lead to the co-production of [¹⁸F]fluoride.[9]

  • Troubleshooting Steps:

    • Enhance Radical Scavenging: Ensure an adequate concentration of ethanol or other scavengers in the target water to minimize the formation of ¹³NO₃⁻ and ¹³NO₂⁻.[1]

    • Utilize Purification Cartridges: Pass the irradiated target solution through an anion-exchange cartridge (like a QMA cartridge) to remove anionic impurities such as [¹³N]nitrates, [¹³N]nitrites, and [¹⁸F]fluoride.[7][9][10] The desired [¹³N]ammonia can then be trapped on a cation-exchange cartridge and eluted with sterile saline.[9]

    • Select Appropriate Target Materials: Consider using target bodies and windows made of materials with lower activation potential or that produce short-lived or easily separable isotopes. Niobium has been shown to be a preferential material over aluminum or Havar® for reducing radiometallic contaminants.[10][11]

    • Quality Control Checks: Regularly perform quality control tests such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify radiochemical impurities.[1][9] Radiochemical purity should typically be greater than 95%.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical nuclear reaction used for producing this compound in a cyclotron?

A1: The most common method for producing N-13 for PET radiopharmaceuticals is the proton bombardment of Oxygen-16, which is abundant in natural water. The nuclear reaction is ¹⁶O(p,α)¹³N.[1][3] This reaction involves a proton (p) striking an ¹⁶O nucleus, which then emits an alpha particle (α), resulting in a ¹³N nucleus.

Q2: Why is ethanol added to the target water?

A2: Ethanol is added to the water target as a radical scavenger.[1][3] During irradiation, highly reactive hydroxyl radicals are formed. These radicals can oxidize the newly formed ¹³N atoms into nitrates and nitrites. Ethanol effectively scavenges these radicals, thereby promoting the formation of ¹³N-ammonia.[1]

Q3: What are the key parameters to monitor during an N-13 production run?

A3: During production, it is crucial to monitor the following parameters:

  • Proton Beam Current: This directly influences the rate of N-13 production.

  • Irradiation Time: Due to the short half-life of N-13 (approximately 9.97 minutes), the irradiation time is a critical factor in the final yield.[3][12]

  • Target Pressure: For pressurized liquid targets, maintaining a stable pressure is essential for consistent results.[1]

  • Target Temperature: Excessive heating of the target can affect the target chemistry and integrity.

Q4: What are the advantages of using a niobium target body?

A4: Using a niobium target body instead of materials like aluminum can lead to more stable and consistent production of [¹³N]ammonia, especially over a large number of runs. Niobium has been shown to reduce variations in yield and can contribute to higher radiochemical purity by minimizing the introduction of metallic radioimpurities.[10]

Q5: Can [¹³N]ammonia be produced directly in the target without post-processing?

A5: Yes, this is known as "in-target" production. By adding radical scavengers like ethanol to the target water, a significant portion of the N-13 can be produced directly as [¹³N]ammonia.[1][4][5] While this simplifies the process, a subsequent purification step using ion-exchange cartridges is often recommended to ensure high radiochemical purity for clinical applications.[7][9]

Data Presentation

Table 1: Typical Cyclotron and Target Parameters for [¹³N]Ammonia Production

ParameterValueReference
Nuclear Reaction¹⁶O(p,α)¹³N[1][3]
Target MaterialPurified Water (H₂O)[3]
AdditiveEthanol (~5-10 mM)[3][6][7]
Proton Energy (on target)> 5.66 MeV (threshold)[3]
Typical Proton Energy9.2 - 18 MeV[8][12]
Beam Current20 - 55 µA[6][10]
Irradiation Time12 - 40 minutes[6][10]
Target Body MaterialNiobium, Aluminum[10]
Target Window MaterialHavar®, Titanium, Niobium[6][11]

Table 2: Quality Control Specifications for [¹³N]Ammonia Injection

ParameterSpecificationReference
Radionuclide Purity≥ 99.5%[1]
Radiochemical Purity≥ 95%[1]
pH4.5 - 7.5[1]
Half-life~9.97 minutes[3]

Experimental Protocols

Protocol 1: In-Target Production of [¹³N]Ammonia

  • Target Preparation:

    • Prepare a solution of 5-10 mM ethanol in Water for Injection (WFI).

    • Thoroughly clean and rinse the liquid target body and associated lines.

    • Fill the target with the ethanol-water solution. The typical volume can range from 2.4 mL to 3.7 mL.[10]

  • Irradiation:

    • Set the cyclotron proton energy to the desired level (e.g., 18 MeV). An energy degrader may be used to optimize the energy on the target to around 16 MeV to minimize co-production of ¹⁵O.[6][8]

    • Set the beam current to the desired level (e.g., 20-55 µA).

    • Irradiate the target for a predetermined time (e.g., 15-20 minutes).

    • Continuously monitor beam current and target pressure throughout the irradiation.

  • Product Transfer and Purification:

    • At the end of bombardment (EOB), turn off the proton beam.

    • Transfer the irradiated target solution from the target to a shielded hot cell using helium pressure.

    • Pass the solution through an in-line anion-exchange cartridge (e.g., QMA) to remove anionic impurities.

    • The purified [¹³N]ammonia solution is then passed through a sterile 0.22 µm filter into a sterile collection vial.

  • Quality Control:

    • Perform quality control tests on the final product, including determination of pH, radiochemical purity (via HPLC or TLC), and radionuclide identity (via half-life measurement).

Visualizations

experimental_workflow cluster_prep Target Preparation cluster_irrad Irradiation cluster_purify Purification cluster_qc Quality Control prep1 Prepare 5-10 mM Ethanol in Water prep2 Fill Target (e.g., Niobium Body) prep1->prep2 irrad1 Set Beam Parameters (16-18 MeV, 20-55 µA) prep2->irrad1 irrad2 Proton Bombardment ¹⁶O(p,α)¹³N irrad1->irrad2 purify1 Transfer Irradiated Solution irrad2->purify1 purify2 Pass through Anion- Exchange Cartridge purify1->purify2 purify3 Sterile Filtration (0.22 µm) purify2->purify3 qc1 Final Product: [¹³N]Ammonia Injection purify3->qc1 qc2 Perform QA Tests (pH, Purity, Identity) qc1->qc2

Caption: Experimental workflow for the production and quality control of [¹³N]Ammonia.

troubleshooting_low_yield problem Low [¹³N]Ammonia Yield cause1 Undesired Species (¹³NO₃⁻, ¹³NO₂⁻) problem->cause1 cause2 Suboptimal Beam Parameters problem->cause2 cause3 Target Integrity Issues problem->cause3 solution1 Verify/Optimize Ethanol Concentration cause1->solution1 solution4 Implement Post- Purification cause1->solution4 solution2 Check Beam Energy & Alignment cause2->solution2 solution3 Monitor Target Pressure cause3->solution3

Caption: Troubleshooting logic for diagnosing and resolving low [¹³N]Ammonia yield.

References

Validation & Comparative

Validating Nitrogen-13 Ammonia as a Premier Tracer for Myocardial Blood Flow Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of myocardial blood flow (MBF) is paramount in the diagnosis and management of coronary artery disease (CAD), as well as in the development of novel cardiovascular therapeutics. Positron Emission Tomography (PET) has emerged as the gold standard for non-invasive MBF measurement, with Nitrogen-13 (¹³N) ammonia being a key radiotracer in this domain.[1][2] This guide provides an objective comparison of ¹³N-ammonia's performance against other tracers, supported by experimental data and detailed protocols, to assist researchers and clinicians in making informed decisions.

¹³N-Ammonia: Mechanism and Advantages

¹³N-ammonia is a positron-emitting radiotracer with a short half-life of approximately 10 minutes.[3] Following intravenous injection, it is extracted by the myocardium in proportion to blood flow.[4] At physiological pH, it exists predominantly as the ammonium ion (¹³NH₄⁺), which is thought to cross the myocyte membrane via active transport mechanisms like the Na⁺/K⁺-ATPase pump.[5] Once inside the cell, ¹³N-ammonia is metabolically trapped through its conversion into ¹³N-glutamine, a process catalyzed by glutamine synthetase.[5] This rapid trapping and high first-pass extraction make it an excellent tracer for quantifying MBF.[6]

Key advantages of ¹³N-ammonia include:

  • High-Resolution Imaging : Produces superior quality images compared to other nuclear imaging modalities, aiding in more precise diagnoses.[3]

  • Quantitative Analysis : Enables the accurate measurement of absolute MBF, which is crucial for assessing the severity of CAD.[3][7]

  • Low Radiation Exposure : Its short half-life minimizes the radiation dose to the patient.[3]

  • High Diagnostic Accuracy : Studies have demonstrated high sensitivity and specificity for the detection of CAD.[1]

Comparative Performance of Myocardial Perfusion Tracers

The selection of a PET tracer for MBF quantification involves a trade-off between various physical and biological properties. The ideal tracer would have high extraction and retention, a linear relationship with blood flow, and be readily available. The following tables summarize the performance of ¹³N-ammonia in comparison to other commonly used PET and SPECT tracers.

Table 1: Physical and Kinetic Properties of PET Myocardial Perfusion Tracers

TracerHalf-life (min)Positron Energy (MeV)First-Pass Extraction Fraction (at rest)Primary Retention Mechanism
¹³N-Ammonia 9.971.20~82%Metabolic trapping (¹³N-glutamine)
⁸²Rb-Chloride 1.273.15~65%Na⁺/K⁺-ATPase pump
¹⁵O-Water 2.041.72~100%Freely diffusible
¹⁸F-Flurpiridaz 109.80.64~90%Mitochondrial complex I binding

Source: Adapted from various sources including[2][8]

Table 2: Diagnostic Accuracy of ¹³N-Ammonia PET in Detecting Coronary Artery Disease

StudyPatient PopulationGold StandardSensitivitySpecificityOverall Accuracy
Anagnostopoulos et al. (2017)[1]73 patients with known or suspected CADInvasive Coronary Angiography (>50% stenosis)90%90%80%
Fiechter et al. (2012)[7]73 patients undergoing ¹³N-ammonia PET/CTInvasive Coronary Angiography (≥50% luminal narrowing)79% (MPI alone)80% (MPI alone)79% (MPI alone)
Husmann et al. (cited in[1])70 patients (49 with diagnosed CAD)Not specified97%91%Not reported

Table 3: Comparison of ¹³N-Ammonia PET with Other Imaging Modalities

ComparisonKey FindingsReference
¹³N-Ammonia PET vs. Microspheres (in dogs) Excellent correlation (y = 0.944x + 7.22, r = 0.986) over a wide range of blood flows.[9]
¹³N-Ammonia PET vs. ¹⁵O-Water PET (in dogs) Strong correlation (y = 1.054x - 15.8, r = 0.99), validating the ¹³N-ammonia kinetic model.[9]
¹³N-Ammonia PET vs. ⁹⁹ᵐTc-Sestamibi SPECT Generally similar results, but SPECT tended to overestimate perfusion defects in the septal and inferior walls.[10]
¹³N-Ammonia PET vs. ⁸²Rb PET ¹³N-ammonia has a higher extraction fraction, especially at high flow rates, leading to more accurate quantification.[4][11]

Experimental Protocols for Validation Studies

The validation of ¹³N-ammonia as an MBF tracer has been established through rigorous experimental studies, primarily in animal models, with subsequent confirmation in human subjects.

Typical Animal Validation Protocol (Canine Model)

  • Animal Preparation : Anesthetized, open-chest dogs are typically used.[9][12] Catheters are placed for tracer administration, blood sampling, and hemodynamic monitoring. A flow probe may be placed around a coronary artery to independently measure blood flow.

  • Induction of Varying Blood Flow : Myocardial blood flow is modulated to cover a wide physiological range. This is often achieved through pharmacological vasodilation using agents like adenosine or dipyridamole.[13]

  • Tracer Administration : A bolus of ¹³N-ammonia (e.g., 148–185 MBq) is injected intravenously.[14][15]

  • Dynamic PET Imaging : Dynamic scanning is initiated simultaneously with the tracer injection and continues for a specified duration (e.g., 10 minutes).[14][15][16]

  • Arterial Blood Sampling : Serial arterial blood samples are collected to measure the arterial input function (the concentration of the tracer in arterial blood over time).

  • Microsphere Injection (Gold Standard) : In some protocols, radiolabeled microspheres are injected into the left atrium at peak vasodilation to provide an independent, "gold standard" measurement of regional myocardial blood flow.[12]

  • Data Analysis :

    • Time-activity curves are generated for different myocardial regions of interest from the dynamic PET images.

    • The arterial input function is corrected for metabolites.

    • A tracer kinetic model is applied to the data to estimate MBF.[17]

    • The PET-derived MBF values are then correlated with the values obtained from the microspheres.[18]

Human Study Protocol (Rest/Stress Imaging)

  • Patient Preparation : Patients are typically instructed to fast for several hours before the scan.

  • Rest Imaging :

    • A baseline transmission scan is acquired for attenuation correction.

    • A dose of ¹³N-ammonia is injected intravenously.

    • A dynamic PET scan is acquired for approximately 10-20 minutes.

  • Stress Imaging :

    • Pharmacological stress is induced using a vasodilator like adenosine or regadenoson.[19]

    • At peak stress, a second dose of ¹³N-ammonia is administered.

    • Another dynamic PET scan is acquired.

  • Image Processing and Analysis :

    • Images are reconstructed and corrected for attenuation and scatter.

    • Myocardial blood flow at rest and during stress is quantified using appropriate kinetic models.

    • The Myocardial Flow Reserve (MFR), the ratio of stress MBF to rest MBF, is calculated.[7]

Visualizing the Pathways and Processes

Metabolic Trapping of ¹³N-Ammonia in Myocytes

cluster_blood Blood Vessel cluster_myocyte Myocardial Cell 13N-NH3_blood ¹³N-Ammonia (¹³NH₃) 13N-NH4_interstitial ¹³N-Ammonium (¹³NH₄⁺) (Interstitial Space) 13N-NH3_blood->13N-NH4_interstitial Diffusion & Conversion to ¹³NH₄⁺ 13N-NH4_intracellular ¹³N-Ammonium (¹³NH₄⁺) (Intracellular) 13N-NH4_interstitial->13N-NH4_intracellular Active Transport (e.g., Na⁺/K⁺ pump) 13N-Glutamine ¹³N-Glutamine (Metabolically Trapped) 13N-NH4_intracellular->13N-Glutamine Metabolic Conversion Glutamine_Synthetase Glutamine Synthetase Glutamine_Synthetase->13N-Glutamine

Caption: Metabolic trapping of ¹³N-Ammonia in a myocardial cell.

Experimental Workflow for ¹³N-Ammonia Validation

cluster_protocol Validation Protocol Start Start: Animal/Human Prep Rest_Scan Rest State: ¹³N-Ammonia Injection & Dynamic PET Scan Start->Rest_Scan Stress_Induction Induce Hyperemia (e.g., Adenosine) Rest_Scan->Stress_Induction Stress_Scan Stress State: ¹³N-Ammonia Injection & Dynamic PET Scan Stress_Induction->Stress_Scan Data_Acquisition Concurrent Data: Arterial Sampling (Microspheres in animals) Stress_Scan->Data_Acquisition Analysis Data Analysis: Tracer Kinetic Modeling Data_Acquisition->Analysis Validation Validation: Compare PET MBF with Gold Standard Analysis->Validation End End: Validated MBF Data Validation->End

Caption: Workflow for validating ¹³N-Ammonia PET for MBF.

Conclusion

This compound ammonia stands as a robust and well-validated tracer for the quantification of myocardial blood flow using PET. Its favorable kinetics, including high first-pass extraction and metabolic trapping, allow for the generation of high-quality images and accurate, quantitative data.[3][6] Comparative studies have consistently demonstrated its high diagnostic accuracy, which is comparable or superior to other available tracers.[1][10][18] While the requirement of an on-site cyclotron due to its short half-life presents a logistical challenge, the superior performance characteristics of ¹³N-ammonia make it an invaluable tool for both clinical diagnostics and cardiovascular research.[3][8] The detailed protocols and comparative data presented in this guide underscore its utility and provide a solid foundation for its application in advanced myocardial perfusion studies.

References

A Comparative Analysis of Nitrogen-13 Ammonia and Rubidium-82 for Cardiac PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the performance, protocols, and clinical utility of the two most common radiotracers in cardiac positron emission tomography.

In the realm of cardiac positron emission tomography (PET), Nitrogen-13 (¹³N) ammonia and Rubidium-82 (⁸²Rb) stand as the two most utilized radiopharmaceuticals for the assessment of myocardial perfusion and the quantification of myocardial blood flow (MBF). Both tracers offer distinct advantages and disadvantages that warrant careful consideration in clinical and research settings. This comprehensive guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific needs.

Performance Characteristics: A Head-to-Head Comparison

The choice between ¹³N-ammonia and ⁸²Rb hinges on a variety of factors, including image quality, diagnostic accuracy, and patient-specific considerations.

Image Quality and Resolution: ¹³N-ammonia is generally recognized for its superior image quality, characterized by higher spatial resolution and better contrast.[1][2] This is attributed to the lower positron energy of ¹³N, which results in a shorter positron range in tissue before annihilation.[3] Consequently, ¹³N-ammonia PET images exhibit less noise and clearer delineation of myocardial structures.[4] In a direct comparison, ¹³N-ammonia demonstrated a greater target-to-non-target ratio for both rest and stress images compared to ⁸²Rb.[4]

Myocardial Blood Flow Quantification: Both tracers are well-validated for the quantification of MBF, a critical parameter in the assessment of coronary artery disease.[5][6] Studies have shown a very good correlation between MBF estimates obtained with both tracers.[7][8] However, ⁸²Rb has been observed to slightly overestimate MBF at rest and underestimate it during stress when compared to ¹³N-ammonia.[8] The higher first-pass extraction of ¹³N-ammonia (approximately 80%) compared to ⁸²Rb (50-60%) contributes to its robust quantification capabilities.[2][4]

Diagnostic Accuracy: Both ¹³N-ammonia and ⁸²Rb PET have demonstrated high diagnostic accuracy for the detection of coronary artery disease.[9][10] A meta-analysis of studies, the majority of which used ⁸²Rb, reported an overall sensitivity of 90% and specificity of 89%.[9] Studies focusing on ¹³N-ammonia have reported similarly high sensitivity and specificity.[9] However, some research suggests that the superior image quality of ¹³N-ammonia may lead to improved detection of multivessel disease.[3]

Patient Radiation Exposure: The effective radiation dose for patients is a significant consideration. Due to its very short half-life (76.4 seconds), a rest/stress ⁸²Rb PET scan results in a low radiation exposure, roughly equivalent to annual natural background radiation.[6][10][11] The median effective dose for an ⁸²Rb study is approximately 3.7 mSv.[12] For ¹³N-ammonia, with a half-life of about 10 minutes, the median effective dose is slightly higher at around 4.2 mSv.[12][13] A rest-stress ¹³N-ammonia scan has been reported to have a tracer-related radiation dosimetry of approximately 1.4 mSv to 2.1 mSv.[1][14]

Logistical Considerations: The production and availability of these tracers differ significantly. ⁸²Rb is produced from a transportable strontium-82/rubidium-82 (⁸²Sr/⁸²Rb) generator, allowing for on-site production without the need for a cyclotron.[9][15] This makes ⁸²Rb more readily available and convenient for many clinical centers.[4][15] In contrast, ¹³N-ammonia production requires an on-site or nearby cyclotron, which represents a significant logistical and financial investment.[9][13] This has historically limited the widespread use of ¹³N-ammonia.[1] However, the development of compact, self-shielded cyclotrons is beginning to mitigate this challenge.[1][14]

Quantitative Data Summary

Performance MetricThis compound AmmoniaRubidium-82
Half-life ~10 minutes[13]76.4 seconds[11]
Positron Energy (Mean) 0.49 MeV1.53 MeV[16]
Spatial Resolution Superior[4]Lower than ¹³N-ammonia[3][9]
First-Pass Extraction ~80%[4]50-60%[4]
Target-to-Non-Target Ratio (Rest) 2.37 ± 1.54[4]1.58 ± 1.26[4]
Target-to-Non-Target Ratio (Stress) 3.01 ± 1.74[4]1.64 ± 1.28[4]
Diagnostic Sensitivity ~97%[9]~90-93%[9]
Diagnostic Specificity ~91%[9]~83-90%[9][10]
Median Effective Radiation Dose ~2.1 - 4.2 mSv[12][14]~3.7 mSv[12]
Production Method Cyclotron[13]⁸²Sr/⁸²Rb Generator[9]

Experimental Protocols

This compound Ammonia PET Protocol

A typical rest/stress ¹³N-ammonia PET imaging protocol is as follows:

  • Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan.

  • Rest Imaging:

    • An intravenous bolus of 10-20 mCi (370–740 MBq) of ¹³N-ammonia is administered.[17]

    • Image acquisition begins approximately 3 minutes after injection and continues for 10-20 minutes.[17][18]

  • Stress Imaging:

    • Pharmacological stress is induced, typically with dipyridamole or regadenoson.

    • At peak stress, a second intravenous bolus of 10-20 mCi (370–740 MBq) of ¹³N-ammonia is administered.[17]

    • Image acquisition commences 3 minutes after the stress injection and lasts for 10-20 minutes.[17]

  • Image Reconstruction: Images are reconstructed using iterative methods with attenuation correction derived from a CT scan.[18]

Rubidium-82 PET Protocol

A standard rest/stress ⁸²Rb PET imaging protocol involves the following steps:

  • Patient Preparation: Similar to the ¹³N-ammonia protocol, patients are required to fast.

  • Rest Imaging:

    • An automated infusion system administers approximately 10 MBq/kg of ⁸²Rb.[11]

    • Dynamic image acquisition begins simultaneously with the infusion.

  • Stress Imaging:

    • Pharmacological stress is induced using agents like adenosine or regadenoson.[11][16]

    • A second injection of ⁸²Rb (10 MBq/kg) is administered during peak stress.[11]

    • The total duration for a rest/stress protocol is typically around 20-30 minutes.[11]

  • Image Reconstruction: Ordered subset expectation maximization (OSEM) with time-of-flight (TOF) and point spread function (PSF) modeling is commonly used for image reconstruction.[11]

Visualizing the Workflow and Decision Process

To further elucidate the practical application of these tracers, the following diagrams illustrate the typical clinical workflow and a decision-making framework.

G Clinical Workflow for Cardiac PET cluster_pre Pre-Scan cluster_scan Scanning Procedure cluster_post Post-Scan Patient_Referral Patient Referral for Myocardial Perfusion Imaging Patient_Prep Patient Preparation (Fasting, etc.) Patient_Referral->Patient_Prep Tracer_Selection Tracer Selection (¹³N-Ammonia or ⁸²Rb) Patient_Prep->Tracer_Selection Rest_Scan Rest Scan (Tracer Injection & PET Imaging) Tracer_Selection->Rest_Scan Stress_Induction Pharmacological Stress Induction (e.g., Dipyridamole, Regadenoson) Rest_Scan->Stress_Induction Stress_Scan Stress Scan (Tracer Injection & PET Imaging) Stress_Induction->Stress_Scan Image_Reconstruction Image Reconstruction & Attenuation Correction Stress_Scan->Image_Reconstruction Data_Analysis Data Analysis (MBF Quantification, Perfusion Defect Assessment) Image_Reconstruction->Data_Analysis Report Clinical Report Generation Data_Analysis->Report

Clinical workflow for cardiac PET imaging.

G Decision Flowchart for Tracer Selection Start Clinical Question: Myocardial Perfusion Assessment Cyclotron On-site Cyclotron Available? Start->Cyclotron Image_Quality Highest Image Quality and Resolution Critical? Cyclotron->Image_Quality Yes Patient_Throughput High Patient Throughput and Convenience a Priority? Cyclotron->Patient_Throughput No Low_Dose Minimizing Radiation Dose the Primary Concern? Image_Quality->Low_Dose No N13 Select ¹³N-Ammonia Image_Quality->N13 Yes Patient_Throughput->Low_Dose No Rb82 Select ⁸²Rb Patient_Throughput->Rb82 Yes Low_Dose->Rb82 Yes (Generally Lower) Consider_N13 Consider ¹³N-Ammonia if feasible Low_Dose->Consider_N13 No (Both are low) Consider_Rb82 Consider ⁸²Rb for efficiency

Decision flowchart for selecting a cardiac PET tracer.

Conclusion

Both this compound ammonia and Rubidium-82 are powerful tools for the non-invasive assessment of myocardial perfusion. ¹³N-ammonia offers superior image resolution and a higher myocardial extraction fraction, making it an excellent choice for detailed quantitative analysis, particularly in complex cases or research settings where the highest accuracy is paramount. However, its reliance on a cyclotron presents a significant logistical hurdle.

Rubidium-82, with its generator-based production, provides greater accessibility and a more streamlined workflow, making it a practical choice for a broader range of clinical environments. While its image resolution is lower than that of ¹³N-ammonia, it maintains high diagnostic accuracy and offers the advantage of a very low patient radiation dose.

Ultimately, the selection between ¹³N-ammonia and ⁸²Rb should be guided by a careful evaluation of the specific clinical or research question, the available institutional infrastructure, and considerations of image quality, patient throughput, and radiation safety. As technology, such as compact cyclotrons, continues to evolve, the accessibility of ¹³N-ammonia may increase, potentially shifting the balance in its favor for a wider array of applications.

References

A Comparative Guide to Nitrogen-13 and Oxygen-15 for Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular imaging, positron emission tomography (PET) stands as a powerful tool for the quantitative assessment of physiological processes, including tissue perfusion. Among the array of available radiotracers, Nitrogen-13 (¹³N) labeled ammonia (¹³NH₃) and Oxygen-15 (¹⁵O) labeled water (H₂¹⁵O) are two of the most established and extensively validated tracers for measuring myocardial blood flow (MBF). This guide provides a comprehensive comparison of these two radiotracers, offering insights into their physical properties, production, experimental protocols, and their respective advantages and limitations in perfusion imaging. This information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and clinical applications.

Physical and Chemical Properties

The fundamental characteristics of a radiotracer dictate its suitability for specific imaging applications. ¹³N-ammonia and ¹⁵O-water possess distinct physical properties that influence their in vivo behavior, imaging protocols, and data analysis methods. A summary of these key properties is presented in the table below.

PropertyThis compound (¹³N)Oxygen-15 (¹⁵O)
Half-life 9.97 minutes[1][2][3]2.04 minutes[4][5]
Positron Energy (Eβ+ max) 1.20 MeV1.73 MeV
Positron Range in Tissue (mean) ~2.53 mm[2][6]~4.14 mm[6]
Decay Product Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Chemical Form Ammonia (NH₃)Water (H₂O)
Mechanism of Myocardial Uptake Passive diffusion and metabolic trapping[7]Freely diffusible[8][9]

Tracer Production and Synthesis

Both ¹³N-ammonia and ¹⁵O-water are produced using a cyclotron, necessitating on-site or nearby production facilities.[1][2][4]

This compound Ammonia (¹³NH₃):

¹³N is typically produced via the ¹⁶O(p,α)¹³N nuclear reaction, where a water target is bombarded with protons.[4] The resulting ¹³N-nitrate and ¹³N-nitrite are then chemically reduced to ¹³N-ammonia.[4] This process can be automated, allowing for on-demand production of injectable ¹³N-ammonia.[10]

Oxygen-15 Water (H₂¹⁵O):

¹⁵O is most commonly produced through the ¹⁴N(d,n)¹⁵O nuclear reaction, where a nitrogen gas target containing a small amount of oxygen is irradiated with deuterons.[4] The produced [¹⁵O]O₂ is then catalytically converted to [¹⁵O]H₂O by reacting it with hydrogen gas over a heated palladium catalyst.[4][11] The resulting radioactive water vapor is trapped in sterile saline for injection.[4]

Experimental Protocols for Myocardial Perfusion Imaging

The distinct biological behaviors of ¹³N-ammonia and ¹⁵O-water necessitate different imaging protocols for accurate quantification of myocardial blood flow.

This compound Ammonia PET Perfusion Imaging Protocol

A typical rest-stress ¹³N-ammonia PET study involves two separate tracer injections.

  • Rest Study:

    • An intravenous bolus of 10-20 mCi (370-740 MBq) of ¹³N-ammonia is administered to the patient at rest.[12]

    • Dynamic PET imaging is initiated simultaneously with the injection and continues for 10-20 minutes.[12]

  • Waiting Period:

    • A waiting period of at least 40-50 minutes is required between the rest and stress studies to allow for sufficient decay of the ¹³N radioactivity.[8][12]

  • Stress Study:

    • Pharmacological stress is induced using agents like adenosine or dipyridamole.

    • At peak stress, a second bolus of 10-20 mCi (370-740 MBq) of ¹³N-ammonia is injected.[12]

    • Dynamic PET imaging is performed for another 10-20 minutes.[12]

  • Data Analysis:

    • Time-activity curves are generated for the myocardial tissue and the arterial blood pool.

    • Myocardial blood flow is quantified using a tracer kinetic model, typically a three-compartment model for ¹³N-ammonia.[7][13][14]

Oxygen-15 Water PET Perfusion Imaging Protocol

Due to its short half-life, a rest-stress study with ¹⁵O-water can be performed more rapidly.

  • Rest Study:

    • An intravenous bolus of approximately 350-680 MBq of ¹⁵O-water is administered.[15][16]

    • Dynamic PET scanning commences simultaneously with the injection and typically lasts for 4-6 minutes.[15]

  • Waiting Period:

    • A much shorter waiting period is needed compared to ¹³N-ammonia, allowing for repeat measurements in a single session.[5]

  • Stress Study:

    • Pharmacological stress is induced.

    • A second bolus of ¹⁵O-water is injected at peak stress.

    • Dynamic PET imaging is repeated.

  • Data Analysis:

    • Time-activity curves for the myocardium and arterial blood are generated.

    • Myocardial blood flow is quantified using a single-tissue-compartment model, which is simpler than the model for ¹³N-ammonia.[13][14]

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for perfusion imaging with ¹³N-ammonia and ¹⁵O-water.

Nitrogen13_Workflow cluster_production Tracer Production cluster_imaging Imaging Protocol cluster_analysis Data Analysis Cyclotron Cyclotron Production (16O(p,α)13N) Synthesis Automated Synthesis (Reduction to 13NH3) Cyclotron->Synthesis QC Quality Control Synthesis->QC Rest_Injection Rest Injection (10-20 mCi) QC->Rest_Injection Rest_Scan Dynamic PET Scan (10-20 min) Rest_Injection->Rest_Scan Wait Waiting Period (≥40 min) Rest_Scan->Wait Stress_Induction Pharmacologic Stress Wait->Stress_Induction Stress_Injection Stress Injection (10-20 mCi) Stress_Induction->Stress_Injection Stress_Scan Dynamic PET Scan (10-20 min) Stress_Injection->Stress_Scan TACs Generate Time-Activity Curves (TACs) Stress_Scan->TACs Modeling Kinetic Modeling (3-Compartment Model) TACs->Modeling MBF Quantify Myocardial Blood Flow (MBF) Modeling->MBF

Figure 1: Experimental workflow for ¹³N-ammonia PET perfusion imaging.

Oxygen15_Workflow cluster_production Tracer Production cluster_imaging Imaging Protocol cluster_analysis Data Analysis Cyclotron Cyclotron Production (14N(d,n)15O) Synthesis Catalytic Synthesis (Conversion to H2[15O]) Cyclotron->Synthesis QC Quality Control Synthesis->QC Rest_Injection Rest Injection (~350-680 MBq) QC->Rest_Injection Rest_Scan Dynamic PET Scan (4-6 min) Rest_Injection->Rest_Scan Short_Wait Short Wait Rest_Scan->Short_Wait Stress_Induction Pharmacologic Stress Short_Wait->Stress_Induction Stress_Injection Stress Injection Stress_Induction->Stress_Injection Stress_Scan Dynamic PET Scan (4-6 min) Stress_Injection->Stress_Scan TACs Generate Time-Activity Curves (TACs) Stress_Scan->TACs Modeling Kinetic Modeling (1-Compartment Model) TACs->Modeling MBF Quantify Myocardial Blood Flow (MBF) Modeling->MBF

Figure 2: Experimental workflow for ¹⁵O-water PET perfusion imaging.

Performance Comparison

Both tracers have demonstrated high accuracy in quantifying myocardial blood flow, with results correlating well with the gold standard, radioactive microspheres.[13][14]

Quantitative Accuracy:

  • Studies have shown a good correlation between ¹³N-ammonia-derived MBF and microsphere measurements.[13][17]

  • ¹⁵O-water has shown a slightly better correlation with microspheres in some comparative studies.[13][14]

  • Direct comparisons in humans have found that both tracers provide comparable estimates of myocardial blood flow.[18]

Image Quality:

  • ¹³N-ammonia generally provides higher quality images with better contrast between the myocardium and the blood pool due to its metabolic trapping mechanism.[7][19][20] This is advantageous for qualitative assessment of perfusion defects.

  • ¹⁵O-water images have lower contrast because the tracer remains freely diffusible in the blood and tissue, making delineation of the myocardium more challenging.[8]

Advantages and Disadvantages:

TracerAdvantagesDisadvantages
This compound Ammonia - High image quality and contrast[7][19][20]- Good for qualitative and quantitative assessment- Longer half-life allows for transport from a nearby cyclotron[2]- Myocardial uptake is not linearly proportional to blood flow at very high flow rates- Requires a more complex kinetic model for quantification[7][13][14]- Longer study duration due to the waiting period between rest and stress scans[8]
Oxygen-15 Water - Considered the "gold standard" for MBF quantification[8][9]- Freely diffusible, with uptake directly proportional to blood flow over a wide range[8]- Short half-life allows for rapid repeat studies and low patient radiation dose[5][9]- Simpler kinetic model[13][14]- Lower image contrast, making myocardial delineation more difficult[8]- Very short half-life requires an on-site cyclotron and rapid synthesis[1][2]- Potential for underestimation of MBF in dysfunctional myocardium in some studies[21]

Logical Relationships in Data Interpretation

The interpretation of perfusion imaging data follows a logical pathway to diagnose and assess the severity of coronary artery disease.

Interpretation_Logic Start Perfusion Imaging Data (Rest and Stress MBF) Normal_Flow Normal Rest and Stress MBF Start->Normal_Flow Reduced_Stress_Flow Normal Rest MBF Reduced Stress MBF Start->Reduced_Stress_Flow Reduced_Rest_Stress_Flow Reduced Rest and Stress MBF Start->Reduced_Rest_Stress_Flow No_CAD No Significant CAD Normal_Flow->No_CAD Ischemia Ischemia Reduced_Stress_Flow->Ischemia Infarction Infarction/Scar Reduced_Rest_Stress_Flow->Infarction

Figure 3: Logical flow for interpreting perfusion imaging data.

Conclusion

Both ¹³N-ammonia and ¹⁵O-water are excellent and well-validated radiotracers for the quantitative assessment of myocardial perfusion with PET. The choice between them often depends on the specific research or clinical question, as well as logistical considerations such as the availability of an on-site cyclotron.

  • ¹⁵O-water is considered the gold standard for its straightforward physiological behavior, making it the preferred tracer for purely quantitative studies where the highest accuracy in measuring absolute MBF is paramount. Its short half-life is advantageous for minimizing patient radiation dose and allowing for rapid repeat measurements.

  • ¹³N-ammonia offers the benefit of superior image quality, which is valuable for both qualitative and quantitative assessments. Its longer half-life provides more flexibility in terms of tracer production and delivery.

Ultimately, the selection of the appropriate tracer requires a careful consideration of the trade-offs between the accuracy of absolute quantification, image quality, and the practicalities of radiotracer production and imaging workflow. Both tracers continue to play a crucial role in advancing our understanding of cardiovascular physiology and pathology.

References

A Comparative Guide to Nitrogen-13 PET-CT in the Diagnosis of Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nitrogen-13 (¹³N) Positron Emission Tomography-Computed Tomography (PET-CT) for the diagnosis of Coronary Artery Disease (CAD). We will delve into its diagnostic accuracy, compare it with alternative modalities, and provide detailed experimental protocols based on published data.

Quantitative Assessment of Diagnostic Accuracy

This compound ammonia (¹³N-ammonia) PET-CT is a non-invasive imaging modality increasingly utilized for evaluating myocardial perfusion.[1][2][3] Its high sensitivity and specificity make it a robust tool for detecting obstructive CAD.[1][2][4] The diagnostic accuracy of ¹³N-ammonia PET has been shown to be superior to Single-Photon Emission Computed Tomography (SPECT).[5][6] Furthermore, the quantification of Myocardial Flow Reserve (MFR) using ¹³N-ammonia PET-CT provides significant added diagnostic value.[7]

Below is a summary of the diagnostic accuracy of ¹³N PET-CT and its comparison with other modalities. The gold standard for comparison is typically invasive coronary angiography (ICA).

Imaging Modality Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Diagnostic Accuracy Reference Standard Key Studies
¹³N-Ammonia PET-CT 90%90%96%76%80%ICA (≥50% stenosis)Fathala et al. (2019)[1][2][4]
¹³N-Ammonia PET-CT with MFR 96%80%93%89%92%ICA (≥50% stenosis)Hajjiri et al. (2012)[7]
PET (General) 91%89%--89%ICASystematic Review[5][6]
SPECT (General) 82%76%--83%ICASystematic Review[5][6]
PET/CT (General) 85%83%--88%ICASystematic Review[5][6]
[¹⁸F]FMPP PET MPI 78.0%100%---ICA (≥70% stenosis)Han et al. (2024)[8]
¹³N-Ammonia PET MPI (vs. FMPP) 78.0%88%---ICA (≥70% stenosis)Han et al. (2024)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of diagnostic accuracy studies. Below are outlines of typical experimental protocols for ¹³N PET-CT and comparative modalities.

¹³N-Ammonia PET-CT Myocardial Perfusion Imaging Protocol
  • Patient Preparation: Patients are typically instructed to fast for at least 6 hours prior to the scan. Caffeinated beverages and medications that may interfere with vasodilator stress agents are withheld.

  • Radiotracer Production: ¹³N-ammonia is produced in a cyclotron.[9] It has a short half-life of approximately 9.96 minutes.[9]

  • Rest Imaging:

    • An initial low-dose CT scan is performed for attenuation correction and anatomical localization.

    • A dose of approximately 10 mCi (370 MBq) of ¹³N-ammonia is injected intravenously.[10][11]

    • PET data acquisition begins shortly after injection and continues for 10-20 minutes.

  • Stress Imaging:

    • Pharmacological stress is induced, most commonly with intravenous adenosine, dipyridamole, or regadenoson.

    • At peak stress, a second dose of ¹³N-ammonia, typically around 10 mCi (370 MBq), is injected.[10][11]

    • PET data is acquired similarly to the rest scan.

  • Image Reconstruction and Analysis:

    • Images are reconstructed using iterative algorithms, correcting for attenuation.[12]

    • Myocardial perfusion is assessed qualitatively (visual interpretation of perfusion defects) and quantitatively.

    • Quantitative analysis involves the calculation of myocardial blood flow (MBF) at rest and stress, and the subsequent derivation of the myocardial flow reserve (MFR), which is the ratio of stress MBF to rest MBF. An abnormal MFR is often defined as less than 2.0.[13][14]

Comparative Modality Protocols
  • Single-Photon Emission Computed Tomography (SPECT) MPI:

    • Radiotracers: Technetium-99m (⁹⁹mTc)-based agents (e.g., sestamibi or tetrofosmin) or Thallium-201 are used.

    • Protocol: A rest-stress or stress-rest protocol is followed. The patient is injected with the radiotracer at rest and during peak stress (either exercise or pharmacological).

    • Imaging: A gamma camera detects the emitted photons, and images are reconstructed to show relative myocardial perfusion.

  • Coronary Computed Tomography Angiography (CCTA):

    • Patient Preparation: Beta-blockers may be administered to lower the heart rate for optimal image quality.

    • Imaging: An iodinated contrast agent is injected intravenously, and a high-speed CT scanner acquires detailed images of the coronary arteries.

    • Analysis: The images are analyzed for the presence, location, and severity of coronary artery stenoses.

  • Fractional Flow Reserve (FFR):

    • Procedure: This is an invasive procedure performed during cardiac catheterization.

    • Measurement: A pressure-sensing guidewire is advanced past a coronary stenosis.

    • Analysis: FFR is calculated as the ratio of the pressure distal to the stenosis to the pressure proximal to the stenosis during maximal hyperemia (induced by adenosine). An FFR of ≤ 0.80 is typically considered hemodynamically significant.[15]

Visualizing the Methodologies

To better understand the workflow and underlying principles, the following diagrams have been generated.

Physiological Principle of ¹³N-Ammonia PET Imaging

Physiological Principle of ¹³N-Ammonia Uptake cluster_blood Bloodstream cluster_myocyte Myocardial Cell N13_Ammonia_Blood ¹³N-Ammonia (¹³NH₃) N13_Ammonia_Myocyte ¹³N-Ammonia (¹³NH₃) N13_Ammonia_Blood->N13_Ammonia_Myocyte Perfusion-dependent uptake N13_Glutamine ¹³N-Glutamine N13_Ammonia_Myocyte->N13_Glutamine Glutamine Synthetase Metabolic_Trapping Metabolic Trapping N13_Glutamine->Metabolic_Trapping PET_Scanner PET Scanner Detection Metabolic_Trapping->PET_Scanner Positron Emission

Caption: ¹³N-Ammonia uptake and trapping in myocardial cells.

Diagnostic Accuracy Assessment Workflow

Workflow for Assessing Diagnostic Accuracy of ¹³N PET-CT Patient_Cohort Patient Cohort (Suspected CAD) N13_PET_CT ¹³N-Ammonia PET-CT (Index Test) Patient_Cohort->N13_PET_CT Alternative_Test Alternative Modality (e.g., SPECT, CCTA) Patient_Cohort->Alternative_Test ICA Invasive Coronary Angiography (Reference Standard) Patient_Cohort->ICA Data_Analysis Data Analysis (Sensitivity, Specificity, etc.) N13_PET_CT->Data_Analysis Alternative_Test->Data_Analysis ICA->Data_Analysis Ground Truth

Caption: Comparative diagnostic accuracy assessment workflow.

References

A Head-to-Head Showdown: Nitrogen-13 Ammonia Versus Other PET Perfusion Agents in Myocardial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of comparative studies evaluating Nitrogen-13 (N-13) ammonia against other prominent positron emission tomography (PET) myocardial perfusion imaging agents, including Rubidium-82 (Rb-82), Oxygen-15 (O-15) water, and the emerging Flurpiridaz F-18. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of performance, supported by experimental data, to inform tracer selection and future research.

Myocardial perfusion imaging (MPI) with PET is a cornerstone in the non-invasive diagnosis and management of coronary artery disease (CAD). The choice of radiotracer is critical, influencing image quality, diagnostic accuracy, and the ability to quantify myocardial blood flow (MBF) and myocardial flow reserve (MFR). N-13 ammonia, an FDA-approved tracer, has long been valued for its high first-pass extraction and metabolic trapping, offering excellent image quality.[1][2] However, its short half-life necessitates an on-site cyclotron, a significant logistical challenge.[3][4] This has spurred the development and comparison of alternative agents. This guide synthesizes findings from head-to-head studies to provide a clear comparison of N-13 ammonia with its main counterparts.

Performance Comparison: Quantitative Data

The following tables summarize key quantitative data from comparative studies, focusing on myocardial blood flow, myocardial flow reserve, and diagnostic accuracy.

Table 1: this compound Ammonia vs. Rubidium-82
ParameterThis compound AmmoniaRubidium-82Key Findings & Citations
Myocardial Extraction Fraction ~80-100%[1][4][5]~50-60%[5]N-13 ammonia exhibits a higher extraction fraction, particularly at high flow rates, which is advantageous for accurate MBF quantification.[1]
Spatial Resolution Superior[5]InferiorThe shorter positron range of N-13 results in better image resolution compared to Rb-82.[5][6]
Myocardial Blood Flow (MBF) at Rest (mL/min/g) 0.98 ± 0.31 (2C model), 1.11 ± 0.37 (3C model)[7]0.76 ± 0.21 (1C model)[8]MBF estimates show good correlation between the two tracers, though absolute values can differ based on the kinetic model used.[9][10]
Myocardial Blood Flow (MBF) at Stress (mL/min/g) 2.79 ± 1.18 (2C model), 2.46 ± 1.02 (3C model)[7]1.94 ± 0.63 (1C model)[8]The correlation between MBF estimates obtained at peak stress with both tracers is very good.[9][10]
Myocardial Flow Reserve (MFR) 3.02 ± 1.31 (2C model), 2.39 ± 1.15 (3C model)[7]2.65 ± 0.99 (1C model)[8]Correlation for MFR is slightly lower than for MBF, and Rb-82 may underestimate MFR compared to N-13 ammonia.[9][10]
Diagnostic Accuracy (Sensitivity/Specificity) 90% / 90%[6][11]90% / 89% (pooled from multiple studies)[6]A direct comparison found N-13 ammonia may have lower specificity with conventional visual interpretation.[12]
Image Quality Higher target-to-non-target ratio[5]Lower target-to-non-target ratio[5]N-13 ammonia generally produces images with higher contrast and less noise.[5]
Table 2: this compound Ammonia vs. Oxygen-15 Water
ParameterThis compound AmmoniaOxygen-15 WaterKey Findings & Citations
Myocardial Blood Flow Correlation with Microspheres y = 3 + 0.78x, r = 0.94y = -3 + 0.89x, r = 0.97In a canine model, O-15 water showed a slightly better correlation with the gold standard microsphere method.[13]
MBF in Reversibly Dysfunctional Myocardium (mL/min/100g) 84 ± 874 ± 6N-13 ammonia showed significantly higher resting MBF in viable, dysfunctional myocardium compared to non-viable tissue.[14]
MBF in Persistently Dysfunctional Myocardium (mL/min/100g) 48 ± 686 ± 9O-15 water did not show a significant difference in resting MBF between viable and non-viable dysfunctional myocardium.[14]
Table 3: this compound Ammonia vs. Flurpiridaz F-18
ParameterThis compound AmmoniaFlurpiridaz F-18Key Findings & Citations
Myocardial Extraction Fraction ~82%[15]~94%[15]Flurpiridaz F-18 has a very high first-pass extraction that remains high even under stress conditions.[15]
Image Quality GoodSuperiorIn animal models, Flurpiridaz F-18 showed higher image contrast between the heart and surrounding tissues (blood, lung, liver).[15] The shorter positron range of F-18 also contributes to better spatial resolution.[15][16]
Cardiac Functional Parameters (SRS, Extend, TPD, LVEF) No significant differenceNo significant differenceIn a study on miniature pigs, no significant differences were found in key cardiac functional parameters between the two tracers.[15][17]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of typical experimental protocols used in head-to-head PET perfusion studies.

General Protocol for Head-to-Head PET Perfusion Imaging

A common workflow for comparing PET perfusion agents involves sequential imaging of the same subject under identical physiological conditions (rest and stress).

  • Patient Preparation: Patients are typically required to fast and abstain from caffeine for at least 24 hours prior to the scan. Vasoactive medications are also withheld.[9]

  • Rest Imaging:

    • An initial transmission scan is performed for attenuation correction.

    • The first radiotracer (e.g., N-13 ammonia, 10-20 mCi) is administered as an intravenous bolus.[18][19]

    • Dynamic PET data acquisition begins simultaneously with the injection and continues for a set duration (e.g., 10-12 minutes).[18][20]

  • Pharmacological Stress:

    • After a sufficient delay to allow for radioactive decay of the first tracer, a pharmacological stress agent (e.g., dipyridamole, adenosine, or regadenoson) is administered.[12][21]

  • Stress Imaging:

    • At peak stress, the second radiotracer injection is administered. In a head-to-head comparison, this would be the comparator agent, or N-13 ammonia again for a test-retest study.

    • A second dynamic PET scan is acquired.

  • Image Reconstruction and Analysis:

    • Images are reconstructed using iterative methods (e.g., 3D-OSEM) with corrections for attenuation, scatter, and random coincidences.[21]

    • Time-activity curves are generated for the blood pool (left ventricular cavity) and myocardial tissue.[22]

    • Myocardial blood flow is quantified by fitting the time-activity curves to a tracer-specific kinetic model.[8][10][22]

Kinetic Modeling
  • This compound Ammonia: Both two-compartment (2C) and three-compartment (3C) models are commonly used.[7] The choice of model can significantly affect the resulting MBF and MFR values.[7] A two-compartment model is often used for Rb-82.[23]

  • Rubidium-82: A one-compartment model is frequently employed for MBF quantification.[8]

  • Oxygen-15 Water: A single-tissue-compartment model is typically used.[13]

Visualization of Pathways and Workflows

Myocardial Uptake and Retention Mechanisms

The following diagrams illustrate the proposed mechanisms of uptake and retention for each of the compared PET perfusion agents.

Figure 1: N-13 Ammonia Uptake Pathway cluster_blood Blood Capillary cluster_myocyte Myocyte N13-NH3 ¹³N-Ammonia (NH₃) N13-NH4 ¹³N-Ammonium (NH₄⁺) N13-NH3->N13-NH4 pH 7.4 NH3_in ¹³N-NH₃ N13-NH3->NH3_in Passive Diffusion GS Glutamine Synthetase NH3_in->GS Glutamine ¹³N-Glutamine Glutamate Glutamate Glutamate->GS GS->Glutamine

Caption: N-13 ammonia passively diffuses into myocytes and is metabolically trapped by conversion to N-13 glutamine.

Figure 2: Rb-82 Uptake Pathway cluster_blood Blood Capillary cluster_myocyte Myocyte Rb82 ⁸²Rb⁺ NaK_ATPase Na⁺/K⁺-ATPase Pump Rb82->NaK_ATPase K⁺ Analog Rb82_in ⁸²Rb⁺ NaK_ATPase->Rb82_in Active Transport

Caption: Rubidium-82, a potassium analog, is actively transported into myocytes via the Na+/K+-ATPase pump.

Figure 3: O-15 Water Uptake Pathway cluster_blood Blood Capillary cluster_myocyte Myocyte H2O15_blood H₂¹⁵O H2O15_myocyte H₂¹⁵O H2O15_blood->H2O15_myocyte Freely Diffusible

Caption: O-15 labeled water is a freely diffusible tracer, with its distribution proportional to blood flow.

Figure 4: Flurpiridaz F-18 Uptake Pathway cluster_blood Blood Capillary cluster_myocyte Myocyte Flurpiridaz ¹⁸F-Flurpiridaz Mito Mitochondrion Flurpiridaz->Mito Uptake MC1 Mitochondrial Complex I Mito->MC1 Flurpiridaz_bound Bound ¹⁸F-Flurpiridaz MC1->Flurpiridaz_bound High Affinity Binding

Caption: Flurpiridaz F-18 is taken up by myocytes and binds with high affinity to Mitochondrial Complex I.

Experimental Workflow Diagram

This diagram outlines the logical flow of a head-to-head comparison study.

Figure 5: Head-to-Head PET Perfusion Study Workflow Start Patient Preparation (Fasting, No Caffeine) Rest_Scan Rest Imaging with Tracer A (e.g., ¹³N-Ammonia) Start->Rest_Scan Wait Wait for Tracer Decay Rest_Scan->Wait Stress_Induction Pharmacological Stress (e.g., Dipyridamole) Wait->Stress_Induction Stress_Scan Stress Imaging with Tracer B (e.g., ⁸²Rb) Stress_Induction->Stress_Scan Reconstruction Image Reconstruction (Attenuation & Scatter Correction) Stress_Scan->Reconstruction Analysis Kinetic Modeling & Quantitative Analysis (MBF, MFR) Reconstruction->Analysis Comparison Comparative Analysis (Image Quality, Diagnostic Accuracy) Analysis->Comparison

References

Evaluating the Reproducibility of Myocardial Blood Flow Quantification with Nitrogen-13 Ammonia PET

Author: BenchChem Technical Support Team. Date: December 2025

The precise and reproducible quantification of myocardial blood flow (MBF) is critical for the diagnosis and management of coronary artery disease (CAD), as well as for the evaluation of novel therapeutic interventions in drug development. Nitrogen-13 (¹³N) ammonia positron emission tomography (PET) is a well-established non-invasive imaging modality for the absolute quantification of MBF. This guide provides a comprehensive evaluation of the reproducibility of ¹³N-ammonia PET for MBF quantification, comparing its performance with alternative methods and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Data on Reproducibility and Comparison with Other Modalities

The reproducibility of an imaging modality is paramount for its use in longitudinal studies and clinical trials where changes in MBF over time are assessed. The following tables summarize the key reproducibility metrics for ¹³N-ammonia PET and compare it with other commonly used techniques for myocardial perfusion imaging.

Table 1: Reproducibility of Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) Quantification with Different PET Tracers

TracerParameterReproducibility MetricValueReference
¹³N-Ammonia MBF (Rest)Interobserver Correlation (r)0.96[1]
MBF (Cold Pressor Test)Interobserver Correlation (r)0.78[1]
MBF (Hyperemic)Interobserver Correlation (r)0.87[1]
⁸²Rb-PET MBF (Rest & Stress)Test-Retest Reproducibility (R²)0.935[2][3]
MFRTest-Retest Reproducibility (R²)0.841[2][3]
MBF (Rest)Interobserver Reliability0.950[2][3]
MBF (Stress)Interobserver Reliability0.975[2][3]
MBF (Rest & Stress)Intraobserver Reliability< 3%[2][3]
MFRIntraobserver Reliability< 3%[2][3]

Table 2: Comparison of ¹³N-Ammonia PET with Other Imaging Modalities for MBF Quantification

ComparisonParameterCorrelation MetricValueReference
¹³N-Ammonia PET vs. ⁸²Rb-PET MBF (Rest & Stress)Correlation (R²)0.857[2][3]
¹³N-Ammonia PET vs. ⁹⁹mTc-Sestamibi SPECT Global MBFCorrelation (R²)0.92
Global MFRCorrelation (R²)0.78
Regional MBFCorrelation (R²)≥ 0.88
Regional MFRCorrelation (R²)≥ 0.71
¹³N-Ammonia PET vs. Cardiac MRI Global Rest MBFCorrelation (r)0.50
Global Stress MBFCorrelation (r)0.49
Global CFRCorrelation (r)0.64

CFR: Coronary Flow Reserve; MFR: Myocardial Flow Reserve; MBF: Myocardial Blood Flow; PET: Positron Emission Tomography; SPECT: Single-Photon Emission Computed Tomography; MRI: Magnetic Resonance Imaging; R²: Coefficient of determination; r: Pearson correlation coefficient.

Experimental Protocols

The reproducibility and accuracy of MBF quantification are highly dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for ¹³N-ammonia PET imaging.

Patient Preparation
  • Fasting: Patients are required to fast for a minimum of 6 hours prior to the scan to minimize physiological variability in myocardial metabolism.

  • Caffeine and Theophylline Abstinence: Patients should abstain from caffeine-containing beverages and theophylline-containing medications for at least 24 hours before the study, as these substances can interfere with vasodilator stress agents.

  • Vasoactive Medications: Vasoactive medications should be withheld as per clinical guidelines, typically for 24-48 hours, to avoid blunting the hyperemic response.

  • Informed Consent: All participants should provide written informed consent before any study-related procedures.

¹³N-Ammonia PET Imaging Protocol
  • Tracer Production: ¹³N-ammonia is produced on-site using a cyclotron due to its short half-life of approximately 10 minutes.[4]

  • Patient Positioning: The patient is positioned supine in the PET/CT scanner, and a low-dose CT scan is performed for attenuation correction.[5]

  • Rest Imaging:

    • A dose of approximately 370 MBq (10 mCi) of ¹³N-ammonia is injected intravenously.[6]

    • Dynamic PET data acquisition in list mode is initiated simultaneously with the injection and continues for 10-20 minutes.[4]

    • A typical framing protocol includes multiple short frames at the beginning to capture the first pass of the tracer, followed by longer frames (e.g., 9x10s, 6x15s, 3x20s, 2x30s, 1x900s).[5]

  • Pharmacological Stress:

    • After a waiting period of at least 40-60 minutes to allow for the decay of the rest-injected tracer, a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) is administered intravenously.

    • Adenosine is typically infused at a rate of 140 µg/kg/min for 6 minutes. Dipyridamole is infused at 0.56 mg/kg over 4 minutes. Regadenoson is administered as a single bolus of 0.4 mg.

  • Stress Imaging:

    • At peak stress, a second dose of approximately 370 MBq (10 mCi) of ¹³N-ammonia is injected.[6]

    • Dynamic PET data acquisition is repeated using the same protocol as the rest scan.

Data Analysis and MBF Quantification
  • Image Reconstruction: Dynamic PET images are reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.[5]

  • Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images to delineate the left ventricular blood pool (for the input function) and the myocardial tissue.

  • Time-Activity Curve (TAC) Generation: TACs are generated for both the blood pool and the myocardium, representing the change in tracer concentration over time.

  • Kinetic Modeling: MBF is quantified by fitting the TACs to a tracer kinetic model. Commonly used models for ¹³N-ammonia include two- and three-compartment models.[2][7] These models account for the delivery of the tracer to the myocardium, its extraction into the tissue, and its clearance.

  • Myocardial Flow Reserve (MFR) Calculation: MFR (or Coronary Flow Reserve - CFR) is calculated as the ratio of stress MBF to rest MBF.

Visualizing the Workflow

The following diagram illustrates the typical workflow for quantifying myocardial blood flow using ¹³N-ammonia PET, from patient preparation to the final quantitative analysis.

MBF_Quantification_Workflow cluster_prep Patient Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_results Quantitative Results p1 Fasting (≥6 hours) p2 Abstain from Caffeine & Theophylline (≥24 hours) p1->p2 p3 Withhold Vasoactive Medications p2->p3 a1 Patient Positioning & CT for Attenuation Correction p3->a1 a2 Rest Scan: ¹³N-Ammonia Injection & Dynamic PET a1->a2 a3 Waiting Period (≥40-60 min) a2->a3 a4 Pharmacological Stress Agent Administration a3->a4 a5 Stress Scan: ¹³N-Ammonia Injection & Dynamic PET a4->a5 d1 Image Reconstruction (e.g., OSEM) a5->d1 d2 ROI Definition (Blood Pool & Myocardium) d1->d2 d3 Generation of Time-Activity Curves (TACs) d2->d3 d4 Kinetic Modeling of TACs d3->d4 r1 Rest Myocardial Blood Flow (MBF) d4->r1 r2 Stress Myocardial Blood Flow (MBF) d4->r2 r3 Myocardial Flow Reserve (MFR = Stress/Rest) r1->r3 r2->r3

Workflow for ¹³N-Ammonia PET MBF Quantification.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Nitrogen-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Nitrogen-13 (N-13), ensuring safe and compliant disposal is a critical component of laboratory operations. Due to its short half-life, the primary disposal method for N-13 is decay-in-storage, a process that allows the radioactivity to diminish to background levels before being discarded as non-radioactive waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and disposable gloves when handling N-13 or any potentially contaminated materials.[1]

  • ALARA Principle: All handling of radioactive materials must follow the As Low As Reasonably Achievable (ALARA) principle. This involves minimizing time spent near the source, maximizing distance from the source, and using appropriate shielding.[1]

  • Shielding: The primary radiation hazard from N-13 is the 511 keV gamma rays produced from positron-electron annihilation.[2][3] Use dense shielding materials like lead or tungsten to minimize exposure.[2]

  • Monitoring: Always have an operational and appropriate survey meter, such as one with a pancake GM or NaI probe, available and turned on during handling to detect any contamination promptly.[1]

Quantitative Data for this compound

The following table summarizes the key radiological data for this compound, which is crucial for understanding its behavior and for conducting a thorough risk assessment.

PropertyValue
Half-Life 9.965 minutes[3][4][5]
Decay Mode Positron Emission (β+) (~99.8%)[2][6]
Primary Emissions Positrons (β+) with a maximum energy of 1.198 MeV[2][5]
Secondary Emissions Annihilation Gamma Rays (γ) at 511 keV[2][3]
Decay Product Stable Carbon-13 (¹³C)[2][3]
Recommended Decay Period 10 half-lives (approximately 100 minutes)[7][8]

Step-by-Step Disposal Protocol for this compound Waste

This operational plan provides a systematic approach to the disposal of waste contaminated with this compound.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in managing radioactive waste.

  • Isotope Segregation: Collect N-13 waste separately from all other radioactive waste, especially long-lived isotopes.[8][9]

  • Waste Type Segregation: Use separate, clearly labeled containers for different types of waste.[8][10]

    • Dry Solid Waste: This includes items like absorbent paper, gloves, and pipette tips. Collect this in a designated, labeled, leak-proof container lined with a plastic bag.[9][11]

    • Liquid Waste: Collect aqueous liquid waste in a clearly labeled, leak-proof carboy.[8][11] Do not mix with organic solvents or other hazardous chemicals if possible, to avoid creating mixed waste.[1][8]

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[8][11]

Step 2: Labeling and Storage for Decay
  • Labeling: All waste containers must be clearly labeled with "Caution, Radioactive Material," the isotope (this compound), the date, and the initial activity level.

  • Decay-in-Storage: Store the segregated N-13 waste containers in a designated and shielded area.[7][8] The storage location should be secure and away from general laboratory traffic to minimize exposure.

  • Duration: The waste must be stored for a minimum of 10 half-lives to allow for sufficient radioactive decay. For N-13, this is approximately 100 minutes.[7][8]

Step 3: Post-Decay Survey and Monitoring
  • Survey: After the 10-half-life decay period, survey the waste container using an appropriate radiation survey meter (e.g., a pancake GM detector).[1]

  • Verification: The radiation reading on contact with the container must be indistinguishable from the background radiation level.[8]

  • Log Records: Maintain a detailed log of all radioactive waste, including the isotope, initial activity, date of storage for decay, and the results of the final survey.[1][8]

Step 4: Final Disposal
  • De-identification: Before disposal, all radioactive labels and markings must be completely removed or defaced from the container.[8]

  • Disposal as Non-Radioactive Waste: Once the waste has been confirmed to be at background radiation levels and all radioactive labels are removed, it can be disposed of as non-radioactive waste through the appropriate waste stream (e.g., regular trash, biohazardous waste, chemical waste), in accordance with your institution's policies.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial segregation to final disposal.

Nitrogen13_Disposal_Workflow cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Decay-in-Storage cluster_2 Step 3: Post-Decay Verification cluster_3 Step 4: Final Disposal A Generate N-13 Waste B Segregate by Waste Type (Solid, Liquid, Sharps) A->B C Segregate from Long-Lived Isotopes A->C D Label Container: Isotope, Date, Activity B->D C->D E Store in Shielded Area for >10 Half-Lives (~100 minutes) D->E F Survey Waste with Appropriate Meter E->F G Confirm Reading equals Background Level F->G H Log Survey Results G->H I Deface/Remove Radioactive Labels H->I J Dispose as Non-Radioactive Waste I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nitrogen-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Nitrogen-13 (N-13), a positron-emitting radioisotope critical in Positron Emission Tomography (PET) imaging. Adherence to these procedural steps will ensure the safe and effective use of N-13 in your research.

This compound is a valuable tool in nuclear medicine, particularly for myocardial perfusion imaging.[1] However, its radioactive nature necessitates strict adherence to safety protocols to minimize radiation exposure to personnel and the environment.

Core Safety Principles

The handling of N-13 is governed by the ALARA (As Low As Reasonably Achievable) principle. This involves minimizing exposure time, maximizing distance from the radiation source, and using appropriate shielding. All personnel handling radioactive materials must receive proper training.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

  • Disposable Waterproof Gloves: To be worn at all times when handling radioactive materials.[2][3][4]

  • Laboratory Coats or Protective Clothing: To be worn in all areas where radioactive materials are handled.

  • Safety Glasses: To protect the eyes from potential splashes.

  • Effective Shielding: Due to the 511 keV gamma rays produced from positron annihilation, appropriate shielding is crucial. This includes the use of syringe shields and vial shields.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of N-13. The following step-by-step guide outlines the key procedures from receipt to disposal.

1. Preparation and Dose Verification:

  • Before handling, ensure the work area is covered with plastic-backed absorbent paper.

  • Wear the required PPE.

  • Aseptically withdraw the Ammonia N-13 injection from its container.[2][3][4]

  • Assay each patient dosage in a properly calibrated dose calibrator before administration to verify the activity falls within the acceptable range.[2][5]

2. Administration (Clinical Setting):

  • Ensure the patient is well-hydrated to increase renal clearance of radioactivity and minimize the radiation dose to the bladder.[2][3]

  • Administer the N-13 injection as a bolus through a catheter inserted into a large peripheral vein.[2][3][4]

  • Encourage the patient to void as soon as imaging is complete and as often as possible for at least one hour.[2][3]

3. Post-Procedure Monitoring:

  • After each procedure, or before leaving the designated area, monitor your hands for contamination using an appropriate survey instrument.

  • Personnel should wear monitoring devices as prescribed by the Radiation Safety Officer (RSO).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

ParameterValueReference
Half-Life 9.96 minutes[2][3]
Radiation Type Positron (β+)[2][3]
Principal Photon Energy 511 keV (from positron-electron annihilation)[2][3]
Typical Administered Dose (Rest/Stress Study) 370 - 740 MBq (10 - 20 mCi)[4]
Mean Effective Radiation Dose (Patient) ~2 mSv[6]
Staff Dosimetry (per examination)
- Right Index Finger453 µSv (mean)[7]
- Right Wrist138 µSv (mean)[7]
- Chest13 µSv (mean)[7]

Physical Decay Chart for this compound

Time (minutes)Fraction Remaining
01.000
50.706
100.499
150.352
200.249
250.176
300.124
Source:[4]

Disposal Plan for this compound Waste

Due to its short half-life, the primary method for N-13 waste disposal is decay-in-storage .

1. Waste Segregation:

  • Segregate N-13 waste from other radioactive and non-radioactive waste at the source.

  • Use designated, clearly labeled, and shielded containers for N-13 waste.

2. Storage for Decay:

  • Store the segregated N-13 waste in a secure, designated area.

  • The waste must be stored for a minimum of 10 half-lives (approximately 100 minutes) to allow for sufficient radioactive decay.

3. Monitoring and Final Disposal:

  • After the decay period, monitor the waste with a radiation survey meter to ensure that its radioactivity is indistinguishable from background levels.

  • Once confirmed, the waste can be disposed of as non-radioactive waste. All radiation symbols on containers must be defaced or removed before disposal.

Experimental Workflow and Safety Protocols

Nitrogen13_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling & Administration cluster_post Post-Procedure cluster_waste Waste Management (Decay-in-Storage) prep_area 1. Prepare Work Area (Absorbent Paper) don_ppe 2. Don PPE (Gloves, Lab Coat, Safety Glasses) prep_area->don_ppe dose_assay 3. Assay N-13 Dose (Dose Calibrator) don_ppe->dose_assay withdraw 4. Aseptically Withdraw N-13 dose_assay->withdraw Verified Dose administer 5. Administer to Patient withdraw->administer monitor_personnel 6. Monitor Hands for Contamination administer->monitor_personnel remove_ppe 7. Dispose of Contaminated PPE monitor_personnel->remove_ppe segregate 8. Segregate N-13 Waste remove_ppe->segregate store 9. Store in Shielded Container (min. 10 half-lives) segregate->store monitor_waste 10. Survey Waste for Decontamination store->monitor_waste dispose 11. Dispose as Non-Radioactive Waste monitor_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

This comprehensive guide provides the necessary framework for the safe and compliant handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you can ensure the well-being of your personnel and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrogen-13
Reactant of Route 2
Nitrogen-13

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。